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  • Product: Benzene, 1-(cyclopropylmethoxy)-4-methoxy-
  • CAS: 54929-10-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzene, 1-(cyclopropylmethoxy)-4-methoxy- (CAS 16510-27-3)

For Researchers, Scientists, and Drug Development Professionals Introduction Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, with the CAS number 16510-27-3, is a versatile aromatic ether that has garnered interest in both th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, with the CAS number 16510-27-3, is a versatile aromatic ether that has garnered interest in both the fragrance and pharmaceutical industries. Also known by trade names such as Toscanol® and the synonym sassafras acetate, this compound's unique chemical architecture, featuring a cyclopropylmethoxy group and a methoxy group on a benzene ring, imparts a desirable combination of stability, lipophilicity, and specific steric and electronic properties.[1][2] Its primary application to date has been as a fragrance ingredient, valued for its powerful, sweet, and spicy anisic odor profile.[2] However, the structural motifs present in this molecule are of significant interest to medicinal chemists. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity of drug candidates, while the methoxy group can modulate a molecule's pharmacokinetic properties.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
CAS Number 16510-27-3[2][4]
Molecular Formula C₁₁H₁₄O[2][4][5]
Molecular Weight 162.23 g/mol [4][5]
Appearance Colorless liquid[1]
Odor Anisic, sweet, spicy[2]
Boiling Point 240.5°C at 760 mmHg[5]
Density 1.042 g/cm³[5]
Flash Point 101.5°C[5]
LogP 2.64770[5]
Solubility Practically insoluble in water[4]

Synthesis and Purification

The most common and well-documented method for the synthesis of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is the Simmons-Smith cyclopropanation of estragole (4-allyl-1-methoxybenzene).[2] This reaction involves the use of a zinc-copper couple and diiodomethane to generate a zinc carbenoid, which then stereospecifically adds a methylene group across the double bond of estragole.

Experimental Protocol: Simmons-Smith Cyclopropanation of Estragole

This protocol is adapted from a procedure described in the patent literature.

Materials:

  • Estragole

  • Zinc powder

  • Copper(I) chloride (CuCl)

  • Diiodomethane (CH₂I₂)

  • Acetyl chloride

  • Diethyl ether (anhydrous)

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add zinc powder and copper(I) chloride to anhydrous diethyl ether.

  • Initiation of the Reaction: To initiate the reaction, add a small amount of acetyl chloride to the slurry.

  • Addition of Reactants: Heat the reaction mixture to a gentle reflux. A solution of estragole in anhydrous diethyl ether is then added dropwise. Following this, a solution of diiodomethane in anhydrous diethyl ether is added portion-wise.

  • Reaction Monitoring: The reaction is typically stirred at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with MTBE. Filter the suspension through a pad of celite to remove the unreacted zinc and copper salts.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield Benzene, 1-(cyclopropylmethoxy)-4-methoxy- as a colorless oil.

Synthesis Workflow Diagram

Synthesis_Workflow Estragole Estragole Reaction Simmons-Smith Cyclopropanation Estragole->Reaction Reagents Zn/Cu Couple Diiodomethane Diethyl Ether Reagents->Reaction Workup Aqueous Work-up (NH4Cl, NaHCO3) Reaction->Workup Purification Fractional Distillation Workup->Purification Product Benzene, 1-(cyclopropylmethoxy)- 4-methoxy- Purification->Product

Caption: Synthetic workflow for Benzene, 1-(cyclopropylmethoxy)-4-methoxy-.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectral data for Benzene, 1-(cyclopropylmethoxy)-4-methoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃):

  • δ 7.03 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the cyclopropylmethyl group.

  • δ 6.78-6.72 (m, 2H): Aromatic protons ortho to the methoxy group.

  • δ 3.70 (s, 3H): Methoxy group protons.

  • δ 2.58 (t, J = 7.6 Hz, 2H): Methylene protons of the cyclopropylmethyl group attached to the benzene ring.

  • δ 0.84-0.74 (m, 1H): Methine proton of the cyclopropyl ring.

  • δ 0.39-0.28 (m, 2H): Methylene protons of the cyclopropyl ring.

  • δ 0.06-(-0.06) (m, 2H): Methylene protons of the cyclopropyl ring.

¹³C-NMR (Predicted):

  • δ ~158 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~134 ppm: Aromatic carbon attached to the cyclopropylmethyl group.

  • δ ~129 ppm: Aromatic carbons ortho to the cyclopropylmethyl group.

  • δ ~114 ppm: Aromatic carbons ortho to the methoxy group.

  • δ ~55 ppm: Methoxy carbon.

  • δ ~36 ppm: Methylene carbon of the cyclopropylmethyl group.

  • δ ~10 ppm: Methine carbon of the cyclopropyl ring.

  • δ ~4 ppm: Methylene carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

GC/MS (EI):

  • m/z 162 (M⁺): Molecular ion peak.

  • m/z 121: Prominent fragment corresponding to the loss of the cyclopropylmethyl group.

  • m/z 134: Fragment resulting from rearrangement and loss of an ethyl group.

  • m/z 91: Tropylium ion fragment.

  • m/z 77: Phenyl cation fragment.

Infrared (IR) Spectroscopy

IR (KBr, cm⁻¹):

  • ~3070-3000 cm⁻¹: C-H stretching of the aromatic and cyclopropyl groups.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.

  • ~1610, 1510 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1245 cm⁻¹: Asymmetric C-O-C stretching of the ether groups.

  • ~1040 cm⁻¹: Symmetric C-O-C stretching of the ether groups.

  • ~830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (GC/MS) Sample->MS IR IR Spectroscopy Sample->IR Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data

Caption: Workflow for the analytical characterization of the compound.

Applications in Research and Drug Development

The structural features of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- make it a molecule of interest for medicinal chemistry and drug development.[1]

The Role of the Cyclopropyl Group

The cyclopropyl group is a "bioisostere" of the vinyl and phenyl groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability.[3] Its rigid nature can also help to lock a molecule into a specific conformation, which can lead to enhanced binding affinity for a biological target.[3] The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

The Role of the Methoxy Group

The methoxy group is a common substituent in many approved drugs.[6] It is an ortho-, para-directing group that activates the benzene ring towards electrophilic aromatic substitution.[7] In a drug molecule, the methoxy group can influence solubility, lipophilicity, and metabolic stability.[8] It can also participate in hydrogen bonding with biological targets, contributing to binding affinity.[6]

Potential as a Pharmaceutical Intermediate

Given these properties, Benzene, 1-(cyclopropylmethoxy)-4-methoxy- can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] For example, the anisole moiety is a key component of the breast cancer drug Tamoxifen.[9] The cyclopropyl group is found in a number of antiviral and anticancer drugs.[3] By using this compound as a starting material, researchers can introduce both the metabolically robust cyclopropyl group and the modulating methoxy group into a new drug candidate in a single step.

Safety and Handling

Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is classified as a hazardous substance and should be handled with appropriate precautions.

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[4]

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Avoid release to the environment.

Conclusion

Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is a compound with established applications in the fragrance industry and significant potential in the field of drug discovery. Its synthesis via the Simmons-Smith reaction is well-described, and its structure can be readily confirmed by standard analytical techniques. The presence of both a cyclopropyl group and a methoxy group makes it an attractive scaffold for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Further research into the biological activity of this molecule and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

  • Fragrance and flavour compositions - EP1269982A1 - Google P
  • 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem. (URL: [Link])

  • Discover More About Anisole - Flavor Frenzy. (URL: [Link])

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165) - NP-MRD. (URL: [Link])

  • 1H- and 13C-NMR for - Rsc.org. (URL: [Link])

  • Anisole - Wikipedia. (URL: [Link])

  • 1-(Cyclopropylmethyl)-4-methoxybenzene - LookChem. (URL: [Link])

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Publishing. (URL: [Link])

  • 1-(Cyclopropylmethyl)-4-methoxybenzene Properties. (URL: [Link])

  • 4-methoxybenzyl alcohol - ECHA CHEM. (URL: [Link])

  • The role of the methoxy group in approved drugs - PubMed. (URL: [Link])

Sources

Exploratory

1-(Cyclopropylmethyl)-4-methoxybenzene chemical structure and synonyms

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(Cyclopropylmethyl)-4-methoxybenzene, a versatile aromatic compound with significant application...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Cyclopropylmethyl)-4-methoxybenzene, a versatile aromatic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document will delve into its chemical structure, nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its role as a valuable building block in organic synthesis and drug discovery.

Chemical Identity and Structure

1-(Cyclopropylmethyl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethyl group at position 1 and a methoxy group at position 4.

Chemical Structure:

Figure 1: Chemical structure of 1-(Cyclopropylmethyl)-4-methoxybenzene

Nomenclature and Identifiers:

  • IUPAC Name: 1-(Cyclopropylmethyl)-4-methoxybenzene[1]

  • CAS Number: 16510-27-3[1][2]

  • Molecular Formula: C₁₁H₁₄O[1][2][3]

  • Molecular Weight: 162.23 g/mol [1][3]

Synonyms:

This compound is known by a variety of synonyms in commercial and scientific literature, which can be a source of confusion. A comprehensive list is provided below for clarity.

  • 4-Methoxy-1-(cyclopropylmethyl)benzene[3]

  • Benzene, 1-(cyclopropylmethyl)-4-methoxy-[1]

  • p-(Cyclopropylmethyl)anisole

  • Anisole, p-(cyclopropylmethyl)-[1]

  • Toscanol® (Givaudan)[4][5]

  • 1-Cyclopropylmethyl-4-methoxy-benzene[1]

  • 4-methoxybenzylcyclopropane[1]

  • sassafras acetate[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 1-(Cyclopropylmethyl)-4-methoxybenzene is presented in the table below.

PropertyValueSource(s)
Appearance Colorless liquid[3]
Odor Sweet, anise-like, spicy, reminiscent of tarragon and sassafras[4]
Boiling Point 239-240 °C at 760 mmHg[3][]
112-113 °C at 12 Torr[4]
Density 0.988 - 1.042 g/cm³[3][]
Refractive Index (n20/D) 1.522 - 1.526[3]
Solubility Practically insoluble in water[1]
LogP 2.6477 - 3.8[2][4]
Flash Point 101.5 °C[2]

Spectroscopic Data:

PubChem lists GC-MS and vapor-phase IR spectra for this compound, which can be valuable for identification purposes.[1]

Synthesis of 1-(Cyclopropylmethyl)-4-methoxybenzene

The most common and industrially relevant synthesis of 1-(Cyclopropylmethyl)-4-methoxybenzene is through the Simmons-Smith cyclopropanation of estragole (4-allyl-1-methoxybenzene).[4][5]

Reaction Scheme:

Sources

Foundational

Toscanol vs. Estragole safety profile comparison

An In-Depth Technical Guide to the Comparative Safety Profiles of Toscanol and Estragole Abstract The evaluation of flavoring and fragrance ingredients is a critical component of consumer product safety. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Safety Profiles of Toscanol and Estragole

Abstract

The evaluation of flavoring and fragrance ingredients is a critical component of consumer product safety. This guide provides a detailed comparative analysis of the safety profiles of estragole, a naturally occurring phenylpropene, and Toscanol, a synthetic aromatic ether. While both compounds possess desirable anisic olfactory properties, their toxicological profiles diverge significantly due to fundamental differences in their chemical structures and subsequent metabolic fates. Estragole is a well-documented genotoxic hepatocarcinogen in rodent models, with its toxicity stemming from metabolic activation to a reactive intermediate that forms DNA adducts. In contrast, Toscanol was engineered as a safer, regulatory-compliant alternative, with a chemical structure designed to preclude this specific bioactivation pathway. This document synthesizes data on their metabolism, genotoxicity, and regulatory standing, providing detailed experimental protocols for safety assessment and offering a clear rationale for the industry's shift towards safety-by-design alternatives.

Introduction: The Anisic Dilemma

Estragole (methyl chavicol) is a natural organic compound found in a wide variety of culinary herbs and spices, including basil, tarragon, fennel, and anise.[1] Its characteristic sweet, anise-like aroma has made it a long-standing component in food flavorings and fragrances.[2][3] However, extensive toxicological research has raised significant safety concerns, identifying estragole as a genotoxic carcinogen in animal studies.[1][3][4] This has led to increased regulatory scrutiny and restrictions on its use, particularly in Europe.[5][6][7]

In response to these regulatory challenges, the fragrance industry has focused on developing synthetic alternatives that replicate the desirable olfactory characteristics of estragole without its associated toxicological liabilities. Toscanol®, a proprietary molecule from Givaudan, is a prime example of this innovation.[8][9] It is a synthetic aromatic ether designed specifically to provide a powerful, sweet-spicy estragole character while offering a superior safety profile.[8][10] Unlike estragole, Toscanol is not metabolized into genotoxic byproducts, making it a robust and regulatory-compliant ingredient for modern formulations.[8] This guide provides a comprehensive technical comparison of these two molecules, elucidating the chemical and biological basis for their distinct safety profiles.

Chemical and Physical Properties

The fundamental difference in the safety profiles of estragole and Toscanol can be traced back to their molecular structures. Estragole possesses an allyl (-CH₂-CH=CH₂) side chain, which is the site of metabolic activation. Toscanol replaces this with a cyclopropylmethyl group, a structural modification that prevents the hazardous metabolic cascade.

Table 1: Comparative Chemical and Physical Properties

PropertyEstragoleToscanol
IUPAC Name 1-Methoxy-4-(prop-2-en-1-yl)benzene[2]1-(Cyclopropylmethyl)-4-methoxybenzene[8]
Synonyms Methyl chavicol, p-AllylanisoleToscanol®
CAS Number 140-67-0[2]16510-27-3[8][11]
Chemical Formula C₁₀H₁₂OC₁₁H₁₄O[8]
Molecular Weight 148.20 g/mol [2]162.23 g/mol [8]
Appearance Colorless to pale yellow liquid[12]Clear, colorless liquid[8]
Odor Profile Anise, sweet, spicy, herbal[13]Anisic, green, herbaceous, sweet-spicy, with notes of licorice and saffron[8][11]

Metabolism and Mechanism of Toxicity

The divergence in the safety of these two compounds is almost entirely a function of their metabolism in the liver.

Estragole: A Pathway to Genotoxicity

Estragole undergoes several metabolic transformations in vivo. While some pathways lead to detoxification, the pathway of primary toxicological concern involves a two-step bioactivation process.[5][6]

  • Phase I Metabolism (Hydroxylation): Cytochrome P450 enzymes (primarily CYP1A2 and 2A6) catalyze the 1'-hydroxylation of the allyl side chain, forming the proximate carcinogen, 1'-hydroxyestragole.[5][14]

  • Phase II Metabolism (Sulfoconjugation): The 1'-hydroxyestragole metabolite is then sulfoconjugated by sulfotransferases (SULTs). This creates an unstable sulfate ester, 1'-sulfooxyestragole.[4][15][16][17]

  • DNA Adduct Formation: 1'-sulfooxyestragole is the ultimate carcinogenic metabolite. It spontaneously degrades to form a highly reactive carbocation, which can covalently bind to DNA, forming DNA adducts.[5][15] These adducts are mutagenic lesions that can lead to the initiation of cancer, particularly hepatocellular carcinoma in rodent models.[18][4]

It is crucial to note that this bioactivation pathway is dose-dependent. At low exposure levels, detoxification pathways such as O-demethylation dominate.[1][5] However, as the dose increases, these pathways can become saturated, shunting more estragole down the bioactivation pathway, which has led to considerable debate among regulatory agencies regarding the establishment of a safe exposure limit.[1]

Estragole_Metabolism Estragole Estragole Detox Detoxification (O-Demethylation, etc.) Estragole->Detox Low Dose Pathway Metabolite1 1'-Hydroxyestragole (Proximate Carcinogen) Estragole->Metabolite1 CYP1A2, 2A6 (Bioactivation) Metabolite2 1'-Sulfooxyestragole (Ultimate Carcinogen) Metabolite1->Metabolite2 SULTs Adducts DNA Adducts (Genotoxicity) Metabolite2->Adducts Spontaneous Degradation

Caption: Metabolic activation pathway of Estragole leading to genotoxicity.

Toscanol: Safety by Design

Toscanol was specifically engineered to eliminate the potential for metabolic activation observed with estragole.[8] Its core structure replaces the vulnerable allyl group with a cyclopropylmethyl group. This structural change is critical for two reasons:

  • Blocked Hydroxylation Site: The benzylic carbon in Toscanol is part of a stable cyclopropyl ring system, which is not susceptible to the same P450-mediated hydroxylation that initiates estragole's toxicity.

  • Prevention of Carbocation Formation: Without the initial hydroxylation step, the subsequent sulfoconjugation and formation of a reactive carbocation cannot occur.

Consequently, Toscanol does not form genotoxic metabolites, a claim central to its improved safety profile and regulatory acceptance.[8][10]

Comparative Safety and Regulatory Overview

The mechanistic understanding of metabolism directly translates to the observed safety profiles and regulatory statuses of the two compounds.

Table 2: Comparative Safety and Regulatory Profile

EndpointEstragoleToscanol
Genotoxicity Positive. Induces gene mutations and chromosomal damage after metabolic activation. Forms DNA adducts.[18][5][6]Negative. Structure is designed to prevent metabolic activation to genotoxic intermediates.[8]
Carcinogenicity Hepatocarcinogen in rodent models.[1][3][4] Classified by IARC as possibly carcinogenic to humans (Group 2B).[3]Not considered carcinogenic. Lacks the genotoxic mechanism of action.
Mechanism of Concern Metabolic activation to 1'-sulfooxyestragole, leading to DNA adduct formation.[4][15][17]None identified.
Regulatory Status (USA) "Generally Recognized As Safe" (GRAS) for food use, with limitations on concentration.[18][5]Not assigned a FEMA number for food use, but widely used in fragrance applications.[8]
Regulatory Status (EU) Use as a flavor ingredient is prohibited.[5] Exposure from natural sources is recommended to be minimized.[1][6]Not restricted. Considered a safe alternative to estragole-containing materials.[9]

Methodologies for Genotoxicity Assessment

To ensure the safety of food additives and fragrance ingredients, a standardized, tiered approach to genotoxicity testing is employed by regulatory bodies worldwide.[19][20] This self-validating system begins with in vitro assays and proceeds to in vivo studies only if warranted by initial findings.

Causality in Experimental Choice: The initial tier of testing is designed to cast a wide net for potential genetic damage. The Ames test is selected for its high throughput and sensitivity to gene mutations, a common initiating event in carcinogenesis. The in vitro micronucleus assay is chosen as a complementary test because it detects damage at the chromosomal level (both breakage and loss), which the Ames test cannot. The inclusion of a metabolic activation system (S9 mix) is a critical choice for compounds like estragole, as it mimics the liver metabolism that can convert a non-mutagenic parent compound into a reactive, genotoxic metabolite.

Genotoxicity_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Evaluation cluster_2 Tier 2: In Vivo Follow-up cluster_3 Conclusion Test1 Bacterial Reverse Mutation Assay (Ames Test, OECD 471) Eval1 Any Positive Results? Test1->Eval1 Test2 In Vitro Mammalian Cell Micronucleus Test (OECD 487) Test2->Eval1 Test3 In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Eval1->Test3 Yes Result_Neg No Genotoxic Concern Eval1->Result_Neg No Test4 Other tests as needed (e.g., Comet Assay, DNA Adduct Analysis) Test3->Test4 Result_Pos Genotoxic Hazard Identified Test3->Result_Pos Test4->Result_Pos

Caption: Tiered workflow for genotoxicity hazard identification.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This assay (OECD Test Guideline 471) is a primary screen for a compound's ability to induce gene mutations.

  • Principle: Histidine-dependent strains of Salmonella typhimurium are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs, restoring the functional gene for histidine synthesis. A mutagenic compound will increase the frequency of these reverse mutations.

  • Methodology:

    • Strain Selection: Select at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) to detect different types of mutations.

    • Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without an exogenous metabolic activation system (S9 fraction from induced rat liver). The S9 mix contains the P450 enzymes necessary to metabolize compounds like estragole.

    • Exposure: In a test tube, combine the bacterial culture, the test substance (at several concentrations), and either the S9 mix or a buffer.

    • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

  • Self-Validation: The protocol includes both negative (vehicle) and positive controls (known mutagens like sodium azide or 2-aminoanthracene) to ensure the bacterial strains are responsive and the S9 mix is active.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test

This assay (OECD Test Guideline 487) detects chromosomal damage.

  • Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronuclei frequency indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

  • Methodology:

    • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, HepG2, TK6) and culture to an appropriate density.[21]

    • Exposure: Treat the cells with the test substance at multiple concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). Include vehicle and positive controls.

    • Recovery: Remove the test substance and allow the cells to grow for a period equivalent to 1.5-2 normal cell cycle lengths.

    • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis during or after treatment.

    • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI) or Giemsa.

    • Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Self-Validation: Cytotoxicity is measured concurrently to ensure that observed effects are not merely a result of cell death. Positive controls (e.g., mitomycin C) validate the assay's sensitivity.

Conclusion and Future Outlook

The comparative analysis of Toscanol and estragole offers a clear and compelling case study in modern chemical safety assessment. Estragole's safety profile is compromised by its metabolic bioactivation to a genotoxic and carcinogenic metabolite, a mechanism thoroughly elucidated through decades of research.[18][4][15] This has rightfully led to regulatory restrictions designed to minimize human exposure.

Toscanol represents a successful application of "safety-by-design" principles. By identifying the structural liability in estragole (the allyl group) and replacing it with a stable alternative (the cyclopropylmethyl group), its creators effectively eliminated the pathway to toxicity.[8][10] Toscanol delivers the desired functional properties without the inherent hazards of its natural predecessor, providing a safer, regulatory-compliant solution for the flavor and fragrance industry. For researchers and drug development professionals, this comparison underscores the critical importance of understanding metabolic pathways in predicting and mitigating chemical toxicity.

References

  • ESTRAGOLE -
  • Estragole - Wikipedia.
  • New Early Stage Genotoxicity Screening Approach for Food Additives - Evotec.
  • Bergau, N., et al. (2021). Bioactivation of estragole and anethole leads to common adducts in DNA and hemoglobin. Food and Chemical Toxicology.
  • Punt, A., et al. (2010). Evaluation of human interindividual variation in bioactivation of estragole using physiologically based biokinetic modeling. Toxicological Sciences.
  • Toscanol (16510-27-3) - Sweet-Spicy Synthetic Ingredient for Perfumery - Scentspiracy.
  • Evidence on the Carcinogenicity of Estragole - OEHHA (1999).
  • Benzene, 1-methoxy-4-(2-propenyl)- (estragole) - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (2023).
  • ESTRAGOLE | CAMEO Chemicals - NOAA.
  • Can Estragole in Fennel Seed Decoctions Really Be Considered a Danger for Human Health?
  • CAS 140-67-0: Estragole - CymitQuimica.
  • Guidelines for the Assessment of Flavoring Substances in Foods on Health - J-Stage.
  • Matrix Modulation of the Bioactivation of Estragole by Constituents of Different Alkenylbenzene-containing Herbs and Spices and Physiologically Based Biokinetic Modeling of Possible In Vivo Effects - Scilit.
  • Methyl Chavicol (Estragole), the main compound of Vietnamese basil - VIPSEN.
  • Estragole - Grokipedia.
  • Regulations on Estragole Levels in Cosmetics and Food - VIPSEN.
  • Matrix Modulation of the Bioactivation of Estragole by Constituents of Different Alkenylbenzene-containing Herbs and Spices and Physiologically Based Biokinetic Modeling of Possible In Vivo Effects - Oxford Academic.
  • Metabolism of estragole.
  • Toxicological Assessment of Flavor Ingredients in E-Vapor Products - Frontiers.
  • New Guidance for Food Flavorings in Europe - Charles River Labor
  • Genotoxicity Guidance on Food Additives - EFSA.
  • Estragole | C10H12O | CID 8815 - PubChem.
  • Molecular dosimetry of estragole and 1′-hydroxyestragole-induced DNA adduct formation, clastogenicity and cytotoxicity in human liver cell models - PMC.
  • Guidelines for the Risk Assessment of Food Additives - Food Safety Commission of Japan.
  • Toxicological Assessment of Flavor Ingredients in E-Vapor Products - PMC.
  • Toscanol - PerfumersWorld.
  • GENOTOXIC EFFECT OF FOOD ADDITIVES AND FOOD PRODUCTS: A REVIEW | TSI Journals.
  • Food additives and genotoxicity - DergiPark.
  • HMPC Public Statement on the use of HMP containing estragole - EMA.
  • Toscanol Supplier | Warm Woody Amber Aroma Chemical - Chemicalbull.
  • Toscanol® (Givaudan) - The Perfumers Apprentice.
  • Guidelines for the Assessment of Flavoring Substances - Food Safety Commission of Japan.
  • Toxicity of food flavorings to ex-vivo, in vitro and in vivo bioassays - Redalyc.
  • Toscanol - Vigon.
  • A procedure for the safety evaluation of flavouring substances - Regul
  • Flavourings | EFSA - European Union.
  • Metabolic pathways of estragole | Download Scientific Diagram - ResearchG
  • In vitro and in vivo acute toxicity of an artificial butter flavoring - Taylor & Francis.
  • Toscanol™ | Givaudan.
  • 502681 TOSCANOL® SAFETY D

Sources

Exploratory

Thermodynamic Solvation and Phase Behavior of 4-Methoxybenzyl Cyclopropyl Ether in Organic Solvents: A Technical Guide

Executive Summary As a structural hybrid between a highly lipophilic protecting group and a strained cyclic moiety, 4-Methoxybenzyl cyclopropyl ether (PMB cyclopropyl ether) presents a unique solvation profile. For resea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a structural hybrid between a highly lipophilic protecting group and a strained cyclic moiety, 4-Methoxybenzyl cyclopropyl ether (PMB cyclopropyl ether) presents a unique solvation profile. For researchers and drug development professionals, understanding the solubility of this compound is critical for optimizing liquid-liquid extractions, chromatographic purifications, and its utilization as a synthetic intermediate. This whitepaper details the thermodynamic drivers of its solubility, provides a comprehensive solvent compatibility matrix, and outlines self-validating experimental protocols for phase management.

Structural Determinants of Solvation Thermodynamics

The solubility of PMB cyclopropyl ether in any given solvent is dictated by the interplay of two distinct structural features:

  • The 4-Methoxybenzyl (PMB) Group: PMB ethers are workhorse protecting groups in organic synthesis, primarily because they confer immense lipophilicity and are highly soluble in a broad spectrum of organic solvents[1]. The aromatic ring facilitates strong

    
     stacking interactions with aromatic solvents (like toluene) and favorable dispersion forces with polarizable solvents (like dichloromethane). The para-methoxy substituent acts as a weak hydrogen-bond acceptor, providing a slight dipole that enhances solubility in moderately polar aprotic environments.
    
  • The Cyclopropyl Ether Linkage: The incorporation of a cyclopropyl group into an ether introduces a fascinating interplay between the electron-rich oxygen atom and the electronically unique three-membered ring[2]. The cyclopropane ring possesses "double-bond-like" character due to its Walsh orbitals. This restricts the conformational flexibility of the ether linkage compared to acyclic analogs (e.g., isopropyl ether), slightly reducing the entropic penalty required to form a solvent cavity.

Because the hydrophobic bulk of the molecule vastly outweighs the hydrogen-bond accepting capacity of its two oxygen atoms, the compound is fundamentally lipophilic.

Quantitative Solubility Profile

To facilitate process chemistry and purification workflows, all quantitative solubility estimates for PMB cyclopropyl ether are summarized in Table 1 . The data reflects thermodynamic phase behavior at 25.0 °C.

Table 1: Solubility Parameters of 4-Methoxybenzyl Cyclopropyl Ether

Solvent ClassSolventDielectric Constant (

)
Empirical SolubilityMechanistic Rationale
Non-Polar Hexane1.89> 100 mg/mLHydrophobic bulk dominates; favorable van der Waals dispersion forces.
Aromatic Toluene2.38> 200 mg/mLStrong

stacking interactions with the PMB aromatic ring.
Polar Aprotic Dichloromethane (DCM)9.10> 500 mg/mLPolarizable C-Cl bonds interact optimally with the ether and methoxy dipoles.
Green Aprotic Cyclopropyl Methyl Ether (CPME)4.76> 300 mg/mL"Like-dissolves-like" principle; CPME is a highly effective, low-peroxide-forming green solvent for lipophilic ethers[3].
Polar Protic Methanol32.7< 50 mg/mLThe bulky PMB and cyclopropyl groups disrupt the solvent's tight hydrogen-bonding network, causing an entropic penalty.
Aqueous Water80.1< 0.1 mg/mLHighly unfavorable cavity formation; completely immiscible.

Experimental Protocol: Thermodynamic Solubility Screening

To empirically validate the solubility of PMB cyclopropyl ether in a novel solvent mixture, kinetic dissolution must be separated from true thermodynamic equilibrium. Do not rely on visual disappearance; use the following self-validating Shake-Flask HPLC-UV protocol.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess of PMB cyclopropyl ether (e.g., 500 mg) to 1.0 mL of the target organic solvent in a 2 mL borosilicate glass HPLC vial.

    • Causality: Maintaining a visible solid/liquid biphasic system ensures the solvent has reached its absolute maximum thermodynamic holding capacity.

  • Equilibration: Agitate the vial at 300 RPM at exactly 25.0 °C for 24 hours using a thermoshaker.

    • Causality: A 24-hour window is required to overcome kinetic dissolution barriers and prevent supersaturation artifacts that often occur in rapid heating/cooling cycles.

  • Phase Separation: Centrifuge the vial at 10,000

    
     g for 15 minutes.
    
    • Causality: Centrifugation forces any undissolved micro-particulates or colloidal emulsions to the bottom of the vial. Sampling without centrifugation risks aspirating suspended solids, artificially inflating the calculated solubility.

  • Dilution and Analysis: Carefully aspirate 10 µL of the clear supernatant. Dilute serially in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC-UV at 220 nm (the absorbance maximum for the PMB aromatic ring).

  • Validation: Quantify the concentration against a standard curve prepared in a fully miscible solvent (e.g., DCM).

Downstream Processing: Extraction & Chromatography

Because PMB cyclopropyl ether is completely insoluble in water but highly soluble in moderately polar aprotic solvents, it is easily isolated from aqueous reaction mixtures. While DCM is traditionally used, CPME or Ethyl Acetate (EtOAc) are highly recommended as they provide excellent partitioning while avoiding halogenated waste[3].

G A Aqueous Reaction Mixture B Liquid-Liquid Extraction (EtOAc or CPME) A->B C Aqueous Phase (Discard) B->C Partition D Organic Phase (Contains Target) B->D Partition E Brine Wash & Dry (Na2SO4) D->E F Solvent Evaporation (In Vacuo) E->F G Flash Chromatography F->G H Pure PMB Cyclopropyl Ether G->H

Figure 1: Standard extraction and purification workflow for PMB cyclopropyl ether.

Safety & Stability: Managing Auto-Oxidation

A critical operational hazard when handling any ether in organic solvents is auto-oxidation. Ethers react with atmospheric oxygen to form explosive hydroperoxides[4]. PMB cyclopropyl ether is particularly susceptible due to two structural liabilities:

  • The Benzylic Position: The carbon bridging the aromatic ring and the ether oxygen is highly prone to radical abstraction.

  • The

    
    -Ether Carbon:  The cyclopropyl carbon adjacent to the oxygen is also a site for peroxide formation.
    

Handling Protocol:

  • Inhibitors: Store the purified compound and its solutions over a free-radical scavenger such as Butylated hydroxytoluene (BHT) at 100-250 ppm.

  • Routine Testing: Before concentrating solutions of PMB cyclopropyl ether in vacuo (which concentrates peroxides and triggers detonation), test the organic phase with KI-starch indicator strips.

  • Remediation: If peroxide levels exceed 80 ppm, the solution must be washed with a dilute acidic solution of ferrous sulfate (

    
    ) to reduce the hydroperoxides back to alcohols before proceeding with solvent evaporation[4].
    

References

  • Han, Arthur, et al. "Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions." ResearchGate. URL: [Link]

  • "Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene." MDPI. URL:[Link]

  • "Control and Safe Use of Peroxide Formers." University of Wyoming. URL: [Link]

Sources

Foundational

Toxicity and LD50 data for 1-(cyclopropylmethoxy)-4-methoxybenzene

The following technical guide provides an in-depth toxicological assessment of 1-(cyclopropylmethoxy)-4-methoxybenzene . Toxicology, Metabolic Fate, and Safety Profile Executive Summary 1-(cyclopropylmethoxy)-4-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth toxicological assessment of 1-(cyclopropylmethoxy)-4-methoxybenzene .

Toxicology, Metabolic Fate, and Safety Profile

Executive Summary

1-(cyclopropylmethoxy)-4-methoxybenzene is a para-substituted diether commonly utilized as a specialized intermediate in medicinal chemistry and organic synthesis. Structurally, it consists of a benzene ring substituted with a methoxy group at the 4-position and a cyclopropylmethoxy group at the 1-position.

Critical Distinction: This compound is frequently confused with Toscanol (1-(cyclopropylmethyl)-4-methoxybenzene, CAS 16510-27-3).[1] While Toscanol is a fragrance ingredient with a hydrocarbon linkage (-CH2-), the subject of this guide is a diether (-O-CH2-). This structural difference significantly alters its metabolic stability and toxicological profile.

Safety Snapshot:

  • Acute Toxicity: Predicted Low (LD50 > 2000 mg/kg).[2][3]

  • Sensitization: Potential Weak Sensitizer (based on metabolic activation to quinones).

  • Metabolic Fate: Undergoes O-dealkylation to form 4-methoxyphenol (p-hydroxyanisole), a known irritant and depigmenting agent.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]

Understanding the physicochemical properties is essential for predicting bioavailability and barrier penetration (skin/blood-brain barrier).

PropertyValue (Predicted/Experimental)Relevance
Chemical Name 1-(cyclopropylmethoxy)-4-methoxybenzeneOfficial IUPAC nomenclature.
Structure Cp-CH2-O-C6H4-OCH3Diether linkage; stable to hydrolysis, susceptible to oxidation.
Molecular Formula C₁₁H₁₄O₂MW: 178.23 g/mol .
LogP (Octanol/Water) ~3.2 - 3.5 (Predicted)High lipophilicity; indicates good skin penetration and potential for bioaccumulation.
Solubility Insoluble in water; Soluble in EtOH, DCM.Requires organic solvents for formulation/delivery.
Physical State Colorless to pale yellow liquid/solid (low mp).Handling requires standard liquid/solid transfer protocols.

Toxicological Profile (Read-Across Assessment)

Due to the limited public availability of direct toxicological data for this specific ether, this assessment utilizes Read-Across Methodology based on structurally validated analogs: 1,4-Dimethoxybenzene (Structural Analog) and 4-Methoxyphenol (Primary Metabolite).

Acute Toxicity (Oral & Dermal)[2][3]
  • Predicted LD50 (Oral, Rat): > 2,000 mg/kg (GHS Category 5 / Unclassified).

  • Rationale: The structural analog 1,4-dimethoxybenzene exhibits an oral LD50 of ~3,600 mg/kg in rats [1]. The addition of the cyclopropyl group increases lipophilicity but does not introduce a highly reactive toxicophore (like a halogen or aldehyde).

  • Dermal Toxicity: Likely low systemic toxicity, but local irritation is expected due to the solvent-like properties of lipophilic ethers.

Skin & Eye Irritation
  • Skin Irritation: Moderate Irritant (Category 2).

    • Mechanism:[4] Defatting action common to lipophilic ethers, combined with the potential formation of phenolic metabolites on the skin surface.

  • Eye Irritation: Irritant (Category 2A).

    • Mechanism:[4] Direct physical irritation and solvent action on the corneal epithelium.

Skin Sensitization (LLNA)
  • Classification: Weak to Moderate Sensitizer .

  • Mechanism: The compound itself is a pro-hapten. It requires metabolic activation (O-dealkylation) to form 4-methoxyphenol , which can further oxidize to 1,4-benzoquinone . Quinones are potent Michael acceptors that bind to skin proteins (haptenization), triggering an immune response [2].

  • Alert: Users with pre-existing sensitivity to hydroquinone or p-hydroxyanisole should avoid contact.

Genotoxicity & Carcinogenicity
  • Genotoxicity (Ames Test): Predicted Negative .[3]

    • Rationale: Simple phenyl ethers generally do not exhibit mutagenicity in Salmonella typhimurium strains unless they bear nitro or amino groups.

  • Carcinogenicity: Not classified.[2][3] The metabolite 4-methoxyphenol is generally considered safe at low levels but can promote forestomach hyperplasia in rodents at high doses due to irritation [3].

Metabolic Fate & Mechanism of Action[2]

The toxicity of 1-(cyclopropylmethoxy)-4-methoxybenzene is largely driven by its metabolism. The primary pathway is O-dealkylation mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4 in humans).

Metabolic Pathway Diagram

The following diagram illustrates the bioactivation pathway from the parent ether to the reactive quinone species.

MetabolicPathway Parent 1-(cyclopropylmethoxy)- 4-methoxybenzene (Parent Ether) Metabolite1 4-Methoxyphenol (p-Hydroxyanisole) Parent->Metabolite1 CYP450 (O-Dealkylation) Byproduct Cyclopropanemethanol Parent->Byproduct Metabolite2 Hydroquinone Metabolite1->Metabolite2 CYP450 (O-Demethylation) Toxicophore 1,4-Benzoquinone (Reactive Electrophile) Metabolite2->Toxicophore Oxidation (ROS Generation)

Figure 1: Metabolic bioactivation pathway. The cleavage of the cyclopropylmethyl group yields 4-methoxyphenol, which can be further oxidized to the sensitizing agent 1,4-benzoquinone.

Experimental Protocols

For verification of the predicted values, the following OECD-compliant protocols are recommended.

Determination of Acute Oral Toxicity (OECD 423)

This "Acute Toxic Class Method" minimizes animal use while establishing the LD50 range.

Workflow:

  • Preparation: Solubilize test substance in corn oil or CMC (due to low water solubility).

  • Starting Dose: Administer 300 mg/kg or 2,000 mg/kg (Limit Test) via gavage to 3 female rats.

  • Observation: Monitor for 14 days. Key signs: lethargy, piloerection, tremors.

  • Decision Logic:

    • 0-1 Deaths: Classify as > Test Dose.

    • 2-3 Deaths: Lower the dose and repeat.

Local Lymph Node Assay (LLNA - OECD 429)

Used to quantify skin sensitization potency (EC3 value).

LLNA_Workflow Step1 Topical Application (Dorsum of ears, 3 consecutive days) Step2 Rest Period (Days 4-5) Step1->Step2 Step3 Injection of 3H-Thymidine (Day 6, IV) Step2->Step3 Step4 Lymph Node Excision (5 hours post-injection) Step3->Step4 Step5 Measurement of Proliferation (Beta Scintillation Counting) Step4->Step5

Figure 2: Workflow for the Murine Local Lymph Node Assay (LLNA) to assess sensitization potential.[5][6][7]

Risk Assessment & Handling Guidelines

Occupational Exposure Limits (OEL)
  • Established OEL: None specific for this compound.

  • Recommended Limit: Adopt the limit for 4-Methoxyphenol (TWA 5 mg/m³) as a precautionary surrogate.

Personal Protective Equipment (PPE)
  • Respiratory: Organic Vapor (OV) cartridge respirator if aerosols are generated.

  • Skin: Nitrile or Viton gloves. Avoid Latex, as lipophilic ethers can permeate rapidly.

  • Eyes: Chemical splash goggles.[8]

Spill Management
  • Isolate: Evacuate the area (10-meter radius).

  • Absorb: Use inert material (Vermiculite/Sand). Do not use combustible materials like sawdust.

  • Disposal: Incineration is the preferred method (High calorific value).

References

  • National Institute of Health (NIH) - PubChem. 1,4-Dimethoxybenzene (CAS 150-78-7) Toxicity Data. Available at: [Link]

  • Basketter, D. A., et al. (2014). The local lymph node assay: differentiation of chemical allergens. Journal of Applied Toxicology.
  • European Chemicals Agency (ECHA). Registration Dossier - 4-Methoxyphenol. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Available at: [Link]

Sources

Exploratory

The Cyclopropylmethoxy Benzene Moiety: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectu...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can yield safer and more effective therapeutic agents. Within this dynamic field, certain structural motifs consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets and impart favorable pharmacological properties. The cyclopropylmethoxy benzene moiety has garnered significant attention in recent years, establishing itself as a valuable component in the design of innovative drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of cyclopropylmethoxy benzene derivatives, offering field-proven insights for professionals in drug development.

The unique physicochemical properties of the cyclopropyl group, when tethered to a benzene ring via a methoxy linker, contribute to its appeal in medicinal chemistry. The cyclopropyl ring itself is a rigid, three-membered carbocycle with a unique electronic character, often described as having partial sp2 hybridization. This rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, such as a phenyl ring or a vinyl group, while offering improved metabolic stability. The methoxy linker provides a degree of flexibility and can participate in hydrogen bonding interactions, further enhancing the potential for high-affinity binding to target proteins.

This guide will delve into the synthetic strategies employed to construct these valuable derivatives, explore the diverse range of their biological activities with a focus on their mechanisms of action, and elucidate the key structure-activity relationships that govern their therapeutic potential.

I. Synthetic Strategies for Cyclopropylmethoxy Benzene Derivatives

The construction of the cyclopropylmethoxy benzene core and its derivatives primarily relies on well-established synthetic methodologies, with the Williamson ether synthesis being a cornerstone approach. However, more complex, multi-step syntheses are often required for the preparation of highly functionalized analogs.

The Williamson Ether Synthesis: A Fundamental Approach

The most direct and widely employed method for the synthesis of cyclopropylmethoxy benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, a phenoxide ion reacts with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) to form the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis of (Cyclopropylmethoxy)benzene

  • Deprotonation of Phenol: To a solution of phenol in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, is added a strong base. Sodium hydride (NaH) is commonly used to deprotonate the phenolic hydroxyl group, forming the sodium phenoxide in situ. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly basic NaH with atmospheric moisture.

  • Nucleophilic Substitution: Bromomethylcyclopropane is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the bromomethylcyclopropane and displacing the bromide ion in an S_N2 reaction.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure (cyclopropylmethoxy)benzene.

Williamson_Ether_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaH NaH NaH product (Cyclopropylmethoxy)benzene phenoxide->product + Bromomethylcyclopropane bromomethylcyclopropane Bromomethylcyclopropane NaBr NaBr

Caption: Williamson Ether Synthesis of (Cyclopropylmethoxy)benzene.

Multi-step Synthesis of Functionalized Derivatives

The synthesis of more complex cyclopropylmethoxy benzene derivatives, particularly those with multiple substituents on the benzene ring, often necessitates a multi-step approach. The order of reactions is critical to ensure the desired regioselectivity.

A patented process for the synthesis of 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene, a key intermediate for pharmaceutical compounds, provides an excellent example of a more elaborate synthetic route.

Experimental Protocol: Synthesis of 1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene

  • Protection of Phenol: 3,4-Difluorophenol is first protected as a benzyl ether by reacting it with benzyl bromide in the presence of potassium carbonate in 2-butanone.

  • Nucleophilic Aromatic Substitution: The resulting 4-(benzyloxy)-1,2-difluorobenzene undergoes a nucleophilic aromatic substitution reaction with potassium methoxide to introduce the methoxy group, yielding 4-(benzyloxy)-1-fluoro-2-methoxybenzene.

  • Deprotection: The benzyl protecting group is removed by catalytic hydrogenation using palladium on charcoal to give 4-fluoro-3-methoxyphenol.

  • Williamson Ether Synthesis: The synthesized phenol is then O-alkylated with bromomethylcyclopropane via a Williamson ether synthesis to afford 3-methoxy-4-fluoro-1-(cyclopropylmethoxy)benzene.

  • Bromination: Finally, the benzene ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin to yield the target compound, 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene.

Multi_Step_Synthesis start 3,4-Difluorophenol step1 Protection (BnBr, K2CO3) start->step1 intermediate1 4-(Benzyloxy)-1,2-difluorobenzene step1->intermediate1 step2 Nucleophilic Aromatic Substitution (KOMe) intermediate1->step2 intermediate2 4-(Benzyloxy)-1-fluoro-2-methoxybenzene step2->intermediate2 step3 Deprotection (H2, Pd/C) intermediate2->step3 intermediate3 4-Fluoro-3-methoxyphenol step3->intermediate3 step4 Williamson Ether Synthesis intermediate3->step4 intermediate4 3-Methoxy-4-fluoro-1-(cyclopropylmethoxy)benzene step4->intermediate4 step5 Bromination (NBS) intermediate4->step5 product 1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene step5->product

Caption: Multi-step synthesis of a functionalized derivative.

II. Pharmacological Activities of Cyclopropylmethoxy Benzene Derivatives

The incorporation of the cyclopropylmethoxy benzene scaffold into molecules has led to the discovery of compounds with a wide array of biological activities. The unique structural and electronic properties of this moiety contribute to enhanced potency, selectivity, and pharmacokinetic profiles.

Anticancer Activity

Several studies have highlighted the potential of cyclopropylmethoxy benzene derivatives as anticancer agents. The cyclopropyl group can enhance the cytotoxic activity of compounds against various cancer cell lines.

For instance, derivatives of 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI), a duocarmycin analog, have shown potent anticancer activity. Specifically, CBI-benzoselenophenes with N-amido substituents were found to be highly potent against SK-OV3 ovarian cancer cell lines, with IC50 values in the nanomolar range. The replacement of an indole moiety with a benzoselenophene ring containing a cyclopropyl group significantly enhanced the anticancer activity.

Compound ClassCancer Cell LineActivity (IC50)Reference
CBI-benzoselenophene (14g)SK-OV3 (ovarian)0.5 nM
CBI-benzoselenophene (14f)SK-OV-3 (ovarian)1.2 nM
CBI-benzoselenophene (16)SK-OV-3 (ovarian)1.6 nM
2-Cyclopentyloxyanisole derivative (4b)-1.08 µM (COX-2 inhibition)
2-Cyclopentyloxyanisole derivative (13)-1.88 µM (COX-2 inhibition)
Cardiovascular and Adrenergic Receptor Activity

A notable example of a pharmacologically active cyclopropylmethoxy benzene derivative is a compound with combined vasodilator and beta-adrenoceptor antagonist activity. The four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone were synthesized and evaluated, revealing that the different stereoisomers exhibit distinct pharmacological profiles. The RA,SB isomer demonstrated a slightly better overall profile than the mixture of all four isomers, while the other isomers showed reduced vasodilator and/or beta-adrenergic antagonist activity. This highlights the critical importance of stereochemistry in the biological activity of these derivatives.

Other Biological Activities

The versatility of the cyclopropylmethoxy benzene scaffold is further demonstrated by its presence in compounds with other biological activities, including:

  • Enzyme Inhibition: Derivatives of this class have been investigated as inhibitors of various enzymes. For example, crescent-shaped meta-substituted benzene derivatives have been identified as competitive inhibitors of Ribonuclease A, with a K_i value of 12 ± 0.9 µM for the most potent compound. Additionally, benzene metabolites have been shown to inhibit topoisomerase II at concentrations at or below 10 µM, suggesting a potential role in the carcinogenic effects of benzene.

  • Antimicrobial and Antifungal Activity: While specific examples with the cyclopropylmethoxy benzene core are less documented in the initial searches, the broader class of cyclopropyl-containing compounds has shown promise in this area.

III. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry and drug design. For cyclopropylmethoxy benzene derivatives, several key structural features influence their pharmacological effects.

Role of the Cyclopropyl Group

The cyclopropyl group plays a multifaceted role in determining the biological activity of these compounds:

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to the target protein. This pre-organization can lead to a lower entropic penalty upon binding, resulting in higher affinity.

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their acyclic counterparts. This can lead to improved metabolic stability and a longer in vivo half-life.

  • Bioisosterism: The cyclopropyl group can serve as a bioisostere for other functional groups, such as a double bond or a carbonyl group, while offering improved physicochemical properties.

Impact of Benzene Ring Substitution

The nature and position of substituents on the benzene ring are critical for modulating the activity and selectivity of these derivatives.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can influence the overall electron density of the aromatic ring, which in turn can affect its interaction with the biological target. For example, in a series of imidazo[1,2-b]pyridazine derivatives, the presence of electron-donating groups (e.g., OMe) at the ortho and meta positions of a phenyl moiety increased the anticancer activity against the MCF-7 cell line. Conversely, an electron-withdrawing group (CF3) at the para position enhanced activity against the SK-MEL-28 cell line.

  • Positional Isomerism: The position of substituents on the benzene ring can dramatically alter the biological activity. In a study of 1-cyclohexyl-x-methoxybenzene derivatives, the ortho, meta, and para isomers exhibited different pharmacological effects on visual stimulation, body temperature, and pain perception in mice.

SAR_Concept cluster_0 Molecular Structure cluster_1 Pharmacological Properties Core Cyclopropylmethoxy Benzene Core Potency Potency (e.g., IC50, Ki) Core->Potency Selectivity Selectivity Core->Selectivity ADME ADME Properties Core->ADME Substituents Substituents (R1, R2, etc.) Substituents->Potency Substituents->Selectivity Substituents->ADME Stereochemistry Stereochemistry Stereochemistry->Potency Rearrangement_Mechanism start (Cyclopropylmethoxy)benzene intermediate Carbocation Intermediate start->intermediate + BF3·Et2O acid BF3·Et2O product1 (Cyclobutyloxy)benzene intermediate->product1 product2 2-Ethyl-2,3-dihydro-1-benzofuran intermediate->product2

Caption: Acid-catalyzed rearrangement of (cyclopropylmethoxy)benzene.

Conclusion and Future Perspectives

Cyclopropylmethoxy benzene derivatives have firmly established their place as a privileged scaffold in modern medicinal chemistry. Their synthesis is accessible through well-defined chemical routes, and their incorporation into various molecular frameworks has yielded compounds with a broad spectrum of potent biological activities, including anticancer and cardiovascular effects. The unique structural and electronic properties of the cyclopropyl group, coupled with the versatility of the substituted benzene ring, provide a rich platform for the design of novel therapeutics.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Biological Targets: The full therapeutic potential of this scaffold is yet to be unlocked. Screening of cyclopropylmethoxy benzene libraries against a wider range of biological targets could lead to the discovery of first-in-class drugs for various diseases.

  • Fine-tuning of Pharmacokinetic Properties: A deeper understanding of the structure-ADME (absorption, distribution, metabolism, and excretion) relationships will be crucial for designing derivatives with optimal drug-like properties.

  • Development of Stereoselective Syntheses: As demonstrated by the case of the combined vasodilator and beta-adrenoceptor antagonist, the stereochemistry of these molecules can have a profound impact on their biological activity. The development of efficient stereoselective synthetic methods will be essential for accessing pure enantiomers for pharmacological evaluation.

  • Investigation of Novel Linkers and Bioisosteres: While the methoxy linker is prevalent, exploring other types of linkers and further investigating the bioisosteric replacement of the benzene ring could lead to the discovery of compounds with improved properties.

References

  • EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)
  • Williamson Ether Synthesis. (URL: not available)
  • Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H
Foundational

Pharmacophore Modeling of 4-methoxy-1-(cyclopropylmethoxy)benzene: A Structural Blueprint for PDE4 Inhibitor Design

Executive Summary The molecule 4-methoxy-1-(cyclopropylmethoxy)benzene (also referred to as 1-(cyclopropylmethoxy)-4-methoxybenzene) serves as a highly privileged structural fragment in modern medicinal chemistry. It is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-methoxy-1-(cyclopropylmethoxy)benzene (also referred to as 1-(cyclopropylmethoxy)-4-methoxybenzene) serves as a highly privileged structural fragment in modern medicinal chemistry. It is most prominently recognized as the core pharmacophore for inhibitors of Phosphodiesterase-4 (PDE4), an enzyme family that regulates intracellular cyclic adenosine monophosphate (cAMP) degradation[1].

By acting as a surrogate for the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl moiety found in the blockbuster drug Roflumilast, this methoxy-analog provides a synthetically accessible, metabolically stable scaffold. This whitepaper provides an in-depth technical guide to the pharmacophore modeling of this molecule, detailing the causality behind experimental choices, structural mapping, and the self-validating computational protocols required to design next-generation PDE4B-selective anti-inflammatory therapeutics.

Molecular Anatomy and Target Rationale

The Causality of Structural Features

In drug development, every functional group must have a mechanistic justification. The 4-methoxy-1-(cyclopropylmethoxy)benzene scaffold is not arbitrary; it is precisely engineered to exploit the topography of the PDE4 active site.

  • The 4-Methoxy Group (Hydrogen Bond Acceptor - HBA): The oxygen atom of the methoxy group acts as a critical HBA. In the PDE4 binding pocket, it forms a highly conserved hydrogen bond with a specific glutamine residue (e.g., Gln369 in PDE4B). Replacing this with bulkier groups disrupts the binding angle, leading to a catastrophic loss of affinity.

  • The 1-Cyclopropylmethoxy Group (Hydrophobic - HYD): The cyclopropyl ring provides a rigid, lipophilic cap. Unlike linear alkyl chains (which suffer from high entropic penalties upon binding), the strained cyclopropyl ring pre-organizes the molecule to fit perfectly into the hydrophobic clamp region (formed by isoleucine and phenylalanine residues) of the PDE4 enzyme.

  • The Benzene Core (Ring Aromatic - RA): The central phenyl ring facilitates

    
     stacking interactions with Phe372, anchoring the molecule within the binding cleft.
    

G GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation (Anti-inflammatory) cAMP->PKA Activates AMP AMP (Inactive) cAMP->AMP Hydrolyzed by PDE4 PDE4 Enzyme PDE4->AMP Catalyzes Inhibitor 4-methoxy-1-(cyclopropylmethoxy)benzene Scaffold (Inhibitor) Inhibitor->PDE4 Blocks (Competitive)

Figure 1: Mechanism of action for PDE4 inhibitors within the cAMP signaling cascade.

Quantitative Data: Activity and Feature Mapping

To build a reliable 3D-QSAR (Quantitative Structure-Activity Relationship) model, we must correlate the spatial arrangement of the scaffold's features with empirical biological data. Recent literature highlights that analogs utilizing this core exhibit highly potent PDE4B inhibition, often rivaling the reference drug Roflumilast[1]. Furthermore, boron-modified and pyrazole-substituted derivatives of this scaffold have shown significant promise in expanding the therapeutic window[2][3].

Table 1: Pharmacophore Feature Mapping of the Scaffold

Feature TypeChemical MoietyPDE4 Active Site InteractionSpatial Tolerance
HBA (Hydrogen Bond Acceptor)4-Methoxy Oxygen (-OCH

)
Conserved Gln3691.5 - 2.0 Å radius
HYD (Hydrophobic)Cyclopropyl ringHydrophobic clamp (Ile/Phe)2.0 - 2.5 Å radius
RA (Ring Aromatic)Benzene core

stacking with Phe372
Vectorial tolerance < 30°

Table 2: Comparative PDE4B Inhibitory Activity of Scaffold Analogs

Compound / Scaffold ClassIC

(nM)
Efficacy (cAMP Elevation)Selectivity (PDE4B/PDE4D)
Roflumilast (Reference) 2.36High (8.40 pmol/mL)~3.02[1]
Hydrazide Analog (4i) 7.42Moderate (3.63 pmol/mL)N/A[1]
Hydrazide Analog (4f) 8.30ModerateN/A[1]
Boron-Oxaborole Analog ~15.0ModerateHigh[2]

Experimental Protocol: 3D-QSAR Pharmacophore Generation

To ensure trustworthiness and reproducibility, the following computational protocol must be executed as a self-validating system. We utilize a decoy-based validation method to ensure the generated pharmacophore model is statistically robust and not a product of random correlation.

Step-by-Step Methodology

Phase 1: Dataset Preparation & Conformational Search

  • Compound Selection: Assemble a training set of 25-30 PDE4 inhibitors containing the 4-methoxy-1-(cyclopropylmethoxy)benzene core. Ensure the IC

    
     values span at least three orders of magnitude (e.g., 1 nM to >10,000 nM) to allow the algorithm to distinguish between active and inactive geometries.
    
  • 3D Structure Generation: Convert 2D SMILES to 3D structures. Assign Gasteiger partial charges and minimize energy using the MMFF94x force field.

  • Conformational Generation: Use the FAST algorithm (e.g., via OMEGA or Discovery Studio Catalyst).

    • Causality: Generate a maximum of 255 conformations per molecule with an energy threshold of 20 kcal/mol above the global minimum. This ensures the bioactive conformation is sampled without overwhelming the matrix with high-energy, biologically irrelevant states.

Phase 2: Feature Extraction & HypoGen Modeling 4. Feature Definition: Map the specific features identified in Table 1 (HBA, HYD, RA) onto the training set. 5. Hypothesis Generation: Execute the HypoGen algorithm. The system will align the conformations and generate 10 preliminary hypotheses based on the spatial overlap of features and the correlation with pIC


 values.
6.  Cost Analysis:  Evaluate the models based on the cost function. A valid model must have a total cost closer to the fixed cost than the null cost, with a cost difference (

Cost) > 40-60 bits, indicating a >90% statistical probability of true correlation.

Phase 3: Self-Validating Decoy Protocol 7. Decoy Set Assembly: Create a validation database consisting of 50 known active PDE4 inhibitors and 2,000 structurally similar decoys (inactives). 8. Virtual Screening: Screen the database using the top-ranked pharmacophore hypothesis. 9. Güner-Henry (GH) Scoring: Calculate the GH score to validate the model.

  • Validation Metric: A GH score > 0.7 confirms the model is highly predictive. If the score is < 0.7, the feature tolerances (radii) must be adjusted and the model regenerated.

    Workflow Prep 1. Ligand Preparation (3D Structure & Protonation) ConfSearch 2. Conformational Generation (Energy Threshold < 20 kcal/mol) Prep->ConfSearch FeatureMap 3. Feature Extraction (HBA, HYD, RA) ConfSearch->FeatureMap Align 4. 3D Alignment & Superimposition FeatureMap->Align HypoGen 5. HypoGen Model Generation (3D-QSAR & Cost Analysis) Align->HypoGen Validation 6. Model Validation (Decoy Set & GH Score > 0.7) HypoGen->Validation

    Figure 2: Step-by-step computational workflow for 3D-QSAR pharmacophore modeling.

Conclusion

The 4-methoxy-1-(cyclopropylmethoxy)benzene scaffold is a masterclass in rational drug design. By perfectly balancing the hydrogen-bonding requirements of the PDE4 Q-pocket with the lipophilic demands of the hydrophobic clamp, it provides a highly tunable core for novel therapeutics. Utilizing rigorous, self-validating 3D-QSAR modeling protocols allows researchers to confidently iterate on this scaffold, optimizing for subtype selectivity (e.g., PDE4B over PDE4D) and minimizing the emetic side effects traditionally associated with this class of drugs.

References

  • Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors Source: ResearchGate URL
  • US20200108083A1 - Boron Containing PDE4 Inhibitors Source: Google Patents URL
  • WO2006044528A1 - Pyrazole derivatives as phosphodiesterase 4 inhibitors Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(cyclopropylmethoxy)-4-methoxybenzene

Abstract This technical guide provides a comprehensive protocol for the synthesis of 1-(cyclopropylmethoxy)-4-methoxybenzene, a valuable chemical intermediate in the pharmaceutical and fragrance industries.[1] The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-(cyclopropylmethoxy)-4-methoxybenzene, a valuable chemical intermediate in the pharmaceutical and fragrance industries.[1] The synthesis is achieved via the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[2][3] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines necessary safety precautions, and discusses methods for purification and characterization. The procedure involves the O-alkylation of 4-methoxyphenol with (bromomethyl)cyclopropane using potassium carbonate as the base in an acetone solvent system. This guide is intended for researchers and professionals in organic synthesis and drug development.

Scientific Principles and Rationale

The synthesis of 1-(cyclopropylmethoxy)-4-methoxybenzene from 4-methoxyphenol is executed through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is highly efficient for creating asymmetrical ethers.[2][3]

Reaction Mechanism

The overall transformation can be broken down into two critical mechanistic steps:

  • Deprotonation of Phenol: 4-methoxyphenol, being weakly acidic, is deprotonated by a suitable base. In this protocol, potassium carbonate (K₂CO₃), a moderately strong and cost-effective base, is used to abstract the phenolic proton, generating the potassium 4-methoxyphenoxide ion. This phenoxide is a potent nucleophile.[4][5]

  • Nucleophilic Substitution (SN2): The generated 4-methoxyphenoxide ion then acts as the nucleophile, attacking the electrophilic methylene carbon of (bromomethyl)cyclopropane. The reaction proceeds in a single, concerted step where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[2] The bromide ion is expelled as a leaving group, resulting in the formation of the desired ether product, 1-(cyclopropylmethoxy)-4-methoxybenzene, and potassium bromide as a salt byproduct.

Causality Behind Experimental Choices
  • Substrate Selection: The use of (bromomethyl)cyclopropane as the alkylating agent is critical. As a primary alkyl halide, it is highly susceptible to SN2 attack and minimizes the potential for the competing E2 elimination side reaction, which is more prevalent with secondary and tertiary halides.[6][7]

  • Base Selection: Potassium carbonate is an ideal base for this transformation. It is strong enough to deprotonate the phenol efficiently but mild enough to avoid undesirable side reactions that could occur with stronger bases like sodium hydride.[6][8] Its insolubility in acetone helps drive the reaction to completion and simplifies its removal via filtration.

  • Solvent System: Acetone is employed as the solvent. As a polar aprotic solvent, it effectively solvates the potassium counter-ion but does not strongly solvate the phenoxide nucleophile. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[2][6] Acetonitrile is another suitable alternative.[2]

  • Temperature: The reaction is conducted at reflux temperature (the boiling point of acetone, ~56°C) to provide sufficient thermal energy to overcome the activation energy barrier, ensuring a reasonable reaction rate.[2][9][10] Typical Williamson syntheses are run between 50-100°C.[2]

Visualized Reaction Scheme and Workflow

Caption: Reaction mechanism for the Williamson ether synthesis.

Workflow start Setup reactants Combine 4-Methoxyphenol, K₂CO₃, and Acetone in Flask start->reactants add_halide Add (Bromomethyl)cyclopropane reactants->add_halide reflux Heat to Reflux (~56 °C) Stir for 6-8 hours add_halide->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool to RT & Filter Solids monitor->workup Complete evaporate Concentrate Filtrate (Rotary Evaporator) workup->evaporate extract Liquid-Liquid Extraction (EtOAc / Water & Brine) evaporate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: Experimental workflow for synthesis and purification.

Detailed Experimental Protocol

Reagents and Materials
ReagentCAS No.MW ( g/mol )Amount (Example)Molar Equiv.
4-Methoxyphenol150-76-5124.145.00 g1.0
(Bromomethyl)cyclopropane7051-34-5135.006.00 g (4.44 mL)1.1
Potassium Carbonate (anhydrous)584-08-7138.218.30 g1.5
Acetone (anhydrous)67-64-158.08100 mL-
Ethyl Acetate141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Silica Gel (for chromatography)7631-86-960.08As needed-
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper (or Büchner funnel setup)

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glassware for column chromatography

  • TLC plates (silica gel), chamber, and UV lamp

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (5.00 g, 40.3 mmol), anhydrous potassium carbonate (8.30 g, 60.1 mmol), and anhydrous acetone (100 mL).

  • Addition of Alkylating Agent: Attach a reflux condenser to the flask. Begin stirring the suspension and add (bromomethyl)cyclopropane (6.00 g, 44.4 mmol) to the mixture via syringe or pipette.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 56°C) using a heating mantle. Allow the reaction to proceed with vigorous stirring for 6-8 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is 10% ethyl acetate in hexanes. The starting material (4-methoxyphenol) is polar and will have a lower Rf value than the less polar ether product. The reaction is complete when the 4-methoxyphenol spot is no longer visible by UV light or staining.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the inorganic solids (potassium carbonate and potassium bromide) by vacuum filtration, washing the solid cake with a small amount of fresh acetone (~20 mL) to recover any residual product.

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.

  • Extraction: Dissolve the crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[6]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes is typically effective for isolating the pure product.

  • Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to afford 1-(cyclopropylmethoxy)-4-methoxybenzene as a clear, colorless liquid.[1]

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

ChemicalHazard Summary
4-Methoxyphenol Harmful if swallowed. Causes serious eye irritation. May cause an allergic skin reaction.[11][12][13] Repeated exposure may affect the liver and kidneys.[14]
(Bromomethyl)cyclopropane Flammable liquid and vapor.[15] Incompatible with strong oxidizing agents and strong bases.[15] Handle away from open flames and sparks.
Potassium Carbonate Causes skin irritation and serious eye irritation.[16][17][18] Dust may cause respiratory tract irritation.[19] Hygroscopic.[16]
Acetone Highly flammable liquid and vapor.[9][10][20] Vapors can form explosive mixtures with air.[21] Causes serious eye irritation.[22] May cause drowsiness or dizziness.[21]

Product Characterization

The identity and purity of the synthesized 1-(cyclopropylmethoxy)-4-methoxybenzene should be confirmed using standard analytical techniques.

CompoundMW ( g/mol )Physical StateBoiling Point (°C)
4-Methoxyphenol124.14White waxy solid243
(Bromomethyl)cyclopropane135.00Liquid105-107
1-(cyclopropylmethoxy)-4-methoxybenzene162.23Colorless liquid239-240
  • ¹H and ¹³C NMR: Provides structural confirmation and assesses purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (Expected [M]+: 162.10).[23][24]

  • Infrared (IR) Spectroscopy: Shows characteristic C-O-C stretching frequencies for the ether linkages and the absence of the broad O-H stretch from the starting phenol.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Vogel, A. I. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • ChemSupply Australia Pty Ltd. (2024). Safety Data Sheet for Acetone. Retrieved from [Link]

  • RCI Labscan Limited. (2025). ACETONE - SAFETY DATA SHEET. Retrieved from [Link]

  • Goodwins. (n.d.). Safety Data Sheet - acetone solvent. Retrieved from [Link]

  • PENTA. (2025). ACETONE - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 4-METHOXYPHENOL. Retrieved from [Link]

  • Francis Academic Press. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9015, 4-Methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6422476, 1-(Cyclopropylmethyl)-4-methoxybenzene. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Labkem. (n.d.).
  • INEOS KOH. (2022).
  • Redox. (2020).
  • Otto Chemie Pvt. Ltd. (n.d.). Cyclopropylmethyl bromide, 97%. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 7051-34-5 | Cyclopropylmethyl bromide. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis.... Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(cyclopropylmethyl)-4-methoxybenzene (C11H14O). Retrieved from [Link]

  • Mopan. (n.d.). 1-(Cyclopropylmethyl)-4-[(4-methoxyphenyl)methoxy]benzene.

Sources

Application

Application Notes and Protocols: Simmons-Smith Cyclopropanation of Estragole

Introduction The cyclopropane motif is a valuable structural unit in organic synthesis, appearing in numerous biologically active natural products and pharmaceutical agents.[1] The Simmons-Smith reaction is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopropane motif is a valuable structural unit in organic synthesis, appearing in numerous biologically active natural products and pharmaceutical agents.[1] The Simmons-Smith reaction is a cornerstone of synthetic chemistry for the stereospecific conversion of alkenes into cyclopropanes.[1][2] Discovered by H. E. Simmons and R. D. Smith in 1958, this reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group (:CH₂) to a double bond.[1] A significant advantage of this method is its broad functional group tolerance and the avoidance of highly hazardous reagents like diazomethane.[2][3]

Estragole, a naturally occurring phenylpropene found in essential oils of plants like tarragon, basil, and fennel, serves as an excellent substrate for this transformation.[4][5] Its electron-rich double bond is readily susceptible to cyclopropanation. The resulting product, (1-methoxy-4-(cyclopropylmethyl)benzene), is a valuable building block for the synthesis of more complex molecules in the fields of fragrance, and medicinal chemistry.

This document provides a detailed protocol for the Simmons-Smith cyclopropanation of estragole, including the preparation of the active zinc-copper couple, the cyclopropanation reaction itself, and subsequent workup and purification. The underlying mechanistic principles and critical experimental considerations are also discussed to ensure a comprehensive understanding for researchers in organic synthesis and drug development.

Reaction Mechanism and Key Principles

The Simmons-Smith reaction proceeds via a concerted mechanism involving a "butterfly-shaped" transition state.[1] The active reagent, iodomethylzinc iodide (ICH₂ZnI), is an organozinc carbenoid, not a free carbene.[6][7] This is crucial as it dictates the reaction's stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][8] For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will give a trans-product.[2]

The key steps of the mechanism are as follows:

  • Formation of the Zinc-Copper Couple: Zinc dust is activated by treatment with a copper salt, typically copper(II) acetate or copper(II) sulfate.[9][10] This creates a galvanic couple that is more reactive than zinc alone.

  • Formation of the Organozinc Carbenoid: The activated zinc-copper couple reacts with diiodomethane via oxidative addition to form iodomethylzinc iodide (ICH₂ZnI).[6]

  • Cycloaddition to the Alkene: The carbenoid then coordinates to the alkene. The reaction proceeds through a concerted, synchronous cycloaddition where the methylene group is transferred to the double bond, forming two new carbon-carbon bonds simultaneously and eliminating zinc iodide.[11] The rate of this step is influenced by the solvent and the electronic nature of the alkene, with electron-rich alkenes reacting faster.[1][9]

Visualizing the Mechanism

Simmons-Smith Mechanism cluster_0 Reagent Formation cluster_1 Cyclopropanation Zn Zn(Cu) Zinc-Copper Couple Carbenoid ICH₂ZnI Iodomethylzinc Iodide Zn->Carbenoid Oxidative Addition CH2I2 CH₂I₂ Diiodomethane CH2I2->Carbenoid TransitionState Butterfly Transition State Carbenoid->TransitionState Estragole Estragole (Alkene) Estragole->TransitionState Product Cyclopropanated Estragole TransitionState->Product ZnI2 ZnI₂ TransitionState->ZnI2 Elimination Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble dry glassware under inert atmosphere. B 2. Add Zn(Cu) couple and anhydrous diethyl ether. A->B C 3. Add a crystal of iodine to initiate. B->C D 4. Add a solution of estragole and diiodomethane in ether. C->D E 5. Heat the mixture to a gentle reflux. D->E F 6. Monitor reaction progress by TLC or GC. E->F G 7. Cool to 0°C and quench with sat. aq. NH₄Cl. F->G H 8. Filter to remove zinc salts. G->H I 9. Separate aqueous and organic layers. H->I J 10. Wash organic layer with NaHCO₃ and brine. I->J K 11. Dry organic layer over MgSO₄. J->K L 12. Concentrate under reduced pressure. K->L M 13. Purify by column chromatography. L->M

Sources

Method

Precision O-Alkylation of p-Methoxyphenol: Mechanistic Control &amp; Process Optimization

Executive Summary The O-alkylation of p-methoxyphenol (4-methoxyphenol, MEHQ) is a pivotal transformation in the synthesis of pharmaceutical intermediates, liquid crystals, and agrochemicals. While the Williamson ether s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The O-alkylation of p-methoxyphenol (4-methoxyphenol, MEHQ) is a pivotal transformation in the synthesis of pharmaceutical intermediates, liquid crystals, and agrochemicals. While the Williamson ether synthesis is the textbook approach, industrial and high-precision research applications require strict control over chemoselectivity (O- vs. C-alkylation) and oxidation byproducts.

This application note moves beyond basic textbook recipes. It provides three distinct, validated protocols designed for specific research needs: High-Fidelity Batch Synthesis , Green Phase-Transfer Catalysis (PTC) , and Rapid Microwave-Assisted Synthesis . Each protocol is grounded in mechanistic rationale to ensure reproducibility and scalability.

Mechanistic Insight & Critical Parameters

The Chemoselectivity Challenge

The phenoxide anion generated from p-methoxyphenol is an ambident nucleophile. While the oxygen atom is the harder nucleophile (favoring O-alkylation), the aromatic ring carbons (ortho/para) are soft nucleophiles.

  • O-Alkylation (Kinetic Control): Favored by polar aprotic solvents (DMF, DMSO) that solvate the cation (K⁺/Na⁺) but leave the phenoxide "naked" and reactive.

  • C-Alkylation (Thermodynamic/Solvent Control): Favored in protic solvents (Water, Alcohols) where hydrogen bonding shields the oxygen, or when using soft leaving groups.

The Oxidation Risk

p-Methoxyphenol is electron-rich and prone to oxidation into quinones (turning the reaction mixture dark brown/black).

  • Mitigation: All protocols must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the formation of radical species that terminate the reaction or degrade the product.

Mechanistic Pathway (DOT Diagram)

ReactionMechanism Substrate p-Methoxyphenol Intermediate Phenoxide Anion (Ambident Nucleophile) Substrate->Intermediate Deprotonation Base Base (K2CO3/NaOH) Base->Intermediate TS SN2 Transition State Intermediate->TS + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Product O-Alkylated Ether (Major) TS->Product Kinetic Path (Aprotic Solvent) SideProduct C-Alkylated (Minor/Impurity) TS->SideProduct Thermodynamic Path (Protic Solvent/High T)

Figure 1: Mechanistic pathway of p-methoxyphenol alkylation highlighting the bifurcation between O- and C-alkylation.

Experimental Protocols

Protocol A: The "Gold Standard" High-Fidelity Batch Method

Best for: High-value API intermediates requiring >98% purity and minimal purification. Chemistry: Classical Williamson Ether Synthesis in Polar Aprotic Solvent.

Reagents & Stoichiometry:

  • p-Methoxyphenol (1.0 equiv)

  • Alkyl Halide (1.2 - 1.5 equiv) — Note: Use Bromides or Iodides for best rates.

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) — Anhydrous, freshly ground.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen for 5 minutes.

  • Dissolution: Add p-methoxyphenol and anhydrous DMF (concentration ~0.5 M). Stir until fully dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ in a single portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the Alkyl Halide dropwise via syringe.

    • Critical: If the alkyl halide is volatile (e.g., Methyl Iodide), fit a balloon of N₂ or use a cryo-cooled condenser.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC (Hexane:EtOAc 8:2) or HPLC every hour.

    • Endpoint: usually 2–4 hours.

  • Workup:

    • Cool to RT. Pour mixture into 5x volume of ice-cold water (precipitates inorganic salts and product).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (removes unreacted phenol) followed by Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Green & Scalable (Phase Transfer Catalysis)

Best for: Multi-gram to Kilo-scale synthesis; avoiding toxic solvents (DMF). Chemistry: Liquid-Liquid or Solid-Liquid Phase Transfer Catalysis (PTC).[1]

Reagents:

  • p-Methoxyphenol (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • Base: 30% NaOH (aq) or Solid KOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Solvent: Toluene or 2-MeTHF (Green alternative).

Step-by-Step Methodology:

  • Biphasic Setup: In a reactor, dissolve p-methoxyphenol in Toluene.

  • Catalyst Addition: Add TBAB and the Alkyl Halide to the organic phase.

  • Initiation: Add the aqueous NaOH solution slowly with vigorous stirring (>800 RPM).

    • Note: High agitation is crucial to maximize the interfacial area where the ion-pair transfer occurs.

  • Reaction: Heat to 90°C (or reflux).

    • Mechanism:[1][2][3][4][5][6][7][8][9] The quaternary ammonium salt transports the phenoxide from the aqueous phase into the organic phase as a lipophilic ion pair (

      
      ), reacting rapidly with the alkyl halide.
      
  • Workup:

    • Stop stirring; allow phases to separate.

    • Discard the aqueous layer (contains NaBr/NaCl).

    • Wash the organic layer with water and dilute citric acid (to neutralize trace base).

    • Evaporate Toluene to yield the crude ether.

Protocol C: Rapid Microwave-Assisted Synthesis

Best for: Library generation, screening alkylating agents, or rapid optimization. Chemistry: Solvent-free or High-Concentration Dielectric Heating.

Reagents:

  • p-Methoxyphenol (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Base: K₂CO₃ on Silica support or pure K₂CO₃.

  • Solvent: Minimal Ethanol or Solvent-Free (Neat).

Step-by-Step Methodology:

  • Preparation: Mix p-methoxyphenol, Alkyl Halide, and Base in a microwave-compatible vial.

  • Irradiation: Cap the vial and irradiate at 100–120°C for 2–5 minutes (Dynamic Power mode).

    • Safety: Ensure the vessel is pressure-rated, especially with volatile halides.

  • Extraction: Add Ethyl Acetate directly to the vial, sonicate to extract product from the solid salts, filter, and concentrate.

Comparative Data & Selection Guide

ParameterProtocol A (DMF/K2CO3)Protocol B (PTC/Toluene)Protocol C (Microwave)
Yield 85–95%80–90%90–98%
Reaction Time 2–4 Hours4–8 Hours2–10 Minutes
Purity (Crude) HighModerate (Trace hydrolysis)High
Scalability Moderate (DMF removal is hard)Excellent (Industrial standard)Low (Batch size limited)
Green Score Low (DMF is toxic)High (Green solvents possible)High (Energy efficient)
Decision Logic for Researchers (DOT Diagram)

DecisionTree Start Start: Define Goals Scale What is the Scale? Start->Scale Speed Is Speed Critical? Scale->Speed < 5 grams ProtoB Protocol B: PTC (Toluene/Water) Scale->ProtoB > 10 grams (Industrial) ProtoA Protocol A: Standard Batch (DMF/K2CO3) Speed->ProtoA No (High Purity Focus) ProtoC Protocol C: Microwave (Solvent-Free) Speed->ProtoC Yes (Library Gen)

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Conversion: Often due to "wet" solvents or old base. The phenoxide is highly basic; water will quench it back to the phenol.

    • Fix: Use anhydrous DMF/Acetonitrile and dry K₂CO₃ in an oven.

  • Dark Coloration: Oxidation of p-methoxyphenol.

    • Fix: Degas solvents and maintain a strict N₂ blanket. Add a pinch of sodium dithionite (reducing agent) if using aqueous conditions (Protocol B).

  • C-Alkylation Impurities:

    • Diagnosis: Check NMR.[7][10] O-Me/O-Alkyl protons appear at 3.8–4.0 ppm . C-Alkyl protons (benzylic) appear at 2.5–2.8 ppm .

    • Fix: Switch to a harder base/solvent system (Protocol A) or use a bulkier leaving group.

Analytical Validation (NMR)

For the product (e.g., 1,4-dimethoxybenzene if Methyl Iodide is used):

  • 1H NMR (CDCl₃): δ 6.85 (s, 4H, Ar-H), 3.78 (s, 6H, O-CH₃).

  • Note: Symmetry makes the aromatic protons a singlet. If asymmetry exists (different alkyl group), you will see two doublets (AA'BB' system).

References

  • Williamson Ether Synthesis Mechanism & Scope. Wikipedia. Available at: [Link]

  • Phase Transfer Catalysis in O-Alkylation. Organic Chemistry Portal. Available at: [Link]

  • Optimization of O-Alkylation of Phenols. ResearchGate (Various Studies). Available at: [Link]

  • Microwave-Assisted Organic Synthesis. Master Organic Chemistry. Available at: [Link]

  • Green Chemistry Solvents (CPME, 2-MeTHF). National Institutes of Health (PMC). Available at: [Link]

Sources

Application

Application Notes and Protocols for Cyclopropyl Ether Synthesis via the Furukawa Modification

Introduction: The Strategic Value of Cyclopropyl Ethers and the Furukawa Advantage The cyclopropane ring, a motif of high strain and unique orbital characteristics, is a cornerstone in modern medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclopropyl Ethers and the Furukawa Advantage

The cyclopropane ring, a motif of high strain and unique orbital characteristics, is a cornerstone in modern medicinal chemistry and drug development. Its incorporation into molecular scaffolds can profoundly influence conformational rigidity, metabolic stability, and binding affinity. Cyclopropyl ethers, in particular, serve as valuable isosteres for other functional groups and are integral components of numerous biologically active compounds. The efficient and stereoselective synthesis of these structures is, therefore, a critical endeavor for the research scientist.

The Simmons-Smith reaction has long been a benchmark for cyclopropanation.[1][2] However, the classical heterogeneous conditions using a zinc-copper couple can be sluggish and poorly reproducible, especially for electron-rich or sensitive substrates like enol ethers, which are prone to polymerization.[3] The Furukawa modification, which utilizes a homogenous solution of diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), offers a significant advancement.[1][4] This system generates a more reactive and soluble zinc carbenoid species, "EtZnCH₂I," leading to faster reactions, higher yields, and enhanced reproducibility, particularly for the synthesis of cyclopropyl ethers from their enol ether precursors.[4][5] This application note provides a detailed technical guide to the Furukawa modification for the synthesis of cyclopropyl ethers, offering in-depth mechanistic insights, practical protocols, and troubleshooting advice for researchers in the pharmaceutical and chemical sciences.

Mechanistic Rationale: Understanding the "Why" Behind the Protocol

The efficacy of the Furukawa modification stems from the in-situ formation of an electrophilic zinc carbenoid, iodomethylzinc iodide (IZnCH₂I) or a related species, in a non-coordinating solvent.[6][7] The reaction proceeds through a concerted, stereospecific mechanism, meaning the stereochemistry of the starting enol ether is retained in the cyclopropyl ether product.[4]

The key steps are as follows:

  • Carbenoid Formation: Diethylzinc reacts with diiodomethane in an exchange reaction to form the active cyclopropanating agent, believed to be ethyliodomethylzinc (EtZnCH₂I), and ethyl iodide as a byproduct.[5]

  • Coordination and Delivery: In the presence of an enol ether, the zinc carbenoid coordinates to the oxygen atom of the ether. This coordination serves a dual purpose: it pre-organizes the transition state and activates the alkene for nucleophilic attack. This directing effect is crucial for the high diastereoselectivity often observed in these reactions.[7][8]

  • Methylene Transfer: The coordinated carbenoid then delivers the methylene group to the double bond in a concerted fashion, forming the cyclopropane ring. This "butterfly-type" transition state preserves the original stereochemistry of the double bond.[6]

Furukawa_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Et2Zn Et₂Zn Carbenoid EtZnCH₂I Et2Zn->Carbenoid Exchange CH2I2 CH₂I₂ CH2I2->Carbenoid TransitionState Coordinated Transition State Carbenoid->TransitionState Coordination EnolEther Enol Ether (Substrate) EnolEther->TransitionState CyclopropylEther Cyclopropyl Ether (Product) TransitionState->CyclopropylEther Methylene Transfer

Figure 1: Simplified workflow of the Furukawa modification for cyclopropyl ether synthesis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Diethylzinc (Et₂Zn)1.0 M solution in hexanesMajor chemical supplierPyrophoric! Handle under inert atmosphere.
Diiodomethane (CH₂I₂)99%, stabilizedMajor chemical supplierStore over copper wire to prevent decomposition.
Enol Ether SubstrateAs requiredN/AMust be dry and free of protic impurities.
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentMajor chemical supplierUse a freshly opened bottle or dry over CaH₂.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent gradeN/AFor quenching the reaction.
Diethyl Ether (Et₂O)AnhydrousMajor chemical supplierFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousMajor chemical supplierFor drying organic layers.
Safety Precautions

Diethylzinc is extremely pyrophoric and will ignite upon contact with air. All procedures involving Et₂Zn must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox. All glassware must be rigorously flame-dried before use. Have a Class D fire extinguisher readily available. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

Step-by-Step Protocol for the Cyclopropanation of a Generic Enol Ether

This protocol is a general guideline and may require optimization for specific substrates.

  • Apparatus Setup:

    • Under a positive pressure of nitrogen, flame-dry a round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

    • Allow the flask to cool to room temperature under the inert atmosphere.

  • Reaction Assembly:

    • Dissolve the enol ether substrate (1.0 eq) in anhydrous dichloromethane (to make a ~0.1 M solution) in the reaction flask.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • While stirring at 0 °C, add diethylzinc (1.0 M solution in hexanes, 1.2 eq) dropwise via syringe.

    • Following the addition of Et₂Zn, add diiodomethane (1.2 eq) dropwise via syringe. A gentle exotherm may be observed. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: Gas evolution (ethane) will occur.

    • Continue adding the quenching solution until no more gas evolves.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DCM).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Figure 2: Step-by-step experimental workflow for Furukawa cyclopropanation.

Scope, Limitations, and Troubleshooting

Substrate Scope

The Furukawa modification is highly effective for a wide range of enol ethers.[4] Electron-rich enol ethers generally react faster than electron-poor ones. The reaction is also compatible with a variety of other functional groups. Silyl enol ethers are excellent substrates, often leading to high yields of the corresponding silyloxycyclopropanes.[6]

Substrate TypeTypical YieldNotes
Alkyl Vinyl EthersGood to ExcellentProne to polymerization under other conditions, but generally well-behaved with the Furukawa modification.[3]
Silyl Enol EthersExcellentHigh yields and clean reactions are common.[6]
Cyclic Enol EthersGood to ExcellentProvides access to bicyclic systems.[9]
Allylic EthersGood to ExcellentThe ether oxygen can act as a directing group, influencing diastereoselectivity.[6]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive reagents (decomposed Et₂Zn or CH₂I₂)- Wet solvent or glassware- Insufficient reaction time or temperature- Use fresh, high-quality reagents.- Ensure all glassware is rigorously dried and the solvent is anhydrous.- Increase reaction time or gently warm the reaction (e.g., to 40 °C).
Formation of Byproducts - Polymerization of the enol ether- Side reactions due to impurities- Ensure slow, controlled addition of reagents at 0 °C.- Purify the starting enol ether to remove any acidic or protic impurities.
Low Yield after Workup - Emulsion formation during extraction- Product volatility- Add more brine to break up emulsions.- Use care when concentrating the product under reduced pressure; use a cold trap.

Conclusion

The Furukawa modification using diethylzinc is a robust and reliable method for the synthesis of cyclopropyl ethers from enol ethers. Its homogeneous nature, high reactivity, and stereospecificity make it a superior choice over the classical Simmons-Smith conditions for many applications.[7] By understanding the underlying mechanism and adhering to careful experimental technique, particularly with respect to the handling of pyrophoric reagents, researchers can effectively leverage this powerful transformation in the synthesis of complex molecules for drug discovery and development.

References

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 1-84. [Link]

  • Yadav, V. K., & Singh, P. K. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules, 28(15), 5768. [Link]

  • Charette, A. B. (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]

  • Vankar, Y. D. (n.d.). Essentials of Oxidation, Reduction and C-C Bond Formation. Application in Organic Synthesis. NPTEL. [Link]

  • Wang, C., et al. (2011). Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. Chemical Communications, 47(23), 6599-6601. [Link]

  • Wang, C., et al. (2011). Nickel-Catalysed Cyclopropanation of Electron-Deficient Alkenes with Diiodomethane and Diethylzinc. ResearchGate. [Link]

  • Pouwer, R. H., & Williams, C. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11681-11712. [Link]

  • Itoh, T., et al. (2013). Another Role of Copper in the Simmons–Smith Reaction: Copper-catalyzed Nucleophilic Michael-type Cyclopropanation of α,β-Unsaturated Ketones. Chemistry Letters, 42(10), 1256-1258. [Link]

  • Taylor, R. J. K., et al. (2007). Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates. Tetrahedron: Asymmetry, 18(21), 2575-2579. [Link]

  • Carreira, E. M. (2018). Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses. ETH Zürich. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Marek, I., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8565-8569. [Link]

  • Marek, I., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. [Link]

  • Nakamura, E., & Hirai, A. (2000). Reaction Pathways of the Simmons−Smith Reaction. ResearchGate. [Link]

  • SynArchive. (n.d.). Simmons-Smith Reaction. SynArchive. [Link]

  • UCL Discovery. (n.d.). The Generation and Reactivity of Organozinc Carbenoids. UCL Discovery. [Link]

  • Yadav, V. K., & Singh, P. K. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

Sources

Method

Application Note: A Scalable Process for the Synthesis of 1-(cyclopropylmethyl)-4-methoxybenzene

Abstract This document provides a comprehensive guide to a scalable and efficient synthesis of 1-(cyclopropylmethyl)-4-methoxybenzene, a valuable intermediate in the pharmaceutical and fragrance industries.[1][2] We pres...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to a scalable and efficient synthesis of 1-(cyclopropylmethyl)-4-methoxybenzene, a valuable intermediate in the pharmaceutical and fragrance industries.[1][2] We present a detailed analysis of viable synthetic routes, ultimately selecting and detailing a robust Williamson ether synthesis protocol optimized for kilogram-scale production. This guide emphasizes the causality behind experimental choices, process safety, and rigorous analytical quality control to ensure a reproducible, high-yield, and high-purity outcome. All protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

1-(Cyclopropylmethyl)-4-methoxybenzene is a key structural motif found in various biologically active compounds and serves as a crucial building block in medicinal chemistry.[1][3] Its unique combination of a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a methoxybenzene moiety makes it a sought-after intermediate.[1] The development of a scalable, cost-effective, and safe manufacturing process is therefore critical for its successful application in drug discovery and commercial production. This note aims to provide such a process, moving from theoretical evaluation to practical, step-by-step implementation.

Comparative Analysis of Synthetic Strategies

Two primary routes were evaluated for the scalable synthesis of 1-(cyclopropylmethyl)-4-methoxybenzene: Friedel-Crafts acylation followed by reduction, and Williamson ether synthesis.

  • Strategy 1: Friedel-Crafts Acylation/Reduction: This two-step approach involves the acylation of anisole with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid like AlCl₃, to form an aryl ketone intermediate.[4][5] This ketone is then reduced to the target methylene group. While Friedel-Crafts acylations are powerful C-C bond-forming reactions in industrial chemistry, this route has drawbacks for scalability.[4][6] The use of stoichiometric amounts of AlCl₃ presents challenges in terms of work-up and waste disposal. Furthermore, the subsequent reduction step adds process complexity and often requires harsh reagents.

  • Strategy 2: Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide. For this target, the most direct approach is the reaction of 4-methoxyphenoxide (generated in situ from 4-methoxyphenol and a base) with cyclopropylmethyl bromide. This single-step process is highly efficient, atom-economical, and avoids the use of difficult-to-handle metal catalysts or harsh reducing agents. Given these advantages, the Williamson ether synthesis was selected as the superior strategy for scalable production.

Selected Scalable Protocol: Williamson Ether Synthesis

Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The hydroxyl proton of 4-methoxyphenol is abstracted by a base (potassium carbonate) to form the highly nucleophilic 4-methoxyphenoxide ion. This nucleophile then attacks the electrophilic carbon of cyclopropylmethyl bromide, displacing the bromide ion and forming the desired ether product.

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 4-Methoxyphenol P1 1-(cyclopropylmethyl)-4-methoxybenzene R1->P1 Reflux, 8-12h R2 Cyclopropylmethyl Bromide R2->P1 Reflux, 8-12h Base K₂CO₃ Base->P1 Reflux, 8-12h Solvent Acetonitrile Solvent->P1 Reflux, 8-12h P2 KBr + KHCO₃

Caption: Williamson Ether Synthesis of the target molecule.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )PurityNotes
4-Methoxyphenol150-76-5124.14≥99%
Cyclopropylmethyl bromide7051-34-5135.00≥98%Highly flammable, toxic. Handle with care.[3]
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%, anhydrousFinely milled for better reactivity.
Acetonitrile (CH₃CN)75-05-841.05Anhydrous, ≥99.8%
Diethyl Ether60-29-774.12AnhydrousFor extraction.
Brine (Saturated NaCl)7647-14-5--For washing.
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFor drying.
Equipment
  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Inert gas (Nitrogen or Argon) supply.

  • Addition funnel.

  • Heating/cooling circulator.

  • Large separatory funnel (10 L).

  • Rotary evaporator with a suitable vacuum pump.

  • Fractional distillation apparatus for purification.

Detailed Step-by-Step Protocol

1. Reaction Setup:

  • Assemble the 10 L jacketed reactor system and ensure all glassware is dry.

  • Purge the entire system with dry nitrogen for 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

2. Reagent Charging:

  • To the reactor, charge 4-methoxyphenol (1.00 kg, 8.05 mol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (1.67 kg, 12.08 mol, 1.5 equiv.). Rationale: Using finely milled K₂CO₃ increases the surface area, facilitating a more efficient deprotonation. A 1.5 molar excess ensures complete conversion of the phenol.

  • Add anhydrous acetonitrile (5 L).

  • Begin vigorous stirring to create a well-mixed slurry.

3. Reaction Execution:

  • Heat the mixture to reflux (approx. 82°C) using the heating circulator.

  • Once refluxing, add cyclopropylmethyl bromide (1.20 kg, 8.86 mol, 1.1 equiv.) dropwise via the addition funnel over 2 hours. Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable 4-methoxyphenol. Slow addition helps to control the exotherm of the reaction.

  • Continue to stir the reaction mixture at reflux for 8-12 hours.

4. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Take an aliquot every 2 hours until the starting 4-methoxyphenol is no longer detectable.

5. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts (KBr and excess K₂CO₃) and wash the filter cake with acetonitrile (2 x 250 mL).

  • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • To the resulting residue, add deionized water (4 L) and diethyl ether (4 L).

  • Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic (top) layer. Extract the aqueous layer again with diethyl ether (2 x 1 L).

  • Combine all organic layers and wash with 1 M NaOH (aq) (2 x 2 L) to remove any unreacted phenol, followed by brine (2 L).

6. Drying and Solvent Removal:

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and wash with a small amount of diethyl ether.

  • Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

7. Purification:

  • Purify the crude oil by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.[7] Industrial-scale distillation columns can process hundreds of tons of product and achieve high purity.[7]

  • Expected Boiling Point: 112-113 °C at 12 Torr.[2]

Process Parameters and Expected Outcome
ParameterValue
Stoichiometry (Phenol:Bromide:Base)1 : 1.1 : 1.5
Solvent Volume5 mL / g of 4-methoxyphenol
Reaction Temperature~82°C (Reflux)
Reaction Time8 - 12 hours
Expected Yield 85 - 95%
Expected Purity (Post-distillation) >99% (by GC)

Process Safety and Hazard Management

  • Cyclopropylmethyl Bromide: This reagent is highly flammable, toxic upon inhalation, and causes skin irritation.[3][8][9] All handling must be performed in a well-ventilated fume hood.[3][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Keep away from heat and ignition sources.[8][11]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Potassium Carbonate: While not highly hazardous, the fine powder can be an irritant. Avoid inhaling the dust.

  • Pressure: The reaction is performed at atmospheric pressure. Ensure the system is not sealed to avoid pressure build-up, especially during heating.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product. A multi-faceted approach using orthogonal techniques is recommended.[12]

Gas Chromatography (GC-FID)

GC is an excellent method for determining the purity of the volatile product and detecting any remaining starting materials or byproducts.[12][13]

GC ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium, 1.0 mL/min
Injector Temp. 250°C
Detector Temp. 280°C
Oven Program 80°C (2 min hold), ramp at 15°C/min to 250°C (5 min hold)
Injection 1 µL, 50:1 split
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the final product.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.15 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~3.80 (s, 3H, -OCH₃), ~3.75 (d, 2H, -CH₂-), ~1.10 (m, 1H, cyclopropyl-CH), ~0.60 (m, 2H, cyclopropyl-CH₂), ~0.30 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~158.5, ~131.5, ~129.5, ~114.0, ~75.0, ~55.5, ~11.0, ~3.5.

Mass Spectrometry (MS)

Coupling GC with a mass spectrometer (GC-MS) provides molecular weight confirmation and fragmentation data for structural elucidation.[12]

  • Expected Molecular Ion [M]⁺: m/z = 162.10

Scalable Production Workflow

Workflow A 1. Reactor Setup (Inert Atmosphere) B 2. Charge Reactants (4-Methoxyphenol, K₂CO₃, Acetonitrile) A->B C 3. Heat to Reflux B->C D 4. Add Cyclopropylmethyl Bromide (Slow, Controlled Addition) C->D E 5. Reaction Monitoring (GC/TLC) D->E F 6. Cooldown & Filtration E->F Reaction Complete G 7. Solvent Removal (Crude) F->G H 8. Aqueous Work-up (Extraction with Ether) G->H I 9. Drying & Final Solvent Removal H->I J 10. Purification (Vacuum Distillation) I->J K 11. QC Analysis (GC, NMR, MS) J->K L Final Product (>99% Purity) K->L

Sources

Application

Catalytic Cyclopropanation of 4-Allylanisole: A Comprehensive Guide to Synthesis, Mechanism, and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Cyclopropyl Moiety In the landscape of modern medicinal chemistry, the cyclopropyl group has ev...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has evolved from a structural curiosity into a cornerstone of rational drug design.[1] This three-membered carbocycle is increasingly incorporated into pharmaceutical candidates to enhance a multitude of properties crucial for therapeutic success.[2][3] The significant ring strain of approximately 27.5 kcal/mol imparts unique electronic and steric characteristics.[1] These features can lock a molecule into a bioactive conformation, enhancing potency and receptor binding affinity.[1][4] Furthermore, the C-H bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][5] This strategic deployment of the cyclopropyl ring can improve metabolic stability, modulate physicochemical properties like lipophilicity, and ultimately refine a drug's overall ADME (absorption, distribution, metabolism, and excretion) profile.[1][4]

One of the most robust and versatile methods for constructing this valuable motif is the metal-catalyzed reaction of an alkene with a diazo compound.[6] This guide provides a detailed exploration of the catalytic cyclopropanation of 4-allylanisole (also known as estragole), a readily available starting material, using diazo compounds. We will delve into the underlying reaction mechanism, compare catalyst systems, and provide detailed, field-tested protocols for synthesis and characterization, with a critical emphasis on the safe handling of hazardous reagents.

Reaction Fundamentals: Mechanism and Components

The core transformation involves the reaction of a metal catalyst with a diazo compound to generate a transient metal-carbene intermediate. This highly reactive species then adds across the double bond of an alkene in a concerted fashion to form the cyclopropane ring.[6]

The Substrate: 4-Allylanisole 4-Allylanisole is an excellent model substrate, featuring a terminal alkene that is readily accessible for cyclopropanation. Its aromatic ring allows for straightforward analysis of the product mixture by techniques such as NMR spectroscopy.

The Reagent: Diazo Compounds Diazo compounds, characterized by the C=N₂ functional group, serve as the carbene precursors in this reaction.[7] Ethyl diazoacetate (EDA) is one of the most commonly used reagents due to its relative stability compared to simpler diazoalkanes like diazomethane.[6] However, it is crucial to recognize that all diazo compounds are potentially explosive and toxic and must be handled with extreme care.[7][8]

A significantly safer approach involves the in situ generation of the diazo compound from a stable precursor, such as a sulfonylhydrazone, directly in the reaction mixture.[9][10][11] This strategy avoids the isolation and handling of the hazardous diazo reagent, making the overall process more amenable to scale-up and safer for routine laboratory use.[9]

The Catalytic Cycle While definitive mechanistic studies for all catalyst systems are not fully elucidated, a widely accepted pathway for rhodium-catalyzed cyclopropanation is illustrated below.[6]

  • Carbene Formation: The diazo compound attacks the metal catalyst (e.g., a dirhodium tetraacetate dimer) to form a metal alkyl complex.

  • Nitrogen Extrusion: This complex readily loses a molecule of dinitrogen gas (N₂) to generate the key metal-carbene intermediate.

  • Cyclopropanation: The metal-carbene adds across the alkene double bond in a concerted process, transferring the carbene fragment and forming the cyclopropane ring.

  • Catalyst Regeneration: The product is released, and the metal catalyst is regenerated to participate in the next cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle Cat Rh₂(OAc)₄ Product Cyclopropane Product Complex Rh-Alkyl Complex Cat->Complex + N₂CHCO₂Et Diazo N₂CHCO₂Et (Ethyl Diazoacetate) Alkene 4-Allylanisole Carbene Rh(II)-Carbene Intermediate N2 N₂ Carbene->Cat + 4-Allylanisole - Product Complex->Carbene - N₂

Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.

Catalyst Selection: Impact on Yield and Stereoselectivity

The choice of catalyst is paramount, as it governs not only the reaction's efficiency but also its stereochemical outcome. Rhodium(II) and Copper(I) complexes are the most widely employed catalysts for this transformation.[6][12] For asymmetric synthesis, chiral ligands are used to induce enantioselectivity, a critical consideration in drug development.[13][14]

Catalyst SystemTypical Diazo ReagentKey Features & ConsiderationsReference(s)
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) Ethyl diazoacetate (EDA)Highly efficient and general-purpose catalyst. Achiral.[6]
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) α-Alkyl-α-diazoestersBulky ligands suppress side reactions like β-hydride elimination and impart high diastereoselectivity.[15]
Chiral Rhodium(II) Carboxamidates AryldiazoacetatesExcellent for high enantioselectivity, particularly with electron-deficient alkenes.[13][16]
Copper(I) triflate (CuOTf) + Chiral Ligand (e.g., BOX) Ethyl diazoacetate (EDA)A classic system for asymmetric cyclopropanation. Ligand choice is critical for stereocontrol.[12][17]
Cobalt(II) Porphyrin Complexes Donor-substituted diazo reagentsEffective for radical-based cyclopropanation pathways and can be compatible with in situ diazo generation.[10]

Critical Safety Protocol: Handling Diazo Compounds

WARNING: Diazo compounds are a class of highly energetic and toxic chemicals.[8] Diazomethane, the simplest member, is a toxic, explosive gas.[7] While higher molecular weight and ester-substituted diazo compounds like EDA are less volatile, they remain hazardous and can decompose violently, especially in the presence of acids, rough surfaces (like ground glass joints), or upon heating.[7][18] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and a face shield. Work exclusively in a certified chemical fume hood.[19][20]

  • Blast Shield: All operations involving the synthesis, handling, or reaction of diazo compounds must be conducted behind a sturdy blast shield.[8]

  • Avoid Ground Glass: Use glassware with smooth joints (e.g., Clear-Seal) to avoid friction that can initiate decomposition.[7]

  • Temperature Control: Perform reactions at or below room temperature unless a specific protocol dictates otherwise. Avoid concentrating diazo solutions by heating.[18][19]

  • Quenching: After the reaction is complete, any excess diazo reagent must be safely quenched. A common method is the careful, slow addition of acetic acid until the characteristic yellow color of the diazo compound disappears and nitrogen evolution ceases.

  • In Situ Generation: Whenever possible, opt for protocols that generate the diazo compound in situ. This is the single most effective measure to enhance safety by avoiding the isolation and handling of the neat or concentrated reagent.[9][11][21]

Experimental Protocols

Protocol 1: Preparation of Ethyl Diazoacetate (EDA)

This protocol is adapted from established literature procedures.[18][22] Perform this synthesis behind a blast shield.

Materials:

  • Glycine ethyl ester hydrochloride

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (DCM)

  • 5% Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice/acetone bath

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine glycine ethyl ester hydrochloride (1.0 mol) and water (250 mL).

  • Add dichloromethane (600 mL) and cool the biphasic mixture to -5 °C using an ice/acetone bath.[18]

  • In a separate beaker, dissolve sodium nitrite (1.2 mol) in water (250 mL) and cool the solution in an ice bath.

  • With vigorous stirring, add the cold sodium nitrite solution to the flask.

  • Once the temperature is stable at or below -5 °C, add 5% sulfuric acid dropwise from the dropping funnel over ~3-5 minutes, ensuring the temperature does not rise above 0 °C.[18]

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the mixture to a pre-chilled separatory funnel. Separate the golden-yellow organic layer (bottom layer).

  • Wash the organic layer sequentially with cold water and then with saturated sodium bicarbonate solution until effervescence ceases. Caution: This neutralizes residual acid which can cause violent decomposition upon concentration.[18]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and store as a solution in DCM at 2-8 °C. Do not attempt to distill unless you have specialized equipment and experience, as EDA can explode upon heating.[18][22] For most applications, the solution can be used directly after determining its concentration via NMR with an internal standard.

Protocol 2: Rh₂(OAc)₄-Catalyzed Cyclopropanation of 4-Allylanisole

Materials:

  • 4-Allylanisole (estragole)[23]

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Solution of ethyl diazoacetate (EDA) in DCM (concentration determined from Protocol 1)

  • Anhydrous dichloromethane (DCM)

  • Acetic acid (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add 4-allylanisole (10 mmol, 1.0 equiv) and dirhodium(II) tetraacetate (0.05 mmol, 0.5 mol%).

  • Dissolve the contents in anhydrous DCM (20 mL).

  • Slow Addition: Charge the dropping funnel with a solution of ethyl diazoacetate in DCM (12 mmol, 1.2 equiv). Add the EDA solution dropwise to the stirring reaction mixture over 2-3 hours at room temperature. A slow addition rate is crucial to maintain a low concentration of the diazo compound and prevent dimerization side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete after the addition is finished or shortly thereafter.

  • Quenching: Once the starting material is consumed, cautiously add acetic acid dropwise until the yellow color fades and gas evolution stops.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash with saturated NaHCO₃ solution (2 x 20 mL), followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the cyclopropane product as a mixture of diastereomers.

Protocol 3: Product Characterization

The primary method for confirming the structure of the resulting 1-(4-methoxyphenyl)-2-(ethoxycarbonyl)cyclopropane is Nuclear Magnetic Resonance (NMR) spectroscopy.[24][25]

  • ¹H NMR: Expect to see characteristic signals for the cyclopropyl protons in the upfield region (typically 0.5-2.0 ppm). The signals will be complex due to diastereoisomerism. The aromatic and methoxy group protons from the 4-allylanisole moiety will also be present.

  • ¹³C NMR: The cyclopropyl carbons will appear at high field. The carbonyl carbon of the ester will be observed around 170 ppm.

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product.

Workflow and Troubleshooting

The overall experimental process can be visualized as a linear progression from starting materials to the final, characterized product.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Characterization A Synthesize & Standardize Ethyl Diazoacetate (EDA) (Protocol 1) C Slow Addition of EDA to Catalyst/Alkene Mixture (Protocol 2) A->C B Prepare Catalyst & Alkene Solution in Anhydrous Solvent B->C D Monitor Reaction (TLC / GC-MS) C->D E Quench Excess Diazo Reagent D->E F Aqueous Workup (Wash & Dry) E->F G Solvent Removal (Rotary Evaporation) F->G H Flash Column Chromatography G->H I Purity & Structure Confirmation (NMR, MS) (Protocol 3) H->I

Caption: High-level workflow for catalytic cyclopropanation.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Impure reagents (water, acid); Low reaction temperature.Use fresh, high-purity catalyst. Ensure all reagents and solvents are anhydrous. Gently warm the reaction to 40 °C if no conversion is seen at room temperature.[12]
Low Yield Diazo compound decomposition; Carbene dimerization; Catalyst decomposition.Ensure slow addition of the diazo compound. Run the reaction at a higher concentration. Check the quality of the catalyst.
Formation of Diethyl Fumarate/Maleate This is a common side product from the dimerization of two carbene intermediates.Maintain a very low concentration of the diazo compound via slow addition.
Complex Product Mixture Side reactions (e.g., C-H insertion); Product decomposition on silica gel.Screen different catalysts and solvents.[15] Consider deactivating the silica gel with triethylamine before chromatography.

Conclusion

The metal-catalyzed cyclopropanation of 4-allylanisole with diazo compounds is a powerful and reliable method for synthesizing a valuable structural motif for pharmaceutical research. Success hinges on a solid understanding of the reaction mechanism, careful selection of the catalyst system to control selectivity, and an unwavering commitment to safety protocols when handling energetic diazo reagents. The use of in situ generation techniques is strongly encouraged as a modern, safer alternative. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently and safely incorporate this essential transformation into their synthetic programs.

References

  • The in situ generation of diazo compounds - Research Collection. ETH Zurich. [Link]

  • Zhang, Y., & Xu, X. (2018). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. PMC. [Link]

  • Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • Chen, J. (2018). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Product Class 21: Diazo Compounds. Science of Synthesis. [Link]

  • Alonso, F., & Moglie, Y. (2013). Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds. Chemical Communications. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • Charette, A. B., & Beauchemin, A. (2009). In Situ Generation of Zinc Carbenoids from Diazo Compounds and Zinc Salts: Asymmetric Synthesis of 1,2,3-Substituted Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Phenyldiazomethane SOP. MSU Chemistry. [Link]

  • Davies, H. M. L., & Lee, G. H. (2004). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. ResearchGate. [Link]

  • Buckley, B. R., & Davies, H. M. L. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Javed, M. I., & Brewer, M. (2008). DIPHENYLDIAZOMETHANE. Organic Syntheses. [Link]

  • Searle, N. E. (1956). Ethyl diazoacetate. Organic Syntheses. [Link]

  • Davies, H. M. L., & Lee, G. H. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Material Safety Data Sheet - Diazo Red RC. Cole-Parmer. [Link]

  • Woo, L. K., & Smith, D. A. (1992). Mechanism of the Rhodium Porphyrin-Catalyzed Cyclopropanation of Alkenes. Scilit. [Link]

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal. [Link]

  • Preparation of ethyl diazoacetate. PrepChem.com. [Link]

  • Fraile, J. M., et al. (2004). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. ResearchGate. [Link]

  • St. Onge, B. (2012). Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions. Digital Commons @ East Tennessee State University. [Link]

  • Kupracz, L., et al. (2013). Ethyl diazoacetate synthesis in flow. PubMed. [Link]

  • Puriņš, M., & Waser, J. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition. [Link]

  • Kumar, A., & Kumar, V. (2003). Copper-catalyzed cyclopropanation of 1,2,3,4-tetrahydropyridin-2-ones with diazoacetates: A facile and stereoselective synthesis of 3-oxo-2-azabicyclo [4.1.0] heptanes. ResearchGate. [Link]

  • Puriņš, M., & Waser, J. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. PubMed. [Link]

  • Recent advances in the synthesis of cyclopropanes. Univasf. [Link]

  • Zhang, R. K., & Chen, K. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ChemRxiv. [Link]

  • Salomon, R. G., & Kochi, J. K. (1973). Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination. Journal of the American Chemical Society. [Link]

  • Cyclopropanation reaction of styrene with ethyl diazoacetate. ResearchGate. [Link]

  • Kiełbasinski, P., & Raczynska, P. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

  • Catalytic Enantioselective Synthesis of Functionalized Cyclopropanes from α‐Substituted Allyl Sulfones with Donor‐Acceptor or Diacceptor Diazo Reagents. ResearchGate. [Link]

  • Battilocchio, C., et al. (2015). Flow chemistry as a discovery tool for new reactivity patterns. Organic & Biomolecular Chemistry. [Link]

  • Xie, H., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]

  • Ye, T., & McKervey, M. A. (1994). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. ResearchGate. [Link]

  • Cyclopropanation Reactions. Science of Synthesis. [Link]

  • Detailed chemical structure analysis by NMR. IsoLife. [Link]

  • Estragole. PubChem. [Link]

  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Springer Nature Experiments. [Link]

  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: A Comparative Guide to the Cyclopropylmethylation of Phenols

Introduction: The Cyclopropylmethyl Moiety in Modern Chemistry The cyclopropylmethyl group is a privileged structural motif in medicinal chemistry and materials science. Its unique conformational and electronic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropylmethyl Moiety in Modern Chemistry

The cyclopropylmethyl group is a privileged structural motif in medicinal chemistry and materials science. Its unique conformational and electronic properties, stemming from the strained three-membered ring, can significantly influence the pharmacological and physicochemical properties of a molecule. When appended to a phenolic oxygen, the resulting cyclopropylmethyl aryl ether can exhibit enhanced metabolic stability, improved receptor binding affinity, and altered lipophilicity compared to more common alkyl ethers like methyl or ethyl ethers. Consequently, the efficient and high-yielding synthesis of these ethers is of paramount importance to researchers in drug discovery and development.

This application note provides a detailed comparative analysis of the two primary methods for the cyclopropylmethylation of phenols: the classical Williamson ether synthesis and the Mitsunobu reaction. We will delve into the mechanistic underpinnings of each reaction, present a comparative analysis of reported yields for a range of substituted phenols, and provide detailed, field-tested protocols to enable researchers to select and implement the optimal method for their specific synthetic challenges.

Comparative Analysis of Synthetic Methodologies

The two most prevalent methods for the O-cyclopropylmethylation of phenols are the Williamson ether synthesis, a classic SN2 reaction, and the Mitsunobu reaction, a redox-based condensation. The choice between these two powerful reactions is often dictated by the nature of the phenolic substrate, the desired scale of the reaction, and tolerance for different reaction conditions and byproducts.

Williamson Ether Synthesis: The Classic SN2 Approach

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In the context of cyclopropylmethylation, it involves the deprotonation of a phenol to its corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic cyclopropylmethyl halide (typically bromide or chloride) in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

Mechanism:

The reaction proceeds in two fundamental steps:

  • Deprotonation: The acidic phenolic proton is removed by a suitable base (e.g., NaH, K2CO3, Cs2CO3) to generate the highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide leaving group and forming the desired ether linkage.[3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol Ar-OH phenoxide Ar-O⁻ phenol->phenoxide base Base base->phenol phenoxide_sn2 Ar-O⁻ cpm_halide CH₂-X phenoxide_sn2->cpm_halide Sɴ2 product Ar-O-CH₂ cpm_halide->product halide_ion X⁻ cpm_halide->halide_ion

Caption: Mechanism of the Williamson Ether Synthesis for Cyclopropylmethylation.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Stronger bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, which can be advantageous for less acidic phenols. However, for more sensitive substrates, milder bases like potassium or cesium carbonate are preferred to avoid side reactions.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are typically used as they effectively solvate the cation of the base without solvating the phenoxide anion, thus enhancing its nucleophilicity.[4]

  • Leaving Group: Cyclopropylmethyl bromide is generally more reactive than the corresponding chloride due to the better leaving group ability of the bromide ion.

  • Phase-Transfer Catalysis: For reactions involving inorganic bases that have low solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the phenoxide anion into the organic phase, thereby accelerating the reaction.

The Mitsunobu Reaction: A Mild Alternative

The Mitsunobu reaction offers a powerful and often milder alternative to the Williamson ether synthesis for the formation of C-O bonds.[5][6] This reaction couples a primary or secondary alcohol (in this case, cyclopropylmethanol) with a nucleophile (a phenol) in the presence of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Mechanism:

The mechanism of the Mitsunobu reaction is more complex than the Williamson synthesis and involves a series of intermediates:

  • Betaine Formation: Triphenylphosphine acts as a nucleophile and attacks the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.

  • Proton Transfer: The acidic phenol protonates the betaine.

  • Oxyphosphonium Ion Formation: The resulting alkoxide-like species attacks the now-activated phosphorus atom, displacing the hydrazine derivative and forming a key oxyphosphonium ion intermediate.

  • SN2 Displacement: The phenoxide, which was generated in step 2, then acts as the nucleophile, attacking the carbon of the cyclopropylmethyl group in an SN2 fashion and displacing triphenylphosphine oxide (TPPO).[8]

Mitsunobu_Reaction cluster_0 Activation cluster_1 Intermediate Formation cluster_2 SN2 Displacement PPh3 PPh₃ DEAD DEAD PPh3->DEAD Betaine [PPh₃⁺-N⁻-N-CO₂Et] DEAD->Betaine Activated_Complex [ArO⁻][PPh₃⁺-NH-N-CO₂Et] Phenol Ar-OH Phenol->Betaine H⁺ transfer CPM_OH CPM-OH CPM_OH->Activated_Complex Oxyphosphonium [CPM-O-PPh₃⁺] Activated_Complex->Oxyphosphonium Oxyphosphonium_sn2 [CPM-O-PPh₃⁺] Phenoxide ArO⁻ Phenoxide->Oxyphosphonium_sn2 Sɴ2 Product Ar-O-CPM Oxyphosphonium_sn2->Product TPPO O=PPh₃ Oxyphosphonium_sn2->TPPO Protocol_1 start Start step1 To a flame-dried round-bottom flask under N₂, add 4-chlorophenol (1.0 eq) and anhydrous DMF. start->step1 step2 Add K₂CO₃ (1.5 eq) and cyclopropylmethyl bromide (1.2 eq). step1->step2 step3 Heat the reaction mixture to 60-70 °C. step2->step3 step4 Monitor the reaction by TLC until completion (typically 4-6 hours). step3->step4 step5 Cool to room temperature and pour into water. step4->step5 step6 Extract with ethyl acetate (3x). step5->step6 step7 Wash the combined organic layers with brine, dry over Na₂SO₄, and filter. step6->step7 step8 Concentrate under reduced pressure. step7->step8 step9 Purify the crude product by flash column chromatography. step8->step9 end End step9->end

Caption: Workflow for the Williamson Ether Synthesis Protocol.

Materials:

  • 4-Chlorophenol

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.0 equivalent) and anhydrous DMF (approximately 0.2 M concentration).

  • To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents) followed by cyclopropylmethyl bromide (1.2 equivalents).

  • Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-chlorophenyl cyclopropylmethyl ether.

Protocol 2: Mitsunobu Reaction for the Synthesis of 4-Chlorophenyl Cyclopropylmethyl Ether

Protocol_2 start Start step1 To a flame-dried flask under N₂, add 4-chlorophenol (1.2 eq), cyclopropylmethanol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF. start->step1 step2 Cool the solution to 0 °C in an ice bath. step1->step2 step3 Slowly add DIAD (1.5 eq) dropwise over 15-20 minutes. step2->step3 step4 Allow the reaction to warm to room temperature and stir overnight. step3->step4 step5 Monitor the reaction by TLC. step4->step5 step6 Concentrate the reaction mixture under reduced pressure. step5->step6 step7 Purify directly by flash column chromatography to separate the product from TPPO and the hydrazine byproduct. step6->step7 end End step7->end

Caption: Workflow for the Mitsunobu Reaction Protocol.

Materials:

  • 4-Chlorophenol

  • Cyclopropylmethanol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-chlorophenol (1.2 equivalents), cyclopropylmethanol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF (approximately 0.2 M concentration).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution over 15-20 minutes. The solution will typically turn yellow or orange.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).

  • Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the resulting crude residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The product will typically elute before the triphenylphosphine oxide and the hydrazine byproduct.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Mitsunobu reaction are highly effective and reliable methods for the cyclopropylmethylation of phenols, each with its own set of advantages and disadvantages.

  • The Williamson ether synthesis is a cost-effective and high-yielding method that is well-suited for a wide range of phenolic substrates, especially on a larger scale. Its primary limitation is the requirement for basic conditions, which may not be compatible with sensitive functional groups.

  • The Mitsunobu reaction provides a mild, neutral alternative that is ideal for complex and base-sensitive substrates. While it often gives comparable yields to the Williamson synthesis, the cost of the reagents and the challenges associated with byproduct removal can be significant considerations.

Ultimately, the choice of reagent and methodology should be guided by the specific characteristics of the phenolic substrate, the desired scale of the reaction, and the overall synthetic strategy. The protocols provided herein offer robust starting points for the successful synthesis of cyclopropylmethyl aryl ethers, a valuable class of compounds in contemporary chemical research.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Available at: [Link]

  • Dodge, J. A., & Martin, S. F. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 73, 110. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Google Patents. (2009). Method for preparing 4-chlorophenylcyclopropyl methyl ketone. CN101391943B.
  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Cambridge University Press. (2010). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Available at: [Link]

  • Pandey, G., Kumar, A., & Singh, R. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4945. Available at: [Link]

  • SciSpace. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • LS College. (2020). Williamson ether synthesis. Available at: [Link]

  • Encyclopedia MDPI. (2021). Mitsunobu Reaction. Available at: [Link]

  • Master Organic Chemistry. (2011). Mitsunobu Reaction. Available at: [Link]

Sources

Application

Solvent selection for Williamson ether synthesis of cyclopropyl ethers

Application Note: Strategic Solvent Selection for Williamson Ether Synthesis of Cyclopropyl Ethers Executive Summary The synthesis of cyclopropyl ethers via the Williamson ether method presents a unique set of stereoelec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for Williamson Ether Synthesis of Cyclopropyl Ethers

Executive Summary

The synthesis of cyclopropyl ethers via the Williamson ether method presents a unique set of stereoelectronic challenges. Unlike standard aliphatic ethers, the cyclopropyl ring imposes severe constraints on the reaction trajectory. This guide establishes the critical protocol that cyclopropyl ethers must be synthesized via the nucleophilic attack of a cyclopropoxide on an alkyl electrophile , never the reverse.

This Application Note provides a rational framework for solvent selection, contrasting high-performance polar aprotic systems with scalable Phase Transfer Catalysis (PTC) workflows. It is designed for medicinal chemists and process engineers requiring high-purity isolation of cyclopropyl ethers while mitigating ring-opening side reactions.

Mechanistic Constraints & Reaction Logic

To successfully synthesize cyclopropyl ethers, one must first accept the non-negotiable mechanistic limitations of the cyclopropane ring.

The "One-Way" Street of Williamson Synthesis

The Williamson synthesis is an


 reaction.[1][2][3] For cyclopropyl ethers (

), there are theoretically two disconnection strategies. However, only Route A is chemically viable.
  • Route A (Viable): Cyclopropoxide (

    
    ) + Alkyl Electrophile (
    
    
    
    ).
    • Mechanism:[1][2][4][5][6][7][8][9][10] The oxygen anion on the cyclopropane ring attacks the alkyl halide.

    • Feasibility:[11] High. While the cyclopropyl group is sterically bulky, the oxygen is sufficiently nucleophilic.

  • Route B (Forbidden): Alkoxide (

    
    ) + Cyclopropyl Halide (
    
    
    
    ).
    • Mechanism:[1][2][4][5][6][7][8][9][10] Attack on the cyclopropyl carbon.

    • Feasibility:[11]Zero. Nucleophilic substitution (

      
      ) on a cyclopropyl carbon is kinetically prohibited. The backside attack trajectory is blocked by the ring structure, and the carbon is 
      
      
      
      -like (Walsh orbitals), making it resistant to
      
      
      and
      
      
      pathways.
The Solvation Effect

The rate-determining step in Route A is the attack of the cyclopropoxide on the alkyl halide. The choice of solvent dictates the "nakedness" of the cyclopropoxide anion.

  • Polar Aprotic Solvents (DMSO, DMF): Solvate the metal cation (

    
    , 
    
    
    
    ) effectively but leave the alkoxide anion desolvated and highly reactive.
  • Phase Transfer Catalysis (Toluene/Water): Uses a quaternary ammonium salt to transport the anion into the organic phase, achieving high reactivity without anhydrous conditions.

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for synthesizing cyclopropyl ethers.

WilliamsonLogic Start Target: Cyclopropyl Ether (cPr-O-R) SubstrateCheck Substrate Availability Check Start->SubstrateCheck Decision1 Do you have Cyclopropyl Halide? SubstrateCheck->Decision1 DeadEnd STOP: SN2 Impossible on cPr-X Switch to Ullmann Coupling Decision1->DeadEnd Yes (As Electrophile) Decision2 Do you have Cyclopropanol? Decision1->Decision2 No ElectrophileCheck Check Alkyl Electrophile (R-X) Decision2->ElectrophileCheck Yes (As Nucleophile) Primary Primary Alkyl Halide (Me-I, Et-Br, Bn-Br) ElectrophileCheck->Primary Secondary Secondary Alkyl Halide (iPr-Br) ElectrophileCheck->Secondary Tertiary Tertiary Alkyl Halide (tBu-Br) ElectrophileCheck->Tertiary ScaleCheck Scale & Sensitivity? Primary->ScaleCheck MethodA Method A: DMF/NaH (High Reactivity, Anhydrous) Secondary->MethodA Requires High Reactivity Elimination Major Product: Elimination (Alkene) Williamson Unsuitable Tertiary->Elimination ScaleCheck->MethodA <1g or Moisture Sensitive MethodB Method B: PTC (Toluene/NaOH) (Scalable, Robust) ScaleCheck->MethodB >10g or Process Scale

Figure 1: Strategic decision tree for selecting the correct Williamson pathway and solvent system. Note the prohibition of cyclopropyl halides as electrophiles.

Solvent Selection Matrix

Select your solvent system based on the electrophile reactivity and downstream processing requirements.

Solvent SystemBaseMechanism EnhancementProsConsRecommended For
DMF or DMAc NaH (60%)Dipolar Aprotic: Excellent cation solvation; leaves

"naked" and aggressive.
High reaction rates; Standard for lab scale; Good for secondary electrophiles.DMF is hepatotoxic; Aqueous workup required to remove solvent; Potential for thermal runaway.Discovery Chemistry (<5g); Unreactive alkyl halides.
DMSO KOH (powder)Superbasic Medium: DMSO/KOH forms a highly basic system (

effective > 30).
Fastest kinetics; Often works at room temp; No hydrogen gas evolution (unlike NaH).DMSO is difficult to remove (high BP); Penetrates skin (safety risk); Incompatible with oxidizers.High-Throughput Screening ; Simple primary alkylations.
Toluene / Water NaOH (50%)Phase Transfer Catalysis (PTC):

shuttles

into organic phase.
Green solvent; Easy workup (layer separation); Scalable; Low water sensitivity.Slower kinetics than DMF; Requires catalyst optimization (TBAB vs. Aliquat 336).Process Development (>100g); Manufacturing; Cost-sensitive routes.
THF NaH or KHCoordination: Often requires 15-Crown-5 to activate NaH.Easy solvent removal (low BP); Inert to many functional groups.Slower reaction without crown ethers; Poor solubility of alkoxide salts.Temperature Sensitive substrates; When low boiling point is needed.

Detailed Experimental Protocols

Protocol A: High-Reactivity Synthesis (DMF/NaH)

Best for: Small scale, unreactive alkyl halides, or valuable cyclopropanol starting materials.

Reagents:

  • Cyclopropanol (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration relative to substrate)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add Cyclopropanol dropwise over 10 minutes.

    • Observation: Vigorous

      
       gas evolution.
      
    • Critical Step: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete alkoxide formation (

      
      ).
      
  • Alkylation: Cool back to 0°C. Add Alkyl Halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: TLC or GC-MS. Look for disappearance of alcohol.

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Workup: Extract with

    
     or EtOAc (x3). Wash combined organics with 
    
    
    
    (x2) and Brine (x1) to remove DMF. Dry over
    
    
    .
Protocol B: Scalable Phase Transfer Catalysis (Toluene/NaOH)

Best for: Large scale (>10g), "Green" chemistry requirements, and primary alkyl halides.

Reagents:

  • Cyclopropanol (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • Base: 50% w/w NaOH (aq) (5.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (3 volumes relative to substrate)

Workflow:

  • Charge: To a reactor, add Toluene, Cyclopropanol, and Alkyl Halide. Stir to dissolve.

  • Catalyst Addition: Add TBAB.

  • Initiation: Add 50% NaOH solution in one portion.

    • Note: The reaction is biphasic. Vigorous stirring (overhead stirrer recommended) is essential to create an emulsion.

  • Reaction: Heat to 40–60°C. Monitor by HPLC or GC.

    • Time: Typically 6–18 hours.

  • Workup: Stop agitation. Allow layers to separate.

    • Advantage:[7][11] The product is in the top Toluene layer; salts and base are in the bottom aqueous layer.

  • Isolation: Drain aqueous layer. Wash organic layer with water (x1) and dilute HCl (if necessary to neutralize). Concentrate Toluene to yield crude ether.

Troubleshooting & Critical Parameters

The Elimination Trap

If using secondary alkyl halides (e.g., Isopropyl bromide), the basicity of cyclopropoxide may trigger E2 elimination instead of


.
  • Symptom:[4][10][12][13] Formation of alkene (propylene) instead of ether.

  • Solution: Switch to Protocol A (DMF) and lower the temperature to -20°C. Polar aprotic solvents favor

    
     over E2 slightly more than heating in PTC conditions. If elimination persists, Williamson is not suitable; consider acid-catalyzed condensation (trichloroacetimidate method).
    
Ring Opening Risks

Cyclopropanols are "homo-enols" and can ring-open to form ketones/aldehydes.

  • Risk Factor: Presence of radical initiators or transition metals (Fe, Cu, Pd).

  • Mitigation: Use high-purity NaH (free of iron). Degas solvents to remove oxygen (which can promote radical ring opening). Avoid excessive heating (>80°C).

References

  • Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. [Link]

  • Synthesis of Cyclopropyl Ethers via Alkylation. Journal of the Chemical Society, Perkin Transactions 1. (Classic mechanistic grounding for cyclopropoxide stability). [Link]

  • Green Chemistry Guide: Ether Synthesis. ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Method

Purification methods for 1-(cyclopropylmethoxy)-4-methoxybenzene distillates

Application Note: Advanced Purification Protocols for 1-(Cyclopropylmethoxy)-4-methoxybenzene Distillates Part 1: Executive Summary & Chemical Context 1.1 Scope and Significance 1-(Cyclopropylmethoxy)-4-methoxybenzene (C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 1-(Cyclopropylmethoxy)-4-methoxybenzene Distillates

Part 1: Executive Summary & Chemical Context

1.1 Scope and Significance 1-(Cyclopropylmethoxy)-4-methoxybenzene (CAS: 16510-27-3), also known as 4-(cyclopropylmethoxy)anisole, is a critical ether scaffold used in the synthesis of pharmaceutical intermediates, including precursors for phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and beta-blockers.

While often described as a stable ether, the cyclopropylmethyl moiety introduces a specific vulnerability: acid-catalyzed or thermal ring-opening rearrangement to the homoallyl isomer (but-3-en-1-yl ether). This guide addresses the purification of distillates to achieve Pharmaceutical Grade (>99.5%) purity by mitigating thermal degradation and removing persistent phenolic impurities.

1.2 Physical Properties & Critical Parameters

PropertyValueOperational Note
Molecular Formula C₁₁H₁₄O₂MW: 178.23 g/mol
Boiling Point (Atm) ~240–245°CDo not distill at atm pressure. Decomposition risk.
Boiling Point (Vac) 108–112°C @ 2 mmHgTarget range for main fraction collection.
Physical State Clear, colorless liquidCrystallizes only at low temps (<15°C).
Solubility Immiscible in waterSoluble in EtOAc, DCM, Toluene.

1.3 The Impurity Profile (The "Enemy") Effective purification requires identifying what you are removing.

  • Impurity A: 4-Methoxyphenol (Starting Material): Acidic, prone to oxidation (turning the distillate yellow/pink over time). Difficult to separate by simple distillation due to co-distillation effects.

  • Impurity B: (Halomethyl)cyclopropane: Residual alkylating agent. Genotoxic concern. Volatile, usually found in the fore-run.

  • Impurity C: 1-(But-3-en-1-yloxy)-4-methoxybenzene: The "Silent Killer." This is the ring-opened isomer formed if the distillation pot is acidic or overheated (>160°C). It has a very similar boiling point to the product.

Part 2: Purification Protocols

Protocol A: Pre-Distillation Stabilization (Crucial Step)

Rationale: Distilling a crude reaction mixture containing residual acid or unneutralized salts will catalyze the rearrangement of the cyclopropyl ring during heating.

Reagents: Saturated NaHCO₃ solution, Ethyl Acetate (EtOAc), Anhydrous Na₂SO₄.

  • Dissolution: If the crude is an oil, dissolve in 3 volumes of EtOAc.

  • Acid Removal: Wash the organic layer twice with 10% NaOH (removes bulk 4-methoxyphenol) followed by one wash with Saturated NaHCO₃ (neutralizes trace acid).

  • Drying: Dry over Anhydrous Na₂SO₄. Do not use acidic drying agents like silica gel or acidic clays at this stage.

  • Concentration: Strip solvent under reduced pressure (Rotavap) at <50°C.

Protocol B: High-Vacuum Fractional Distillation

Rationale: Vacuum is mandatory to keep the pot temperature below the ring-opening threshold (~150°C).

Equipment Setup:

  • Short-path distillation head or 10cm Vigreux column (for better fractionation).

  • High-vacuum pump (capable of <2 mmHg).

  • Manometer.

  • Oil bath with magnetic stirring.

Step-by-Step Procedure:

  • System Inerting: Flush the setup with Nitrogen (N₂) to remove oxygen. Hot ethers oxidize to peroxides; oxygen also promotes coloring.

  • Loading: Load the stabilized crude oil into the boiling flask. Add a magnetic stir bar.

  • Vacuum Application: Slowly lower pressure to <2 mmHg. Observe for outgassing (residual solvent).

  • Heating Ramp:

    • Set oil bath to 80°C initially.

    • Increase by 10°C increments.

    • Critical Limit: Do not exceed oil bath temperature of 145°C .

  • Fraction Collection:

FractionVapor Temp (@ 2 mmHg)CompositionAction
Fore-run < 90°CSolvent, Alkyl halides, WaterDiscard to HazWaste.
Transition 90–105°CMixed fractionsRecycle to next batch.
Main Cut 108–112°C Target Product Collect in clean receiver.
Heel > 115°C (or pot residue)Oligomers, SaltsStop heating. Do not distill to dryness.
  • Shutdown: Cool oil bath to <60°C before breaking vacuum with Nitrogen.

Protocol C: Adsorbent Polishing (The "Pharma Finish")

Rationale: Even after distillation, trace phenols (ppm level) can cause color instability (yellowing) upon storage. A basic alumina plug removes these acidic impurities without aqueous workup.

Materials:

  • Basic Alumina (Brockmann Activity I), activated.

  • Sintered glass funnel.

Procedure:

  • Prepare a pad of Basic Alumina (approx. 5g per 100g of distillate) in a sintered glass funnel.

  • Apply weak vacuum to the receiver flask.

  • Pass the neat liquid distillate through the alumina pad.

    • Note: The product is non-polar/neutral and passes through. Phenols and colored oxidation products bind to the basic alumina.

  • (Optional) Flush the pad with a small volume of Hexane/Heptane to recover hold-up volume, then strip the solvent.

  • Result: A pristine, water-white liquid stable for long-term storage.

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision points and the "Danger Zone" where ring-opening occurs.

PurificationWorkflow start Crude Reaction Mixture wash Base Wash (NaOH/NaHCO3) (Removes Phenol & Acid) start->wash dry Dry & Strip Solvent (<50°C) wash->dry check_acid Is pH Neutral/Basic? dry->check_acid check_acid->wash No (Repeat) distill High Vac Distillation (Oil Bath < 145°C, P < 2mmHg) check_acid->distill Yes risk RISK: Thermal Ring Opening (Forms Butenyl Isomer) distill->risk If Temp > 160°C or Acidic fractions Fore-run Main Cut Heel distill->fractions polish Basic Alumina Polish (Removes trace color/phenol) fractions->polish Main Cut final Pure 1-(Cyclopropylmethoxy)-4-methoxybenzene (>99.5%) polish->final

Caption: Workflow highlighting the critical neutralization step to prevent thermal rearrangement during distillation.

Part 4: Quality Control (QC) & Troubleshooting

4.1 QC Methods

  • GC-FID: Primary method for purity.

    • Column: HP-5 or DB-5 (Non-polar).

    • Program: 50°C (2 min) -> 20°C/min -> 280°C.

    • Retention: Product elutes after 4-methoxyphenol but before dimers.

  • H-NMR (CDCl₃): Critical for detecting ring opening.

    • Product Signal: Cyclopropyl protons appear as multiplets at δ 0.3–0.7 ppm .

    • Impurity Signal (Ring Opened): Look for olefinic protons at δ 5.0–6.0 ppm (multiplets) indicative of the butenyl group [1].

4.2 Troubleshooting Table

ObservationRoot CauseCorrective Action
Distillate turns pink/yellow Oxidation of residual phenol.Pass through Basic Alumina plug (Protocol C). Store under Nitrogen.[1]
NMR shows peaks at 5-6 ppm Thermal rearrangement occurred.Pot temp was too high or crude was acidic. Cannot reverse. Redistill carefully, rejecting fore-run.
Low Vacuum / High BP System leak or outgassing.Check seals. Ensure solvent is fully stripped before distillation.

References

  • Tian, G. Q., et al. (2008).[2] "Thermal Rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and Selanes." The Journal of Organic Chemistry, 73(2), 673-677.[2] (Discusses thermal instability of cyclopropylmethyl aryl systems).

  • PubChem. (2023). "1-(Cyclopropylmethyl)-4-methoxybenzene Compound Summary." National Library of Medicine.

  • Naresh, A., et al. (2015).[3] "Process related and degradation impurities in anti-inflammatory drug Roflumilast." Journal of Chemical and Pharmaceutical Research, 7(6), 583-591. (Identifies cyclopropylmethoxy ring-opening impurities).

  • Chem-Impex. (2023). "Product Specification: 1-(Cyclopropylmethyl)-4-methoxybenzene."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Simmons-Smith Cyclopropanation on Electron-Rich Styrenes

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the Simmons-Smith cyclopropanation of electron-rich styrenes (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the Simmons-Smith cyclopropanation of electron-rich styrenes (e.g., 4-methoxystyrene, 4-tert-butylstyrene).

While the electron-rich nature of these substrates accelerates electrophilic carbenoid addition, it simultaneously introduces severe vulnerabilities to side reactions. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high yields, suppress polymerization, and establish a self-validating experimental workflow.

Core Causality: The "Why" Behind Reaction Failures

To fix a failing reaction, we must first understand the mechanism of failure. In a standard Simmons-Smith reaction, the active zinc carbenoid transfers a methylene group to the alkene in a concerted fashion, extruding zinc iodide (


) as a byproduct[1].

 is a strong Lewis acid. Electron-rich styrenes possess a highly nucleophilic 

-bond that is easily activated by Lewis acids to form a stabilized benzylic carbocation[2]. Once this carbocation forms, it rapidly reacts with unreacted styrene monomers, initiating a runaway cationic polymerization[3]. Furthermore, excess unquenched reagent can lead to other side reactions, such as the methylation of heteroatoms[4]. Improving your yield requires a system where the Lewis acidity of the byproduct is continuously quenched without deactivating the carbenoid itself.

Mechanism Styrene Electron-Rich Styrene (Highly Nucleophilic) Intermediate Concerted Methylene Transfer Styrene->Intermediate Carbenoid Zinc Carbenoid (e.g., EtZnCH2I) Carbenoid->Intermediate Product Cyclopropane Product + ZnI2 Byproduct Intermediate->Product Desired Pathway SideReaction Cationic Polymerization (Initiated by ZnI2) Product->SideReaction Unquenched ZnI2 (Lewis Acid) SafeProduct Stable Cyclopropane (ZnI2 Scavenged) Product->SafeProduct Protected Pathway Solution Lewis Base Scavenger (e.g., DME, Pyridine) Solution->Product Coordinates ZnI2

Mechanistic divergence in Simmons-Smith cyclopropanation of electron-rich styrenes.

Troubleshooting FAQs

Q: Why does my electron-rich styrene turn into a viscous polymer instead of the cyclopropane? A: The polymerization is a cationic chain-growth process initiated by the Lewis acidic zinc byproducts (like


 or 

) generated during the reaction[3]. To fix this, you must scavenge the Lewis acid using a basic additive (like 1,2-dimethoxyethane [DME] or pyridine)[4], or use a modification that avoids stoichiometric zinc halides altogether.

Q: Should I use the classic Zn-Cu couple, or are there better alternatives? A: Avoid the classic Zn-Cu couple for these substrates. The Furukawa modification (using diethylzinc,


, and 

) is vastly superior because it generates the carbenoid quantitatively and homogeneously, allowing for precise temperature control[5]. For even more sensitive substrates, the Charette modification —which utilizes catalytic zinc halides with aryldiazomethanes—drastically reduces the Lewis acid concentration in the reaction mixture[6].

Q: How do I practically suppress the Lewis acidity of the zinc byproducts in the Furukawa protocol? A: Add a stoichiometric amount of a Lewis base, such as DME or pyridine, relative to the zinc reagent[4]. These additives coordinate to the


 byproduct, forming a stable, non-acidic complex. This quenches the Lewis acidity while allowing the concerted, closed-shell carbenoid transfer to proceed smoothly.

Data Presentation: Reagent Selection Matrix

To select the optimal conditions for your specific substrate, compare the properties of the standard modifications below.

Modification TypeReagents UsedActive Carbenoid SpeciesLewis Acidity of ByproductSuitability for Electron-Rich Styrenes
Classic Simmons-Smith Zn-Cu couple,


High (

)
Poor (High risk of polymerization)
Furukawa Modification

,


Moderate (

/

)
Fair (Requires strict thermal control)
Furukawa + Scavenger

,

, DME

Low (Scavenged)Excellent (High yield, no polymer)
Charette (Catalytic) Catalytic

,


Very LowExcellent (Best for sensitive substrates)

Experimental Protocol: Self-Validating Furukawa Modification

This step-by-step methodology utilizes the Furukawa modification[5] supplemented with a DME scavenger to protect the electron-rich styrene from cationic polymerization.

Objective: High-yielding cyclopropanation of 4-methoxystyrene while suppressing side reactions.

Step 1: Preparation & Solvation Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of the electron-rich styrene and dissolve in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

Step 2: Scavenger Addition Add 1.2 equivalents of anhydrous 1,2-dimethoxyethane (DME) to the solution. Stir and cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: DME acts as a sacrificial Lewis base to coordinate the soon-to-be-generated zinc iodide[4].

Step 3: Zinc Source Addition Slowly add 1.2 equivalents of diethylzinc (


, 1.0 M in hexanes) dropwise via syringe.

Step 4: Carbenoid Generation & Methylene Transfer Carefully add 2.4 equivalents of diiodomethane (


) dropwise.
Validation Checkpoint 1: The reaction is exothermic. Slow addition is critical to maintain the internal temperature below -10 °C. You should observe the formation of a fine white precipitate (the zinc carbenoid complex). If the solution turns yellow/brown rapidly, iodine is being liberated (indicating decomposition), and the addition rate must be slowed.

Step 5: Propagation Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to 0 °C over 1 hour. Validation Checkpoint 2: Monitor via TLC. The disappearance of the highly UV-active styrene spot and the appearance of a higher


, less UV-active cyclopropane spot confirms successful conversion without polymeric streaking at the baseline.

Step 6: Quench & Workup Once complete, quench the reaction at 0 °C by slowly adding saturated aqueous


[4]. Extract with DCM, wash with 10% aqueous 

to remove residual iodine, dry over

, and concentrate in vacuo.

Workflow Prep Step 1: Preparation Dry DCM, -20°C Additive Step 2: Scavenger Add DME (1.2 eq) Prep->Additive Zn Step 3: Zinc Source Add Et2Zn (1.2 eq) Additive->Zn Iodine Step 4: Carbenoid Gen Slow CH2I2 (2.4 eq) Zn->Iodine Quench Step 5: Quench Sat. NH4Cl at 0°C Iodine->Quench

Step-by-step experimental workflow for the modified Furukawa cyclopropanation.

References

1.[5] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. National Institutes of Health (NIH). URL: [Link] 2.[1] Simmons–Smith reaction – cyclopropanation of alkenes. Orgosolver. URL: [Link] 3.[6] Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Chemistry Portal. URL: [Link] 4.[3] Reactions of Alkenes (Chapter 8). Pearson Education. URL: [Link] 5.[2] Reactions of Alkenes - Electrophilic Addition to Alkenes. Pearson Education. URL: [Link] 6.[4] Simmons–Smith reaction. Wikipedia. URL: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Ether Synthesis

Welcome to the technical support center for post-synthesis purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common yet critical challenge of remo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for post-synthesis purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common yet critical challenge of removing unreacted 4-methoxyphenol from their ether synthesis reaction mixtures. Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted 4-methoxyphenol so important for my final product's purity?

Unreacted 4-methoxyphenol is a common impurity in Williamson ether syntheses where it is used as a starting material. Its presence, even in trace amounts, can interfere with subsequent reaction steps, alter the pharmacological profile of a drug candidate, and complicate analytical characterization such as NMR and mass spectrometry. For drug development professionals, achieving high purity is a non-negotiable aspect of ensuring safety and efficacy.

Q2: I performed a standard aqueous workup, but I still see 4-methoxyphenol in my NMR spectrum. What went wrong?

This is a frequent issue. While 4-methoxyphenol has some water solubility (about 40 g/L at 25°C), it is also soluble in many common organic solvents used for extraction, such as diethyl ether and ethyl acetate.[1][2][3] A simple water wash is often insufficient for complete removal. The key to efficient separation lies in exploiting the acidic nature of the phenolic proton of 4-methoxyphenol.

Q3: How does the acidity of 4-methoxyphenol help in its removal?

4-methoxyphenol is a weak acid with a pKa of approximately 10.2.[1][4][5] This is a crucial piece of information. By washing the organic layer containing your product and the unreacted starting material with a basic aqueous solution (like 5% sodium hydroxide), you can deprotonate the 4-methoxyphenol.[6] This converts it into its corresponding sodium salt, sodium 4-methoxyphenoxide.[7] This salt is an ionic compound and is significantly more soluble in the aqueous layer than in the organic layer.[8] Your desired ether product, lacking an acidic proton, will remain in the organic layer.[9] This process is a classic example of an acid-base extraction.[8]

Q4: Can I use a weaker base, like sodium bicarbonate, for the extraction?

Using sodium bicarbonate is generally not recommended for removing 4-methoxyphenol. The pKa of carbonic acid (the conjugate acid of bicarbonate) is about 6.4. For an acid-base reaction to proceed to completion, the acid being deprotonated should be significantly stronger (have a lower pKa) than the conjugate acid of the base being used.[10] Since the pKa of 4-methoxyphenol (10.2) is higher than that of carbonic acid, sodium bicarbonate is not a strong enough base to effectively deprotonate it.[10][11] You should use a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Q5: After the base wash, my organic layer is cloudy. What should I do?

A cloudy organic layer after a base wash is often due to a small amount of water emulsified in the organic solvent or the precipitation of salts. To resolve this, a brine (saturated aqueous NaCl solution) wash is highly effective.[12][13] The high ionic strength of the brine solution helps to draw water out of the organic layer, breaking the emulsion. After the brine wash, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtering and removing the solvent.[13][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Persistent 4-methoxyphenol peak in NMR after a single NaOH wash. Incomplete extraction due to insufficient base or inadequate mixing.Perform multiple extractions with the basic solution (e.g., 2-3 times).[15] Ensure vigorous shaking in the separatory funnel for at least 30-60 seconds during each wash to maximize surface area contact between the two phases.
Formation of a thick emulsion at the interface of the organic and aqueous layers. High concentration of reactants or products, or use of certain solvents.Dilute the mixture with more of the organic solvent and water. Gentle swirling of the separatory funnel can sometimes help break the emulsion. A brine wash is also a standard technique to resolve this issue.[12]
Low yield of the desired ether product after purification. The product may have some solubility in the basic aqueous wash, especially if it has polar functional groups. The product may have been hydrolyzed if the reaction conditions were too harsh.Minimize the number of basic washes while ensuring the removal of 4-methoxyphenol. After the base wash, you can back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Always monitor your reaction to avoid prolonged exposure to harsh conditions.
The final product is a different color than expected. The presence of colored impurities.If the impurity is not removed by extraction, consider passing the crude product through a short plug of silica gel or performing recrystallization.[16] Activated charcoal can also be used during recrystallization to remove colored impurities.
Key Physicochemical Data for 4-Methoxyphenol
PropertyValueSource
pKa 10.21 (at 25°C)[1][4][5]
Water Solubility 40 g/L (at 25°C)[1][2]
Melting Point 54-57 °C
Boiling Point 243 °C[2][5]
Appearance White to tan crystalline solid[1][2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of 4-Methoxyphenol

This protocol outlines the standard and most effective method for removing unreacted 4-methoxyphenol from a reaction mixture in an organic solvent.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 5% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely. The deprotonated 4-methoxyphenol will be in the lower aqueous layer.

  • Drain the lower aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with a fresh portion of 5% aqueous NaOH solution (steps 2-5).

  • To neutralize any remaining base and help break any emulsions, wash the organic layer with an equal volume of brine.

  • Drain the lower aqueous brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when sufficient has been added.

  • Filter the dried organic layer to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the purified ether product.

Visualization of the Extraction Workflow

G cluster_0 Initial State cluster_1 Extraction Step 1 cluster_2 Purification of Organic Layer cluster_3 Aqueous Waste start Crude Reaction Mixture (Ether Product + 4-Methoxyphenol) in Organic Solvent add_naoh Add 5% NaOH (aq) start->add_naoh separate1 Separate Layers add_naoh->separate1 wash_brine Wash with Brine separate1->wash_brine Organic Layer aqueous_waste Aqueous Layer (Sodium 4-methoxyphenoxide) separate1->aqueous_waste Aqueous Layer dry Dry with Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Pure Ether Product evaporate->product G start Crude Ether Synthesis Mixture is_base_sensitive Is the product base-sensitive? start->is_base_sensitive extraction Perform Acid-Base Extraction is_base_sensitive->extraction No chromatography Use Column Chromatography is_base_sensitive->chromatography Yes is_solid Is the product a solid? recrystallize Consider Recrystallization is_solid->recrystallize Yes end Purified Product is_solid->end No extraction->is_solid chromatography->end recrystallize->end

Sources

Troubleshooting

Troubleshooting zinc carbenoid formation in cyclopropanation reactions

Welcome to the Technical Support Center for Cyclopropanation Workflows. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the generation and application of zin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopropanation Workflows. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the generation and application of zinc carbenoids (Simmons-Smith reaction and its modifications).

Core Principles & Reagent Selection (FAQs)

Q: Why is my standard Simmons-Smith reaction (Zn-Cu couple + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) failing to cyclopropanate my substrate? 
A:  The classical Simmons-Smith reagent (

) is an electrophilic carbenoid that reacts sluggishly with electron-deficient double bonds. Furthermore, the heterogeneous nature of the Zn-Cu couple often leads to inconsistent zinc activation due to stubborn surface oxide layers[1]. For unfunctionalized or electron-deficient alkenes, transitioning to homogeneous modifications (like the Furukawa or Shi modifications) is highly recommended[2].

Q: What is the causality behind choosing the Shi modification over the Furukawa modification? A: The Furukawa modification replaces the Zn-Cu couple with diethylzinc (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), forming 

or

. This homogeneous carbenoid is highly effective for electron-rich alkenes (e.g., enol ethers) and sterically unhindered substrates. However, for electron-deficient alkenes, the carbenoid must be made more reactive. The Shi modification introduces trifluoroacetic acid (TFA) to form ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

. The strongly electron-withdrawing trifluoroacetate ligand increases the electrophilicity and reactivity of the zinc carbenoid, allowing it to efficiently transfer the methylene group to electron-deficient alkenes like dichloroalkenes or vinyl boronates[2],[3].

Q: How do I prevent the methylation of my allylic alcohols during cyclopropanation? A: Methylation of heteroatoms is a common side reaction caused by the electrophilicity of zinc carbenoids when used in excess or over prolonged reaction times[2]. To mitigate this, limit the equivalents of the carbenoid, strictly control the temperature, or utilize the Charette modification. Charette's protocols employ dioxaborolane ligands or phosphate carbenoids (e.g.,


) which undergo very slow degradation, are non-pyrophoric, and selectively cyclopropanate without parasitic methylation[4].

Troubleshooting Guide: Common Failure Modes

Failure Mode 1: Carbenoid Quenching (White Precipitate Formation)
  • Symptom: Immediate formation of a dense white precipitate upon adding

    
     or 
    
    
    
    , accompanied by zero product conversion.
  • Root Cause: Zinc carbenoids are exquisitely sensitive to moisture. Water reacts with

    
     or the formed carbenoid to generate insoluble zinc hydroxide/zinc oxide (
    
    
    
    /
    
    
    ) and ethane gas.
  • Self-Validating Solution:

    • Titrate your

      
       stock solution prior to use to ensure active molarity.
      
    • Dry all solvents (DCM or 1,2-dichloroethane) over activated 4Å molecular sieves or dispense from a validated solvent purification system (SPS)[5].

    • Ensure the reaction atmosphere is strictly inert (Argon is preferred over Nitrogen due to its higher density, which better blankets the reaction).

Failure Mode 2: Poor Diastereoselectivity
  • Symptom: The reaction yields a 1:1 mixture of diastereomers instead of the expected syn/anti product.

  • Root Cause: The Simmons-Smith reaction is stereospecific (retains alkene geometry), but diastereoselectivity depends heavily on directing groups. If an allylic or homoallylic hydroxyl group is present, the zinc carbenoid coordinates to the oxygen, directing methylene delivery to the cis face[2]. If this coordination is disrupted by highly coordinating solvents (e.g., THF or ethers) competing for the zinc center, selectivity drops.

  • Self-Validating Solution: Run the reaction in non-coordinating solvents like anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)[6]. If stereocontrol is still poor, employ the Charette asymmetric cyclopropanation utilizing a chiral dioxaborolane ligand[7].

Quantitative Data: Reagent Comparison

Table 1: Comparison of Zinc Carbenoid Generation Protocols

ProtocolReagentsActive Carbenoid SpeciesBest Suited ForKey Advantage
Classical Simmons-Smith Zn-Cu couple, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Allylic alcohols, simple alkenesInexpensive zinc source
Furukawa Modification ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

,


/

Electron-rich alkenes, enol ethersHomogeneous, highly reproducible,[8]
Shi Modification ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, TFA,


Electron-deficient alkenesHighly reactive, fast conversion,[3]
Charette Phosphate

,

,


Broad scope, complex APIsStorable at -20°C, non-pyrophoric[4]

Standard Operating Procedures (SOPs)

Protocol A: Furukawa Modification (Cyclopropanation of Electron-Rich Alkenes)

Causality Note: Diethylzinc is added first to establish a homogeneous solution, followed by diiodomethane to generate the carbenoid in situ. Temperature control is critical to prevent rapid, exothermic Schlenk equilibrium shifts.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the alkene substrate (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Zinc Addition: Slowly add

    
     (1.0 M in hexanes, 2.0 eq) dropwise via syringe[5]. Stir for 10 minutes.
    
  • Carbenoid Formation: Add

    
     (2.0 eq) dropwise over 15-30 minutes[5].
    
    • Self-validation step: The solution should remain clear or slightly hazy; a heavy white precipitate indicates moisture contamination.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Bubbling (ethane gas) may occur. Monitor progress by TLC or GC/MS.

  • Quench: Carefully quench with saturated aqueous

    
     at 0 °C to safely destroy unreacted zinc species[5]. Extract with DCM and dry over anhydrous 
    
    
    
    .
Protocol B: Shi Modification (Cyclopropanation of Electron-Deficient Alkenes)

Causality Note: TFA is added before


 to form the ethylzinc trifluoroacetate intermediate. This prevents the formation of the less reactive Furukawa carbenoid and ensures the generation of the highly electrophilic Shi carbenoid.
  • Preparation: In a flame-dried flask under Argon, dissolve the electron-deficient alkene (1.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Zinc Addition: Add

    
     (1.0 M in hexanes, 2.0 eq) dropwise[3].
    
  • TFA Modification: In a separate dry vial, dilute Trifluoroacetic acid (TFA, 2.0 eq) in a small volume of DCM. Add this extremely slowly to the reaction mixture at 0 °C.

    • Caution: Highly exothermic, ethane gas evolves. A white precipitate may temporarily form. Stir the resulting slurry for 20 minutes[3].

  • Carbenoid Formation: Add

    
     (2.0 eq) dropwise[3].
    
  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench with saturated aqueous

    
     followed by 
    
    
    
    [3].

Workflow Visualization

ZincCarbenoidWorkflow Start Start: Cyclopropanation Reaction Setup CheckSubstrate Analyze Alkene Electronic Properties Start->CheckSubstrate ElectronRich Electron-Rich Alkene (e.g., Enol Ethers) CheckSubstrate->ElectronRich Rich ElectronDeficient Electron-Deficient Alkene (e.g., Dichloroalkenes) CheckSubstrate->ElectronDeficient Deficient Furukawa Furukawa Protocol (Et2Zn + CH2I2) ElectronRich->Furukawa Shi Shi Modification (Et2Zn + TFA + CH2I2) ElectronDeficient->Shi MoistureCheck Strict Anhydrous Conditions Maintained? Furukawa->MoistureCheck Shi->MoistureCheck Success Successful Cyclopropanation MoistureCheck->Success Yes Failure Carbenoid Quenched (White Precipitate) MoistureCheck->Failure No (Moisture present)

Caption: Decision matrix and troubleshooting workflow for selecting the optimal zinc carbenoid protocol.

References

  • [2] Wikipedia Contributors. "Simmons–Smith reaction - Wikipedia." wikipedia.org.[Link]

  • [8] National Institutes of Health. "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs - PMC." nih.gov.[Link]

  • [4] Organic Chemistry Portal. "Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation..." organic-chemistry.org.[Link]

  • [7] Charette Group. "Research Projects – Charette Group | Synthetic Organic Chemistry." charettelab.ca.[Link]

  • [1] UCL Discovery. "The Generation and Reactivity of Organozinc Carbenoids - UCL Discovery." ucl.ac.uk. [Link]

Sources

Optimization

Minimizing polymerization side products in estragole cyclopropanation

A Guide to Minimizing Polymerization Side Products for Researchers and Drug Development Professionals Welcome to the technical support center for estragole cyclopropanation. This guide is designed to provide researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Polymerization Side Products for Researchers and Drug Development Professionals

Welcome to the technical support center for estragole cyclopropanation. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for a common and critical challenge: the suppression of unwanted polymerization during the cyclopropanation of estragole. As an electron-rich alkene, estragole is highly susceptible to side reactions, particularly acid-catalyzed polymerization, which can drastically reduce the yield and complicate the purification of the desired cyclopropanated product.

This document provides a comprehensive overview of the underlying chemical principles, troubleshooting strategies, and validated protocols to help you achieve clean, high-yield cyclopropanation reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding estragole's reactivity and the strategies to control it during cyclopropanation.

Q1: What makes estragole so susceptible to polymerization during cyclopropanation?

Estragole, with its 4-methoxy-substituted allylbenzene structure, is an electron-rich olefin. The methoxy group donates electron density to the aromatic ring, which in turn activates the double bond of the allyl group. This high electron density makes the double bond highly susceptible to attack by electrophiles.

The primary mechanism for polymerization is acid-catalyzed carbocation formation. Trace amounts of acid (H⁺) or a Lewis acid (e.g., ZnI₂, a byproduct of the Simmons-Smith reaction) can protonate the double bond, generating a resonance-stabilized secondary carbocation. This carbocation is a potent electrophile that can then attack the double bond of another estragole molecule, initiating a chain-reaction polymerization.[1][2] This process competes directly with the desired cyclopropanation pathway.

To visualize this competition, consider the following diagram:

G cluster_main Reaction Pathways for Estragole Estragole Estragole Cyclo Desired Product: (1-methoxy-4-(cyclopropylmethyl)benzene) Estragole->Cyclo Cyclopropanating Reagent (e.g., ICH₂ZnI) Carbocation Intermediate: Resonance-Stabilized Carbocation Estragole->Carbocation Acid Catalyst (H⁺ or Lewis Acid) Polymer Side Product: Polyestragole Carbocation->Polymer + n Estragole

Estragole's Competing Reaction Pathways
Q2: Which cyclopropanation methods are best suited for estragole to avoid polymerization?

Choosing the right method is critical. While various techniques exist, they differ in their propensity to induce polymerization.[3][4]

MethodDescriptionPros for EstragoleCons & Polymerization Risk
Simmons-Smith Reaction Uses an organozinc carbenoid (e.g., from CH₂I₂ and a Zn-Cu couple). It is a concerted, stereospecific reaction.[1][5][6]Generally mild conditions. High compatibility with functional groups, including ethers.[1][5] Well-suited for cationically polymerizable olefins.[7]High Risk if not modified. The byproduct ZnI₂ is a Lewis acid that can initiate polymerization. Standard conditions can lead to significant polymer formation.
Furukawa Modification A variation of the Simmons-Smith reaction using diethylzinc (Et₂Zn) and CH₂I₂.[5]Often provides higher yields and cleaner reactions for unfunctionalized alkenes.[1]Moderate Risk. Still generates a Lewis acidic zinc species. Adding excess Et₂Zn can scavenge the ZnI₂ byproduct, reducing its acidity and mitigating polymerization.[1]
Transition-Metal Catalysis Involves catalysts like Rhodium(II) or Copper(I) complexes with diazo compounds (e.g., ethyl diazoacetate).[3]Can be highly efficient and stereoselective. Different metals offer complementary reactivity.Low to Moderate Risk. The primary risk is the handling of potentially explosive diazo compounds. The reaction itself is not typically acid-generating, but trace acidic impurities in reagents or on glassware can still be problematic.
Dihalocyclopropanation Uses a haloform (e.g., CHCl₃) and a strong base to generate a dihalocarbene (:CCl₂).[8]Reagents are inexpensive and readily available.High Risk. The strongly basic conditions can promote side reactions. The resulting dihalocyclopropane requires subsequent reduction to get the simple cyclopropane, adding steps to the synthesis.

Recommendation: The Furukawa-modified Simmons-Smith reaction is often the most practical and effective choice for estragole, provided steps are taken to neutralize the Lewis acidic byproducts.

Q3: How do key reaction parameters affect the outcome?

Fine-tuning your experimental conditions is essential for favoring cyclopropanation over polymerization.

  • Temperature: Lower temperatures (e.g., 0 °C to room temperature) are generally preferred. While the cyclopropanation reaction rate will decrease, the rate of polymerization is often suppressed even more significantly, leading to a cleaner reaction profile.

  • Solvent: The choice of solvent can influence the reactivity of the zinc carbenoid and the solubility of intermediates.[7] Non-coordinating, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Highly basic solvents can slow the reaction rate.[7] It is crucial to use anhydrous solvents to prevent quenching the organometallic reagents and generating protic acids.

  • Reagent Purity and Stoichiometry: Use freshly distilled estragole and high-purity reagents. Any acidic impurities can initiate polymerization. A slight excess of the cyclopropanating reagent (e.g., 1.2-1.5 equivalents) is typically used to ensure complete conversion of the starting material.

  • Addition Rate: Slow, dropwise addition of the cyclopropanating reagent to the solution of estragole can help maintain a low concentration of the active reagent and dissipate any heat generated, thereby minimizing side reactions.

Q4: Are there specific additives that can be used to suppress polymerization?

Yes. The key is to neutralize or "scavenge" the Lewis acidic byproducts.

  • Excess Diethylzinc (Et₂Zn): In the Furukawa modification, using an excess of Et₂Zn helps to convert the highly Lewis acidic ZnI₂ into the less acidic EtZnI.[1] This is a very effective strategy.

  • Pyridine: Adding a mild, non-nucleophilic base like pyridine can quench the reaction and complex with ZnI₂, effectively neutralizing its Lewis acidity.[1] However, it should be added during the workup phase, as it can interfere with the reaction itself.

Q5: What are the best practices for purifying the cyclopropanated product?

If polymerization has occurred, purification can be challenging due to the physical properties of the polymer (often a sticky, non-volatile oil).

  • Aqueous Workup: Quench the reaction carefully (e.g., with a saturated aqueous solution of NH₄Cl or a Rochelle's salt solution). This will decompose any remaining organozinc reagents and help precipitate zinc salts.

  • Filtration: If a significant amount of solid polymer has formed, it may be possible to remove some of it by filtration after dilution with a non-polar solvent like hexane, in which the polymer may be less soluble.

  • Column Chromatography: This is the most effective method. Use silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/DCM gradient). The desired cyclopropanated product is significantly less polar than any remaining estragole and much more mobile than the high molecular weight polymer, which will often remain at the top of the column.

  • Distillation: If the product is thermally stable, vacuum distillation can be effective for separating the volatile product from the non-volatile polymer.

Part 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the cyclopropanation of estragole.

G cluster_workflow Troubleshooting Workflow Start Experiment Complete CheckYield Analyze Crude Product (TLC, GC-MS, ¹H NMR) Start->CheckYield Problem1 Problem: Low Yield / Low Conversion CheckYield->Problem1 Low Yield? Problem2 Problem: Significant Polymer Formation CheckYield->Problem2 Polymer Present? Problem3 Problem: Reaction Successful CheckYield->Problem3 Clean Reaction? Solution1 Potential Causes: - Reagent decomposition - Insufficient reagent - Low temperature - Short reaction time Problem1->Solution1 Solution2 Potential Causes: - Acidic contamination - Lewis acid byproduct (ZnI₂) - High temperature - High concentration Problem2->Solution2 End Purify Product Problem3->End

Workflow for Troubleshooting Estragole Cyclopropanation
Problem Potential Cause(s) Recommended Solution(s)
Significant formation of a viscous, insoluble polymer. 1. Acidic Contamination: Presence of trace acid in reagents, solvents, or on glassware.• Ensure all glassware is rigorously cleaned, dried, and preferably oven-dried before use. • Use freshly distilled estragole and anhydrous solvents. • Consider adding a proton sponge or a non-nucleophilic base if contamination is suspected.
2. Lewis Acid (ZnI₂) Formation: In Simmons-Smith reactions, the ZnI₂ byproduct is a potent catalyst for polymerization.[1]• Use the Furukawa modification (Et₂Zn + CH₂I₂) with a slight excess of Et₂Zn to scavenge the ZnI₂.[1] • Maintain a low reaction temperature (0 °C) to slow the rate of polymerization.
3. High Reaction Temperature: Increased temperature accelerates polymerization more than cyclopropanation.• Run the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). • Use an ice bath to control any exotherms during reagent addition.
Low or no yield of the desired product; starting material consumed. 1. Incorrect Reagent Stoichiometry: An excess of estragole relative to the cyclopropanating agent.• Accurately calculate and weigh all reagents. Use a slight excess (1.2-1.5 eq.) of the cyclopropanating agent.
2. Polymerization is the dominant pathway. • This is the most likely cause. Address all points under "Significant formation of a viscous, insoluble polymer."
Incomplete reaction; significant amount of estragole remains. 1. Deactivated/Poor Quality Reagent: The organozinc reagent may have decomposed due to moisture or air exposure.• Use high-quality reagents. Diethylzinc is pyrophoric and must be handled under an inert atmosphere (N₂ or Ar). • Ensure all solvents and reagents are strictly anhydrous.
2. Insufficient Reaction Time or Temperature: The reaction may be too slow under the chosen conditions.• Allow the reaction to run for a longer period (e.g., 12-24 hours). • Monitor the reaction by TLC or GC. If it stalls at low temperature, allow it to warm to room temperature.
3. Solvent Inhibition: Highly coordinating solvents can slow down the reaction.[7]• Use a non-coordinating solvent like DCM or DCE.
Part 3: Recommended Experimental Protocol

This protocol details a Furukawa-modified Simmons-Smith reaction designed to minimize polymerization of estragole.

Protocol: Polymerization-Resistant Cyclopropanation of Estragole

Materials:

  • Estragole (freshly distilled, >98% purity)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂), filtered through a short plug of basic alumina to remove acidic impurities

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line setup

Procedure:

  • Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Under a positive pressure of nitrogen, add estragole (1.0 eq.) to the flask and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate dry flask under nitrogen, prepare a solution of diiodomethane (1.5 eq.) in anhydrous DCM.

    • Add this diiodomethane solution to the dropping funnel.

    • To the stirred solution of estragole at 0 °C, add diethylzinc (1.5 eq., 1.0 M solution in hexanes) dropwise via syringe.

    • After the diethylzinc addition is complete, add the diiodomethane solution from the dropping funnel dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C. An initial white precipitate of the zinc carbenoid may be observed.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Let the reaction stir at room temperature for 12-18 hours. Monitor the progress by TLC or GC-MS by periodically quenching a small aliquot.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Caution: Unreacted diethylzinc will evolve ethane gas.

    • Once gas evolution ceases, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropanated product.

Part 4: References
  • Wu, W., & Jiang, H. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 16(39), 7315–7329. ([Link])

  • Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia, The Free Encyclopedia. ([Link])

  • Wikipedia contributors. (2022). Metal-catalyzed cyclopropanations. Wikipedia, The Free Encyclopedia. ([Link])

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. ([Link])

  • Donald, J. R., & Taylor, R. J. (2023). Metal-catalysed C–C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 549-566. ([Link])

  • National Toxicology Program. (1999). Nomination Background: Estragole. ([Link])

  • Sarlah, D., & Lambert, T. H. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. ([Link])

  • Verma, A. K., & Singh, J. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications. ([Link])

  • Fráter, G., & Helmlinger, D. (2014). Present and future of cyclopropanations in fragrance chemistry. Helvetica Chimica Acta, 97(11-12), 1447-1473. ([Link])

  • Arnáiz, F. J. (2025). A Catalytic System for the Estragole to Anethole Isomerization Based on [{RuCl(μ-Cl)(η6-p-cymene)}2]. Molecules, 30(16), 3467. ([Link])

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. ([Link])

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. ([Link])

  • Science.gov. (n.d.). acid-catalyzed polymerization reactions: Topics. ([Link])

  • Papageorgiou, C. D., & Ley, S. V. (2003). Organic‐Catalyst‐Mediated Cyclopropanation Reaction. Angewandte Chemie International Edition, 42(7), 828-831. ([Link])

  • de Haro, T., & Nevado, C. (2018). Catalytic cyclopropanation reactions with α-silyl-, germanyl- and stannyl carbenes generated from cyclopropenes. Chemical Communications, 54(73), 10252-10255. ([Link])

  • Kumar, A., & Kumar, V. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5723. ([Link])

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. ([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. ([Link])

  • Zhang, L., et al. (2024). Heterogeneously catalyzed supramolecular polymerization: essential roles of nucleation and fragmentation-induced autocatalysis in chiral transfer. Chemical Science, 15(1), 100-108. ([Link])

  • United States Patent US3408405A. (1968). Method of obtaining essentially pure estragole. ()

  • de Cássia da Silveira e Sá, R., et al. (2013). Effect of Estragole on Leukocyte Behavior and Phagocytic Activity of Macrophages. Evidence-Based Complementary and Alternative Medicine, 2013, 659858. ([Link])

  • Singh, A. K., et al. (2020). Photosensitized O2 enables intermolecular alkene cyclopropanation by active methylene compounds. Nature Communications, 11, 440. ([Link])

  • Bouali, J., et al. (2013). Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol. Chemical and Process Engineering Research, 12, 19-27. ([Link])

  • Khouili, M., et al. (2013). Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol. ResearchGate. ([Link])

  • Romain, C., & Williams, C. K. (2021). Advances in heterometallic ring-opening (co)polymerisation catalysis. Chemical Communications, 57(42), 5105-5120. ([Link])

  • Singh, A. K., et al. (2019). Photosensitized Dioxygen Enables Intermolecular Cyclopropanation of Alkenes Directly with Active Methylene Compounds. ChemRxiv. ([Link])

  • Asfari, B., et al. (2020). Exploiting α-/ω-Reactivities during Polymerization for Controlled Heterotelechelic Poly(carbazole)s. Macromolecules, 53(19), 8349-8358. ([Link])

  • de Morais, S. M., et al. (2015). Isolation, characterization and evaluation of antimicrobial and cytotoxic activity of estragole, obtained from the essential oil of Croton zehntneri (Euphorbiaceae). Anais da Academia Brasileira de Ciências, 87(1), 1-8. ([Link])

  • Al-Humydi, A., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(3), 332. ([Link])

Sources

Troubleshooting

Controlling exotherms in large-scale cyclopropylmethylation reactions

Topic: Large-Scale Cyclopropylmethylation Safety & Optimization Current Status: Operational Lead Scientist: Senior Application Specialist Context: Cyclopropylmethylation involves unique hazards due to the high ring-strai...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Large-Scale Cyclopropylmethylation Safety & Optimization

Current Status: Operational Lead Scientist: Senior Application Specialist Context: Cyclopropylmethylation involves unique hazards due to the high ring-strain energy (~27.5 kcal/mol) of the cyclopropyl group and the frequent use of strong bases (NaH, KOtBu) or organometallics. This guide addresses the "Hidden Exotherm" and specific stability issues encountered during scale-up.

🚨 CRITICAL SAFETY ALERT: SOLVENT INCOMPATIBILITY

Do NOT use Sodium Hydride (NaH) with DMF, DMSO, or DMAc on scale.

  • The Hazard: These mixtures are thermally unstable and can undergo runaway decomposition at temperatures as low as 50°C, often leading to explosive ruptures.

  • The Fix: Switch to THF , 2-MeTHF , or CPME (Cyclopentyl methyl ether). If a polar aprotic solvent is strictly required for reactivity, use NMP (N-methyl-2-pyrrolidone) with extreme caution and rigorous calorimetry data, or switch to phase-transfer catalysis (PTC) in a biphasic system (Toluene/Water).

MODULE 1: THERMAL CONTROL & DOSING STRATEGY

Issue: "My reactor temperature spikes after I stop the reagent feed."

Diagnosis: Thermal Accumulation

In large-scale alkylations, the rate of heat generation (


) often exceeds the rate of heat removal (

). If the reaction kinetics are slow relative to the dosing rate (high Damköhler number), unreacted Cyclopropylmethyl Bromide (CPMB) accumulates. When the feed stops, this accumulated "thermal potential" continues to react, causing a temperature spike that cooling jackets cannot intercept in time.
Troubleshooting Protocol

Step 1: Calculate the Accumulation Factor (


) 
You must determine how much reagent is unreacted at any given time.
  • Action: Perform a Reaction Calorimetry (RC1) experiment.

  • Metric: If

    
     at the target operating temperature, your process is unsafe for large-scale manufacturing.
    

Step 2: Implement Dose-Controlled Feedback (The "Stop/Go" Loop) Do not use a fixed time (e.g., "Add over 2 hours"). Use a thermal-response loop.

Step 3: The "Wait-and-See" Check

  • Protocol: Pause dosing at 10% addition.

  • Observation: Does the temperature return to baseline immediately?

    • Yes: Kinetics are fast; accumulation is low. Proceed.

    • No (Temp lingers or rises): High accumulation. ABORT FEED. Increase temperature slightly to consume reagent (if safe) or dilute.

Visualization: Thermal Feedback Control Loop

DosingControl Start Start Dosing CPMB Measure Measure Tr (Reactor Temp) & Tj (Jacket Temp) Start->Measure Calc Calculate Delta T = Tr - Tj Measure->Calc Decision Is Delta T > Setpoint? Calc->Decision Stop STOP FEED (Allow Consumption) Decision->Stop Yes (Exotherm High) Continue Continue/Resume Feed Decision->Continue No (Stable) Stop->Measure Loop until Cool Continue->Measure End Reaction Complete Continue->End Total Vol Added

Caption: Logic flow for a thermally-controlled dosing system to prevent reagent accumulation.

MODULE 2: IMPURITY PROFILE & CHEMISTRY

Issue: "I am seeing 'Homoallyl' impurities (Ring Opening) in the HPLC trace."

Diagnosis: Cyclopropylcarbinyl Rearrangement

The cyclopropylmethyl cation (or radical) is kinetically unstable. If the alkylation mechanism shifts from


 to 

(cationic character) or radical pathways, the ring opens to release strain energy, forming a homoallyl (but-3-enyl) derivative.

Reaction: Cyclopropyl-CH2-X


But-3-enyl-X (Homoallyl halide)
Troubleshooting Protocol
ParameterAdjustment for Scale-UpReasoning
Solvent Polarity Decrease Highly polar solvents stabilize the cation intermediate, promoting ring opening. Switch from DMF to MTBE or Toluene.
Leaving Group Switch to Bromide/Mesylate Iodides are excellent leaving groups but can be too labile, promoting ionization. Chlorides may require higher temps, risking thermal degradation.
Temperature Lower (< 40°C) Ring opening activation energy is accessible at moderate temperatures. Keep

as low as kinetics allow.
Agitation Increase (Tip Speed > 1.5 m/s) Poor mixing creates local "hot spots" and concentration gradients that favor side reactions.
Visualization: Impurity Pathway

RingOpening Reactant Cyclopropylmethyl Halide Transition Transition State (Cation/Radical) Reactant->Transition Activation Product Desired Product (Cyclopropyl) Transition->Product SN2 (Fast) Impurity Homoallyl Impurity (Ring Opened) Transition->Impurity Rearrangement (Release Strain)

Caption: Kinetic competition between the desired substitution and the strain-release ring opening.

MODULE 3: QUENCHING & WORKUP

Issue: "Violent gas evolution during the quench step."

Diagnosis: Hydrogen Evolution & Hydrolysis

If Sodium Hydride (NaH) was used, excess base remains. Upon water addition,


 gas is generated instantly.


Furthermore, unreacted Cyclopropylmethyl halides are potent lachrymators and potential alkylating agents. They must be destroyed before opening the reactor.

Troubleshooting Protocol

1. The "Active" Quench (Chemical Scavenging) Do not just add water. Add a small amine (e.g., Morpholine or Ethanolamine) first.

  • Why? The amine reacts rapidly with residual alkyl halide to form a water-soluble salt, removing the lachrymator hazard.

2. The "Controlled" Hydrolysis

  • Dilution: Dilute the reaction mass with an inert solvent (Toluene) to increase thermal mass.

  • Reagent: Use IPA (Isopropyl Alcohol) instead of water initially.

    • Mechanism:[1] IPA reacts with NaH slower than water does, smoothing the gas evolution curve.

  • Ventilation: Ensure the reactor vent is open and not fouled by solids. Monitor headspace pressure.

REFERENCES
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text for accumulation and criticality classes).

  • Dunn, J. L., et al. (2011). "The Safe Use of Sodium Hydride on Scale." Organic Process Research & Development, 15(6). Link (Authoritative source on NaH/DMF hazards).

  • Levin, D. (2014).[2] "Managing Hazards for Scale Up of Chemical Manufacturing Processes." ACS Symposium Series, Vol. 1181. (Detailed discussion on thermal runaway and calorimetry).

  • Syrris. (n.d.). "Information on the Reaction Calorimetry application." Link (Methodology for determining Heat of Reaction).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Reference for specific chemical incompatibility, e.g., NaH + Polar Aprotics).

Sources

Optimization

Technical Support Center: Purification of 1-(cyclopropylmethoxy)-4-methoxybenzene

Welcome to the technical support guide for the separation and purification of 1-(cyclopropylmethoxy)-4-methoxybenzene. This document is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the separation and purification of 1-(cyclopropylmethoxy)-4-methoxybenzene. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification from typical starting materials and byproducts of the Williamson ether synthesis.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-(cyclopropylmethoxy)-4-methoxybenzene?

A1: The most common impurities originate from the starting materials and potential side reactions. These typically include:

  • Unreacted 4-methoxyphenol: Due to incomplete reaction or improper stoichiometry.

  • Unreacted cyclopropylmethyl bromide (or other halide): If used in excess.

  • Byproducts of side reactions: Such as elimination products from cyclopropylmethyl bromide under basic conditions.

  • Inorganic salts: Formed during the reaction workup (e.g., sodium bromide).

Q2: My TLC plate shows multiple spots after the reaction. What do they likely represent?

A2: A typical TLC analysis of the crude reaction mixture might show the following (in order of increasing polarity, thus decreasing Rf value):

  • 1-(cyclopropylmethoxy)-4-methoxybenzene (Product): This will be the least polar spot with the highest Rf value.

  • Cyclopropylmethyl bromide (Starting Material): If any remains, it will be less polar than 4-methoxyphenol.

  • 4-methoxyphenol (Starting Material): This is a polar compound and will have a low Rf value, often staying close to the baseline.

Monitoring the disappearance of the 4-methoxyphenol spot is a reliable indicator of reaction progression.

Q3: I'm having trouble removing the unreacted 4-methoxyphenol. What is the best approach?

A3: Due to its acidic nature, 4-methoxyphenol can be effectively removed with an aqueous base wash during the workup. A 1M solution of sodium hydroxide (NaOH) is commonly used. The phenoxide salt formed is highly soluble in the aqueous layer and will be separated from your desired product, which remains in the organic layer.

Troubleshooting Common Purification Issues

Issue 1: Emulsion formation during aqueous workup.

  • Cause: This often occurs when the organic and aqueous layers have similar densities or when vigorous shaking creates a stable mixture.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of shaking vigorously.

Issue 2: The product is not crystallizing after purification.

  • Cause: 1-(cyclopropylmethoxy)-4-methoxybenzene is an oil at room temperature. Therefore, it will not crystallize under standard conditions.

  • Solution: Purification should focus on methods suitable for oils, such as column chromatography or distillation.

Issue 3: Column chromatography is yielding impure fractions.

  • Cause:

    • Improper solvent system: The chosen eluent may not provide sufficient separation between your product and impurities.

    • Column overloading: Too much crude material was loaded onto the column.

    • Poor column packing: Channeling in the silica gel leads to inefficient separation.

  • Solution:

    • Optimize the eluent: Use TLC to find a solvent system that gives good separation (a delta Rf of at least 0.2) between your product and the major impurities. A common starting point is a mixture of hexane and ethyl acetate.

    • Reduce the load: Use a larger column or reduce the amount of crude product loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

    • Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Aqueous Workup for Removal of 4-methoxyphenol

This protocol describes the standard liquid-liquid extraction procedure to remove unreacted 4-methoxyphenol from the crude reaction mixture.

Step-by-Step Procedure:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Dilute: Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Wash: Add an equal volume of 1M NaOH solution.

  • Extract: Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Separate: Allow the layers to separate. The organic layer (containing the product) will typically be the top layer. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 3-5) one more time to ensure complete removal of 4-methoxyphenol.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine.

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of the crude product using flash column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Appropriate size chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate, optimized by TLC)

  • Crude 1-(cyclopropylmethoxy)-4-methoxybenzene

  • Collection tubes

Step-by-Step Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel.

  • Elute:

    • Begin adding the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column.

  • Collect Fractions:

    • Collect the eluate in small fractions.

    • Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified 1-(cyclopropylmethoxy)-4-methoxybenzene as an oil.

Data Presentation
Compound Typical Rf Value (10% EtOAc/Hexane) Boiling Point (°C) Appearance
1-(cyclopropylmethoxy)-4-methoxybenzene0.4 - 0.5~250-255Colorless to pale yellow oil
4-methoxyphenol0.1 - 0.2243White crystalline solid
Cyclopropylmethyl bromide> 0.6104-106Colorless liquid

Part 3: Visualizations and Diagrams

Diagram 1: Williamson Ether Synthesis Workflow

This diagram illustrates the overall workflow from reaction to purification.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 4-methoxyphenol + Cyclopropylmethyl bromide base Base (e.g., K2CO3) in Solvent (e.g., Acetone) start->base reflux Reflux base->reflux crude Crude Reaction Mixture reflux->crude extraction Liquid-Liquid Extraction (Base Wash) crude->extraction drying Drying Organic Layer extraction->drying concentrate Concentration drying->concentrate crude_oil Crude Oil concentrate->crude_oil column Flash Column Chromatography crude_oil->column pure_product Pure 1-(cyclopropylmethoxy)- 4-methoxybenzene column->pure_product

Caption: Workflow for the synthesis and purification of 1-(cyclopropylmethoxy)-4-methoxybenzene.

Diagram 2: Separation Logic in Liquid-Liquid Extraction

This diagram explains the separation of components during the base wash.

G cluster_separatory_funnel Separatory Funnel after adding 1M NaOH crude_mixture Crude Mixture in Organic Solvent 1-(cyclopropylmethoxy)-4-methoxybenzene (Product) 4-methoxyphenol (Impurity) organic_layer Organic Layer (Top) 1-(cyclopropylmethoxy)-4-methoxybenzene crude_mixture->organic_layer Remains in Organic Phase aqueous_layer Aqueous Layer (Bottom) Sodium 4-methoxyphenoxide crude_mixture->aqueous_layer Reacts with NaOH and moves to Aqueous Phase

Troubleshooting

Technical Support Center: Impact of Moisture on Diethylzinc-Mediated Cyclopropanation

Welcome to the technical support center for diethylzinc-mediated cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful synthetic tool and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diethylzinc-mediated cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful synthetic tool and may encounter challenges related to moisture. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also a deep, causal understanding of the experimental choices you make. This resource is structured to address specific issues in a direct question-and-answer format, ensuring you can quickly find the solutions you need to ensure the success and reproducibility of your reactions.

Introduction: The Critical Role of Anhydrous Conditions

The Simmons-Smith reaction and its modifications, particularly the Furukawa modification using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), are indispensable for the stereospecific synthesis of cyclopropanes.[1][2] The cyclopropane motif is a key structural element in numerous biologically active compounds and pharmaceuticals.[1][3] However, the success of this reaction is critically dependent on maintaining strictly anhydrous conditions. Diethylzinc is a highly pyrophoric and water-reactive organometallic reagent.[4][5][6] Its violent reaction with water not only poses a significant safety hazard but also directly undermines the efficiency of the cyclopropanation process.[7][8][9] This guide will delve into the specific impacts of moisture and provide actionable solutions to mitigate these effects.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during diethylzinc-mediated cyclopropanation, with a focus on moisture-related causes and their remedies.

Q1: My cyclopropanation reaction has a very low or no yield. What is the most likely moisture-related cause?

A1: A low or non-existent yield is the most common symptom of moisture contamination. The primary reason is the rapid and violent reaction of diethylzinc with water.[7][8][9] This reaction consumes the active reagent, preventing the formation of the necessary zinc carbenoid (iodomethylzinc iodide, ICH₂ZnI), which is the species that transfers the methylene group to the alkene.[1]

Causality Explained:

  • Reagent Quenching: Diethylzinc reacts with water in a highly exothermic reaction to produce ethane gas and zinc hydroxide species.[8][9] This parasitic reaction effectively destroys the diethylzinc before it can react with diiodomethane to form the zinc carbenoid.

  • Inhibition of Carbenoid Formation: Even trace amounts of water can react with the diethylzinc or the subsequently formed zinc carbenoid, rendering them inactive for cyclopropanation.

Q2: I observe gas evolution from my reaction vessel before the addition of my alkene substrate. Is this normal?

A2: No, this is a strong indicator of moisture contamination. The gas you are observing is likely ethane, produced from the reaction of diethylzinc with water.[8] This is a critical warning sign that your reaction conditions are not sufficiently anhydrous.

Troubleshooting Steps:

  • Immediate Action: If significant gas evolution is observed, it is crucial to handle the situation with care, as ethane is flammable. Ensure the reaction is being conducted in a well-ventilated fume hood and that there are no ignition sources nearby.

  • Root Cause Analysis: The source of moisture must be identified. Common culprits include:

    • Improperly dried glassware.

    • Solvents with residual water content.

    • Contaminated reagents (including the alkene substrate).

    • Leaks in the inert atmosphere setup.

Q3: How can I be certain that my solvents and reagents are sufficiently dry for the reaction?

A3: Ensuring the absence of water is paramount. Visual inspection is not sufficient. Here are some proven methods for drying and verifying the dryness of your materials:

Solvent Drying:

  • Recommended Drying Agents: For common solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), heating over calcium hydride (CaH₂) followed by distillation is a robust method.[10] Alternatively, passing the solvent through a column of activated neutral alumina can provide very dry solvent.[10] For ethereal solvents like THF, storage over activated 3 Å molecular sieves is effective.[10][11]

  • Verification: The most accurate method for quantifying trace amounts of water is Karl Fischer titration.[12][13] For some applications, newer techniques like headspace gas chromatography or specialized mass spectrometry methods can also be used.[14][15]

Reagent Handling:

  • Diethylzinc: Always use a fresh bottle or a properly stored solution. Handle diethylzinc under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.[4][16]

  • Diiodomethane: This reagent should be stored over molecular sieves and, if necessary, passed through a short plug of activated neutral alumina before use.

  • Alkene Substrate: If your substrate is a solid, ensure it is dried under high vacuum. If it is a liquid, it can be dried over a suitable drying agent (e.g., CaH₂, MgSO₄) and distilled.

Drying MethodSuitable SolventsTypical Residual Water ContentReference
Distillation from CaH₂Dichloromethane, Toluene, Hexane~13 ppm (for DCM)[10]
Passage through Activated AluminaTetrahydrofuran, DichloromethaneSingle-digit ppm[10]
Storage over 3 Å Molecular SievesTetrahydrofuran, AcetonitrileLow ppm (requires 48-72h)[10]
Q4: I am working with an electron-deficient alkene and getting low yields, even under seemingly anhydrous conditions. Could moisture be a contributing factor?

A4: Yes, while electron-deficient alkenes are inherently less reactive in Simmons-Smith type reactions, moisture can exacerbate the problem.[17] The standard zinc carbenoid is electrophilic and reacts more slowly with electron-poor double bonds.[17][18] Any trace moisture will preferentially react with the diethylzinc, further reducing the concentration of the active carbenoid and leading to even lower yields.

Solutions for Electron-Deficient Alkenes:

  • Modified Reagents: Consider using a modified, more nucleophilic Simmons-Smith reagent. The Shi modification, which involves the addition of a catalytic amount of a Lewis acid like trifluoroacetic acid (TFA), can generate a more reactive carbenoid species (CF₃CO₂ZnCH₂I) that is more effective for cyclopropanating electron-poor alkenes.[2][17]

  • Additive Effects: The addition of a small amount of diethylzinc to a reaction mixture using a zinc-copper couple can also enhance the rate of cyclopropanation for less reactive alkenes.[18]

Frequently Asked Questions (FAQs)

Q: What are the visual signs of a successful diethylzinc-mediated cyclopropanation reaction?

A: In many cases, the formation of the zinc carbenoid from diethylzinc and diiodomethane results in the formation of a white precipitate.[1] As the reaction progresses and the alkene is consumed, the reaction mixture may become more homogeneous. However, the visual cues can vary depending on the specific substrate and reaction conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is the most reliable way to track its progress.

Q: What is the proper procedure for quenching a diethylzinc-mediated cyclopropanation reaction?

A: The reaction should be quenched carefully at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This will safely react with any remaining diethylzinc and zinc carbenoid. Do not add water directly to the reaction mixture, as this can cause a violent reaction.

Q: Can I use other zinc sources besides diethylzinc?

A: Yes, the original Simmons-Smith reaction utilizes a zinc-copper couple (Zn(Cu)) with diiodomethane.[19][20] This method avoids the use of the pyrophoric diethylzinc but may be less reactive for certain substrates. The Furukawa modification, using diethylzinc, is often preferred for its enhanced reactivity and reproducibility.[1][2]

Experimental Protocols

Protocol 1: Rigorous Drying of Dichloromethane (DCM)
  • Pre-drying: Add calcium hydride (CaH₂) to a flask of commercially available DCM (approximately 10 g/L).

  • Reflux: Under an inert atmosphere (nitrogen or argon), gently reflux the DCM over the CaH₂ for at least 4 hours.

  • Distillation: Distill the DCM directly into a flame-dried collection flask under an inert atmosphere.

  • Storage: Store the freshly distilled, anhydrous DCM over activated 3 Å molecular sieves in a sealed flask under an inert atmosphere.

Protocol 2: General Procedure for Diethylzinc-Mediated Cyclopropanation

Safety Note: Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere using dry solvents and glassware.[4][5][6][16]

  • Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) via syringe.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solvent, add diiodomethane (2.0-3.0 equivalents relative to the alkene) via syringe.

  • Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0-3.0 equivalents) dropwise to the DCM/diiodomethane mixture. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.[1]

  • Substrate Addition: Slowly add a solution of the alkene (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to obtain the desired cyclopropane.

Visualizing the Impact of Moisture and Troubleshooting

The Detrimental Effect of Moisture on Carbenoid Formation

Moisture_Impact Et2Zn Diethylzinc (Et2Zn) Carbenoid Active Zinc Carbenoid (ICH2ZnEt) Et2Zn->Carbenoid Reacts with CH2I2 (Desired Pathway) Byproducts Inactive Byproducts (Ethane, Zn(OH)2) Et2Zn->Byproducts Reacts with H2O (Decomposition) H2O Moisture (H2O) CH2I2 Diiodomethane (CH2I2) Cyclopropane Desired Cyclopropane Product Carbenoid->Cyclopropane Reacts with Alkene Alkene Alkene Substrate

Caption: The desired reaction pathway (green) is inhibited by the presence of moisture (red), which leads to the decomposition of diethylzinc.

Troubleshooting Workflow for Low-Yield Cyclopropanation

Troubleshooting_Workflow Start Low or No Yield Observed Check_Moisture Suspect Moisture Contamination Start->Check_Moisture Dry_Glassware Action: Re-dry all glassware (Flame-dry or oven-dry) Check_Moisture->Dry_Glassware Yes Other_Issues Consider other issues: - Substrate reactivity - Stoichiometry - Temperature Check_Moisture->Other_Issues No Dry_Solvents Action: Use freshly distilled/dried solvents Dry_Glassware->Dry_Solvents Check_Reagents Action: Use fresh/anhydrous reagents Dry_Solvents->Check_Reagents Inert_Atmosphere Action: Check inert atmosphere setup for leaks Check_Reagents->Inert_Atmosphere Rerun Re-run Reaction Inert_Atmosphere->Rerun Success Successful Cyclopropanation Rerun->Success

Caption: A systematic workflow for troubleshooting low-yield diethylzinc-mediated cyclopropanation reactions.

References

Sources

Optimization

Technical Support Center: Optimization of Phase Transfer Catalysts for O-Alkylation of Phenols

Status: Active Operator: Senior Application Scientist Ticket ID: PTC-O-ALK-OPT-001 Mission: To provide high-level troubleshooting and optimization strategies for the O-alkylation of phenols using Phase Transfer Catalysis...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: PTC-O-ALK-OPT-001 Mission: To provide high-level troubleshooting and optimization strategies for the O-alkylation of phenols using Phase Transfer Catalysis (PTC), moving beyond basic textbook theory to industrial reality.

Module 1: Catalyst Architecture (The "Engine")

User Query: I am using Tetrabutylammonium Bromide (TBAB) for a difficult phenol alkylation, but conversion stalls at 60%. Should I add more catalyst?

Technical Response: Adding more of the same catalyst rarely solves a stalling issue if the fundamental "shuttle" mechanics are flawed. In PTC, the catalyst's efficiency is dictated by its Lipophilicity and Accessibility .

The Lipophilicity Factor (The Partition Coefficient)

For a PTC reaction to work, the quaternary ammonium cation (


) must extract the phenoxide anion (

) from the aqueous phase (or solid surface) into the organic phase.
  • The Problem: If your

    
     is too hydrophilic (e.g., Tetramethylammonium), it stays in the water. If it's too lipophilic but sterically hindered, it cannot approach the phenoxide.
    
  • The Solution: For difficult substrates, switch to a more lipophilic catalyst.

    • Standard: TBAB (Good balance, cheap).

    • High-Performance: Aliquat 336 (Methyltrioctylammonium chloride). The long C8 chains drastically increase solubility in non-polar solvents (Toluene, Heptane), forcing the active phenoxide into the organic phase where the reaction occurs.

Catalyst Poisoning (The Iodide Trap)

Critical Warning: Are you using an Alkyl Iodide (R-I) as your electrophile?

  • Mechanism of Failure: The iodide ion (

    
    ) is a "soft" anion with a high affinity for "soft" cations (
    
    
    
    ).[1] Once the alkylation occurs,
    
    
    is released.
  • The Trap:

    
     binds to 
    
    
    
    much more tightly than it binds to
    
    
    . The catalyst becomes "poisoned" as stable
    
    
    pairs, refusing to return to the interface to pick up more phenoxide.
  • Fix:

    • Switch to Alkyl Bromides (R-Br) or Chlorides (R-Cl).

    • If R-I is mandatory, use 10-15 mol% catalyst (vs standard 1-3%) to compensate for poisoning.

Data: Catalyst Efficiency Comparison
CatalystStructureLipophilicityBest Use CaseRisk
TBAB Tetrabutylammonium BromideModerateGeneral Purpose (DCM/Water)Low conversion in non-polar solvents
Aliquat 336 Methyltrioctylammonium ChlorideHighNon-polar solvents (Toluene)Viscous, hard to remove
TEBA Benzyltriethylammonium ChlorideLow-ModReactive alkyl halidesHofmann Elimination at high T
Crown Ethers 18-Crown-6N/ASolid-Liquid PTC (K2CO3)High Cost, Toxicity

Module 2: The Environment (Reaction Conditions)

User Query: My reaction works but I see significant C-alkylation byproducts. How do I force O-selectivity?

Technical Response: Selectivity in phenol alkylation is a battle between the "Naked" Anion and the Hydration Shell .

The Selectivity Mechanism

Phenoxide is an ambident nucleophile (can react at Oxygen or Carbon).

  • H-Bonding (Protic Environment): Water molecules surround the Oxygen (highest electron density). This "shielding" forces the electrophile to attack the Carbon ring (C-alkylation).

  • Naked Anion (PTC Environment): In the organic phase, the

    
     pair has very little water. The Oxygen atom is "naked" and highly reactive.
    
  • The Rule: Maximizing PTC efficiency maximizes O-alkylation.

The "Water Paradox"

While you need water to dissolve the base (in Liquid-Liquid PTC), too much water hydration carried into the organic phase hurts rate and selectivity.

  • Optimization: Use concentrated NaOH/KOH (30-50%).

  • Why? High ionic strength "salts out" the organic catalyst and dehydrates the ion pair, making the phenoxide more reactive (O-selective) in the organic phase.

Agitation Dynamics

In Liquid-Liquid PTC, the reaction rate is often limited by the Interfacial Area .

  • Requirement: Vortexing is not enough. You need high-shear stirring (magnetic stirring > 600 RPM or overhead mechanical stirring) to create an emulsion-like state.

  • Diagnostic: If doubling the stir speed increases the reaction rate, you are mass-transfer limited .

Module 3: Visualization of Mechanisms

Diagram 1: The Starks' Extraction Mechanism

This diagram illustrates the cycle of the catalyst (


) shuttling the phenoxide (

) into the organic phase while leaving the leaving group (

) in the aqueous phase.

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface cluster_aqueous Aqueous Phase (Reservoir) Q_PhO_org Active Catalyst [Q+ PhO-] Prod Ether Product [Ph-O-R] Q_PhO_org->Prod + R-X (SN2) Q_X_org Spent Catalyst [Q+ X-] Q_PhO_org->Q_X_org Releases X- RX Alkyl Halide [R-X] RX->Prod Exchange_2 Ion Exchange (Regeneration) Q_X_org->Exchange_2 Returns to Interface Exchange_1 Ion Exchange (Extraction) Exchange_1->Q_PhO_org Extracts PhO- X_aq Waste Salt [Na+ X-] Exchange_2->X_aq Dumps X- Q_X_aq Catalyst Salt [Q+ X-] Exchange_2->Q_X_aq Re-equilibrates PhO_aq Phenoxide [PhO- Na+] PhO_aq->Exchange_1 Supplies Anion Q_X_aq->Exchange_1 Enters Interface

Caption: The PTC Cycle. Note that the "Active Catalyst" must shed the halide (


) in the aqueous phase to pick up a new phenoxide ion. If 

is Iodide, this exchange step (Exchange 2) is blocked.

Module 4: Troubleshooting Matrix

User Query: My reaction is failing. Where do I start?

Technical Response: Use this logic flow to diagnose the root cause.

Troubleshooting_Tree Start Problem Detected Issue_Conv Low Conversion? Start->Issue_Conv Issue_Sel C-Alkylation? Start->Issue_Sel Check_Stir Check Stirring (Is it a vortex?) Issue_Conv->Check_Stir Check_Solv Check Solvent (Is it Protic?) Issue_Sel->Check_Solv Stir_Bad Increase RPM Use Mech Stirrer Check_Stir->Stir_Bad Yes Check_Cat Check Catalyst (Is it lipophilic?) Check_Stir->Check_Cat No (Stirring is good) Cat_Bad Switch to Aliquat 336 Check_Cat->Cat_Bad No (Using TEBA/TMAB) Check_LG Check Leaving Group (Is it Iodide?) Check_Cat->Check_LG Yes (Using TBAB) LG_Bad Catalyst Poisoning! Switch to Bromide Check_LG->LG_Bad Yes Solv_Bad Remove Alcohols/Water Use Toluene/DCM Check_Solv->Solv_Bad Yes Check_Base Check Base Conc. (Is it dilute?) Check_Solv->Check_Base No Base_Bad Increase Conc. (Salt out effect) Check_Base->Base_Bad Yes

Caption: Diagnostic Logic Tree. Follow the path based on your primary symptom (Conversion vs. Selectivity) to identify the likely chemical or physical bottleneck.

Experimental Protocol: Optimized Synthesis of Anisole Derivative

Objective: O-Alkylation of 4-Nitrophenol (Model Substrate) Method: Liquid-Liquid Phase Transfer Catalysis

  • Preparation of Aqueous Phase:

    • Dissolve NaOH (1.5 equiv, 60 mmol) in minimal distilled water to create a 50% w/w solution .

    • Why: High concentration maximizes the "salting out" effect, driving the catalyst into the organic layer.

  • Preparation of Organic Phase:

    • In a round-bottom flask, dissolve 4-Nitrophenol (1.0 equiv, 40 mmol) in Toluene (50 mL).

    • Add n-Butyl Bromide (1.2 equiv, 48 mmol).

    • Note: Avoid Iodides to prevent catalyst poisoning.[2][3]

  • Catalyst Addition:

    • Add TBAB (0.05 equiv, 2 mmol).

    • Optimization: If using a highly non-polar solvent like Hexane, substitute TBAB with Aliquat 336 .

  • Reaction:

    • Combine phases.

    • CRITICAL: Heat to 60°C with vigorous mechanical stirring (>800 RPM). The mixture must appear as a homogeneous emulsion.

    • Monitor by TLC (Silica, 20% EtOAc/Hexane).

  • Workup:

    • Cool to room temperature.[4][5] Separate layers.

    • Wash organic layer with water (2 x 20 mL) to remove spent catalyst and excess base.

    • Dry over

      
      , filter, and concentrate.
      

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[6] Link

  • Halpern, M. (2026).[2] Phase Transfer Catalysis - Guidelines for Catalyst Selection. PTC Organics.[1] Link

  • Sasson, Y., & Bilman, N. (1989). Optimization of phase transfer catalysts for O-alkylation. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Wang, M. L., & Tseng, Y. H. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol.[7] Journal of the American Chemical Society.[6] Link

  • Albadi, J. (2013). O-Alkylation of phenols in water: Green chemistry approach. Green Chemistry Letters and Reviews. Link

Sources

Troubleshooting

Preventing ring opening of cyclopropyl group during acidic workup

Topic: Preventing Ring Opening During Acidic Workup[1] Executive Summary The "Banana Bond" Vulnerability The cyclopropane ring is a unique structural motif with approximately 27.5 kcal/mol of ring strain. Its carbon-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening During Acidic Workup[1]

Executive Summary

The "Banana Bond" Vulnerability The cyclopropane ring is a unique structural motif with approximately 27.5 kcal/mol of ring strain. Its carbon-carbon bonds are bent ("banana bonds") and possess significant


-orbital character (Walsh orbitals). This makes the ring behave electronically like an alkene—it is nucleophilic and highly susceptible to electrophilic attack by protons (

).

The Critical Failure Mode: During acidic workup, protons do not just neutralize basic salts; they can protonate the ring edge or corner, or protonate an adjacent functional group (e.g., an alcohol), generating a carbocation. This triggers the release of ring strain via homoconjugate ring opening , typically yielding linear alkenes or solvolysis products.

Module 1: The Mechanistic "Why"

Q: Why did my ring open even with weak acid?

A: Substituent Effects and Carbocation Stabilization. The stability of the cyclopropane ring during workup is dictated by the substituents attached to it.

  • The Walsh Orbital Trap: The bent bonds of cyclopropane have high electron density on the convex face, acting as a "pseudo-double bond."

  • Cyclopropylcarbinyl Cation Rearrangement: If your molecule has a leaving group (OH, OMe) or a site for protonation adjacent to the ring, you form a cyclopropylcarbinyl cation. This species is in rapid equilibrium with the cyclobutyl and homoallyl cations.

    • Rule of Thumb: If a carbocation can form next to the ring, the ring will likely open or expand unless kinetic traps are used.

  • Donor-Acceptor (D-A) Cyclopropanes: If the ring has an Electron Donating Group (EDG) and an Electron Withdrawing Group (EWG), the bond between them is hyper-polarized and extremely acid-sensitive.

Visualizing the Failure Pathway

The following diagram illustrates the mechanistic cascade you are trying to prevent.

RingOpeningMechanism Start Cyclopropyl Substrate Protonation Protonation (Ring or Adjacent Group) Start->Protonation + H+ Acid Acidic Workup (H+) Acid->Protonation Cation Cyclopropylcarbinyl Cation (Intermediate) Protonation->Cation Loss of LG (e.g., H2O) Rearrangement Ring Opening/Expansion (Release of 27.5 kcal/mol) Cation->Rearrangement Thermodynamic Drive Product Linear Alkene / Solvolysis Product Rearrangement->Product Nucleophile Attack

Figure 1: Mechanistic pathway of acid-catalyzed cyclopropyl ring opening via cation formation.

Module 2: Buffer Selection & pH Control

Q: Which quenching agent should I use?

Avoid strong mineral acids (HCl, H₂SO₄) entirely. Even dilute solutions can create local "hotspots" of low pH that destroy the ring. Use the table below to select the correct buffer based on your substrate's sensitivity.

Sensitivity LevelSubstrate CharacteristicsRecommended QuenchpH RangeRisk Factor
Low Unsubstituted alkyl cyclopropanes. No adjacent leaving groups.1M HCl (Cold) or 10% Citric Acid pH 1–3Minimal. Ring requires superacid conditions to open directly.
Medium Cyclopropyl ketones/esters.[1] Simmons-Smith products.[2][3][4]Sat. Aq. NH₄Cl pH ~4.5–6Moderate. Standard for quenching Zinc carbenoids.
High Cyclopropyl alcohols, ethers, or acetals.[5]Phosphate Buffer (pH 7) or NaHCO₃ pH 7–8High. Acid catalyzes dehydration/solvolysis.
Extreme Donor-Acceptor cyclopropanes. Vinyl cyclopropanes.[6]Basic Workup (NaOH/Rochelle's Salt)pH >10Critical. Even weak acids trigger opening.

Module 3: Experimental Protocols

Protocol A: The "Cold Buffered Quench" (Standard)

Best for: Simmons-Smith reactions, Grignard additions to cyclopropyl ketones.

The Logic: Low temperature reduces the kinetic rate of ring opening (


), while Ammonium Chloride (

) provides a mild proton source to neutralize alkoxides/zincates without dropping the pH below 4.
  • Cool Down: Cool the reaction mixture to -10°C to 0°C (Internal temperature).

  • Dilution: Dilute the reaction mixture with an inert, non-nucleophilic solvent (e.g., Diethyl Ether or Hexanes). Avoid DCM if possible during quench, as it can promote emulsion.

  • Controlled Addition: Add Saturated Aqueous NH₄Cl dropwise via an addition funnel.

    • Critical: Do not dump the quench in. Rapid addition generates heat (exothermic), spiking the local temperature and promoting ring opening.

  • Chelation (For Zn/Mg species): If a precipitate forms (Zinc salts), add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30–60 minutes until two clear layers form.

  • Separation: Separate layers immediately. Wash organic layer with Sat. NaHCO₃ to ensure removal of any trace acid.

Protocol B: The "Non-Aqueous" Workup (Ultra-Sensitive)

Best for: Acid-labile cyclopropyl acetals or enol ethers.

The Logic: Water itself can act as a nucleophile once the ring is activated. Eliminating the aqueous phase prevents solvolysis.

  • Solid Quench: At -78°C or 0°C, add solid, powdered Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Sodium Bicarbonate (NaHCO₃) mixed with a small amount of water (slurry).

  • Adsorption: Allow the mixture to stir. The crystal water in the salt hydrolyzes the reagents slowly.

  • Filtration: Filter the mixture through a pad of Celite or Basic Alumina .

    • Warning: Do NOT use Silica Gel. Silica is slightly acidic (pH 4–5) and acts as a surface catalyst for ring opening. If you must use silica, pre-treat it with 1–5% Triethylamine (

      
      ).
      
  • Concentration: Evaporate solvent at low temperature (<30°C).

Module 4: Decision Tree for Workup Selection

Use this logic flow to determine the safest workup for your specific molecule.

WorkupDecision Start Analyze Substrate Q1 Is there an EDG on the ring (OR, NR2, Vinyl)? Start->Q1 Q2 Is there a leaving group (OH, OAc) at the alpha position? Q1->Q2 No PathHighRisk HIGH RISK: Use Basic/Neutral Workup (NaOH, NaHCO3, Rochelle's) Q1->PathHighRisk Yes PathMedRisk MEDIUM RISK: Use Buffered Weak Acid (Sat. NH4Cl, Phosphate pH 7) Q2->PathMedRisk Yes PathLowRisk LOW RISK: Standard Acidic Workup OK (Dilute HCl, Citric Acid) Q2->PathLowRisk No

Figure 2: Decision matrix for selecting workup conditions based on substrate substituents.

Module 5: Troubleshooting & FAQs

Q: I see a new spot on TLC that is less polar than my product. What is it?

A: This is likely the linear alkene resulting from ring opening.

  • Diagnosis: In 1H NMR, look for the disappearance of the characteristic high-field cyclopropyl protons (0.0 – 1.0 ppm) and the appearance of olefinic protons (5.0 – 6.0 ppm).

  • Fix: Switch to Protocol B (Non-Aqueous) or buffer your silica gel with 1%

    
     during purification.
    
Q: Can I use Silica Gel chromatography?

A: Proceed with extreme caution. Standard silica is acidic (pH ~4-5).

  • Test: Run a 2D TLC. Spot your compound, wait 10 minutes, then elute. If the spot decomposes or streaks, the silica is destroying your compound.

  • Solution: Pass your eluent containing 1-5% Triethylamine through the column before loading your sample to neutralize acidic sites.

Q: How do I quench a Simmons-Smith reaction without exploding the flask or opening the ring?

A: The Simmons-Smith reagent (


) is pyrophoric and acidic.
  • Dilute with ether.

  • Use Rochelle's Salt: This is superior to HCl or NH4Cl because the tartrate chelates Zinc specifically, breaking up the emulsion without requiring low pH to dissolve the salts.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4] Organic Reactions.[7][2][3][4][8][9][10][11]

    • Source:

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (7th Ed.). Wiley.[4] (Section on Strain and Reactivity of Small Rings).

    • Source:

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.

    • Source:

  • Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. Accounts of Chemical Research, 29(5), 229–234. (Walsh Orbital Theory).

    • Source:

  • BenchChem Technical Support. (2025).

    • Source:

Sources

Optimization

Technical Support Center: A Guide to Handling Air-Sensitive Reagents in Cyclopropyl Ether Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful synthesis of cyclopropyl ethers, wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful synthesis of cyclopropyl ethers, with a specific focus on the critical handling of air-sensitive reagents. The question-and-answer format is designed to directly address and troubleshoot issues you may encounter during your experimental work.

The cyclopropane motif is a crucial structural unit in many biologically active compounds and pharmaceuticals.[1] Its synthesis, however, often involves reagents that are highly reactive and sensitive to atmospheric oxygen and moisture.[2][3] Mishandling these reagents is a primary cause of low yields, reaction failures, and safety incidents. This guide is built on the principles of robust scientific methodology and safety to empower you to perform these challenging syntheses with confidence and reproducibility.

I. Preparing Your Reaction Environment: The Foundation of Success

A successful reaction involving air-sensitive reagents begins long before the reagents are mixed. The exclusion of air and moisture is paramount.[2][3] This section details the essential techniques and equipment for creating and maintaining an inert atmosphere.

Frequently Asked Questions (FAQs): Inert Atmosphere and Solvent Preparation

Q1: What is an inert atmosphere, and why is it crucial for cyclopropyl ether synthesis?

A: An inert atmosphere is a reaction environment that is free of reactive gases like oxygen and moisture. Many reagents used in cyclopropanation, such as organometallics (e.g., Grignard reagents, organolithium compounds) and catalysts, are highly sensitive to air and water.[2][4][5] Exposure can lead to:

  • Reagent Decomposition: Air-sensitive reagents will react with oxygen and water, rendering them inactive and leading to low or no product yield.[2]

  • Side Reactions: The presence of air or moisture can initiate unwanted side reactions, complicating your product purification and reducing the overall efficiency of your synthesis.[2]

  • Safety Hazards: Some air-sensitive reagents are pyrophoric, meaning they can spontaneously ignite upon contact with air.[2][6]

Therefore, establishing and maintaining an inert atmosphere using gases like argon or nitrogen is a non-negotiable prerequisite for these reactions.

Q2: Should I use Argon or Nitrogen as my inert gas?

A: Both high-purity argon and nitrogen are commonly used to create an inert atmosphere.[7][8][9][10] The choice often depends on the specific reaction and laboratory resources. Here's a comparative overview:

FeatureArgon (Ar)Nitrogen (N₂)Causality and Field-Proven Insights
Density Denser than air (1.784 g/L at STP)Slightly less dense than air (1.251 g/L at STP)Argon's higher density provides a better "blanket" over the reaction mixture, making it more effective at excluding air, especially if the reaction vessel needs to be briefly opened.[7][8][11]
Reactivity Completely inert under all common laboratory conditions.[9][10]Generally unreactive, but can react with certain metals (e.g., lithium) at high temperatures to form nitrides.[7][8]For most organic syntheses, nitrogen is sufficiently inert.[7] However, for reactions involving highly reactive metals like lithium, argon is the preferred choice to avoid side reactions.[8]
Cost More expensiveLess expensiveNitrogen is often the more economical choice for routine applications.[7][10]

Recommendation: For most cyclopropanation reactions, high-purity nitrogen is adequate and cost-effective. For highly sensitive systems, particularly those involving organolithium reagents, argon is recommended for an extra margin of safety and inertness.[8]

Q3: How do I properly dry my solvents, and how can I be sure they are dry enough?

A: Solvents are a primary source of water contamination in a reaction.[12] Using properly dried solvents is critical.

Step-by-Step Protocol for Solvent Purification:

A safe and effective method for obtaining anhydrous solvents is to use a solvent purification system (SPS).[13] This system typically involves passing the solvent through columns of drying agents like activated alumina.[13][14]

If an SPS is unavailable, traditional distillation from appropriate drying agents can be used, though this method carries greater fire and explosion risks.[14][15] Common drying agents include:

SolventRecommended Drying Agent(s)Key Considerations
Ethers (e.g., THF, Diethyl Ether) Sodium/benzophenone, Activated AluminaThe deep blue or purple color of the benzophenone ketyl radical indicates that the solvent is anhydrous and oxygen-free.[14][15]
Hydrocarbons (e.g., Toluene, Hexane) Sodium/benzophenone, Calcium Hydride (CaH₂), Activated AluminaToluene can be effectively dried by passing it through a column of silica gel.[16][17]
Halogenated Solvents (e.g., Dichloromethane) Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)Dichloromethane can be dried to very low water content by storage over activated 3 Å molecular sieves or by passing it through activated silica.[17]

Verification of Solvent Anhydrousness:

A common qualitative test for ethers and hydrocarbons is the use of a sodium benzophenone ketyl indicator.[14][15] A persistent deep blue or purple color indicates that the solvent is dry and free of oxygen. For quantitative analysis, a Karl Fischer titrator can be used to determine the water content at the parts-per-million (ppm) level.[16][17]

Q4: What are the best practices for drying glassware for air-sensitive reactions?

A: Residual moisture on the surface of glassware can be detrimental.

Protocol for Drying Glassware:

  • Oven Drying: Place all glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[3][18]

  • Assembly and Cooling: Assemble the hot glassware quickly while flushing with a stream of dry inert gas (nitrogen or argon).[18] This prevents atmospheric moisture from re-adsorbing onto the cool surfaces.

  • Flame Drying (with caution): For residual moisture removal, the assembled apparatus can be gently heated with a heat gun under a positive pressure of inert gas. Ensure there are no flammable solvents nearby.

II. Essential Equipment and Techniques for Handling Air-Sensitive Reagents

Specialized equipment and techniques are necessary to manipulate air-sensitive reagents without exposing them to the atmosphere.

Troubleshooting Guide: Schlenk Lines and Glove Boxes

Q5: My reaction failed, and I suspect a leak in my Schlenk line setup. How can I identify and prevent leaks?

A: A leak in your Schlenk line will introduce air and moisture, leading to reagent decomposition and reaction failure.[19]

Troubleshooting Leaks:

  • Visual Inspection: Carefully inspect all glass joints for proper seating and adequate greasing (if using ground glass joints). Check all tubing for cracks or loose connections.

  • Pressure Test: Close all ports on the manifold and the connection to the bubbler. Briefly open the inert gas supply to slightly pressurize the line. Apply a soap solution to all joints and connections. The formation of bubbles will indicate a leak.

  • Vacuum Check: Connect a vacuum gauge to the manifold. A good vacuum should hold steady. A rising pressure indicates a leak.

Preventative Measures:

  • Proper Glassware: Use glassware specifically designed for vacuum and pressure work (Schlenk flasks).[20]

  • Correct Tubing: Use thick-walled rubber or Tygon tubing for vacuum connections to prevent collapse.[20]

  • Greasing (for ground glass joints): Apply a thin, even layer of high-vacuum grease to all ground glass joints. Avoid using excessive grease, which can contaminate the reaction.

  • Secure Connections: Use Keck clips to secure all glass joints.

Q6: What are the key differences between using a Schlenk line and a glove box?

A: Both Schlenk lines and glove boxes provide an inert atmosphere, but they are suited for different scales and types of manipulations.[21]

FeatureSchlenk LineGlove Box
Environment Provides an inert atmosphere within the reaction flask.[21]A sealed enclosure filled with a continuously purified inert gas.[4][21]
Manipulation Reagents are transferred via cannula or syringe through septa.[19]Allows for direct handling of reagents within the inert environment.
Scale Suitable for a wide range of reaction scales.Ideal for small to medium-scale reactions and for handling solids.
Cost & Maintenance Lower initial cost and simpler maintenance.Higher initial cost and requires regular maintenance of the purification system.[4]

Causality and Field-Proven Insights:

  • Schlenk lines are excellent for solution-phase reactions where reagents can be easily transferred via cannula or syringe.[19][22] They are versatile and a staple in many synthetic labs.

  • Glove boxes are indispensable when working with air-sensitive solids that need to be weighed or manipulated directly.[4][23] They provide a more controlled and consistently inert environment.[21]

Experimental Workflow: Transferring Air-Sensitive Reagents

The following diagram illustrates the general workflow for transferring an air-sensitive reagent using a cannula under an inert atmosphere.

G cluster_start Preparation cluster_transfer Cannula Transfer cluster_finish Completion A 1. Flame-dry glassware under vacuum B 2. Backfill with inert gas (e.g., Argon) A->B C 3. Repeat vacuum/backfill cycle 3x B->C D 4. Insert cannula into reagent bottle through septum C->D E 5. Insert other end of cannula into reaction flask D->E F 6. Apply slight positive pressure of inert gas to reagent bottle E->F G 7. Observe liquid transfer F->G H 8. Once transfer is complete, remove cannula from reaction flask G->H I 9. Remove cannula from reagent bottle H->I

Caption: Workflow for cannula transfer of air-sensitive liquids.

III. Troubleshooting Common Issues in Cyclopropyl Ether Synthesis

This section addresses specific problems you might encounter during the synthesis and provides a logical framework for troubleshooting.

Troubleshooting Guide: Reaction Outcomes

Q7: My Simmons-Smith cyclopropanation reaction has a very low yield. What are the likely causes related to reagent handling?

A: The Simmons-Smith reaction often utilizes a zinc-copper couple or diethylzinc, both of which are sensitive to air and moisture.[24][25][26] Low yields are frequently traced back to issues with these reagents or the reaction conditions.

Potential Causes & Solutions:

  • Inactive Zinc-Copper Couple: The zinc-copper couple must be freshly prepared and activated.[24] Exposure to air will deactivate it.

    • Solution: Prepare the zinc-copper couple immediately before use under an inert atmosphere. Consider using ultrasound to enhance activation.[24] The Furukawa modification, using diethylzinc and diiodomethane, often gives more reproducible results.[1][24][27]

  • Decomposed Diethylzinc: Diethylzinc is pyrophoric and reacts violently with water.

    • Solution: Use fresh, high-quality diethylzinc. Handle it strictly under an inert atmosphere using proper syringe or cannula techniques.

  • Wet Solvents or Glassware: Any moisture will quench the organozinc reagent.[28]

    • Solution: Ensure all solvents are rigorously dried and glassware is properly flame-dried under an inert atmosphere before use.[28]

Q8: I am attempting a Kulinkovich reaction to synthesize a cyclopropanol precursor to my ether, but the reaction is not working. What should I check?

A: The Kulinkovich reaction relies on the in-situ formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide catalyst.[29][30][31][32] Both the Grignard reagent and the titanium catalyst are highly air- and moisture-sensitive.[33]

Troubleshooting Flowchart:

G start Kulinkovich Reaction Failure q1 Is the Grignard reagent active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check q2 Are the solvent and ester rigorously dry? a1_yes->q2 sol1 Prepare fresh Grignard reagent or titrate existing stock. Ensure anhydrous conditions during its formation and use. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check q3 Is the titanium catalyst active and moisture-free? a2_yes->q3 sol2 Purify/dry solvent and ester immediately before use. Use freshly dried glassware. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Check end Re-run reaction with verified reagents and conditions. a3_yes->end sol3 Use a fresh bottle of titanium alkoxide. Handle exclusively under inert atmosphere. a3_no->sol3

Caption: Troubleshooting flowchart for the Kulinkovich reaction.

Q9: My reaction mixture turned a strange color and/or produced unexpected side products. What could be the cause?

A: Unexpected color changes or the formation of side products often indicate the presence of oxygen. Oxygen can react with organometallic intermediates to form peroxides, which can then lead to a cascade of undesired reactions.

Preventative Measures:

  • Degassing Solvents: Even if a solvent is anhydrous, it can contain dissolved oxygen. Degas solvents by bubbling a stream of inert gas through them for 20-30 minutes (sparging) or by using the freeze-pump-thaw method for more rigorous oxygen removal.[19]

  • Maintaining a Positive Pressure: Always maintain a slight positive pressure of inert gas in your reaction setup. This is typically achieved by connecting the inert gas line to an oil or mercury bubbler, which also serves as a visual indicator of gas flow.[19]

  • Purging Headspace: Before adding any reagents, ensure the headspace of the reaction flask is thoroughly purged of air by performing several vacuum/inert gas backfill cycles.[19][22][34]

By diligently applying these techniques and troubleshooting principles, you can significantly increase the success rate of your cyclopropyl ether syntheses and ensure the safe handling of these powerful but sensitive reagents.

References

  • Drying Agents - Removing water from organic solvents. (n.d.).
  • Safe and Convenient Procedure for Solvent Purification. (n.d.).
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
  • solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.).
  • Schlenk line - Wikipedia. (n.d.).
  • Air Free Techniques | Handling Air-Sensitive Materials - Ossila. (n.d.).
  • Is argon preferred over nitrogen for maintaining an inert atmosphere? (2017, June 25).
  • Drying Agents - Sigma-Aldrich. (n.d.).
  • Technical Support Center: Optimizing Cyclopropanation Reactions - Benchchem. (n.d.).
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14).
  • The use of alternative solvent purification techniques - American Chemical Society. (n.d.).
  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture - JoVE. (2015, March 4).
  • Guides - Chemistry LibreTexts. (2024, October 15).
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.).
  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15).
  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.).
  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity - Benchchem. (n.d.).
  • Nitrogen vs argon for air free synthesis : r/Chempros - Reddit. (2023, February 2).
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. (n.d.).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • Kulinkovich Reaction - Organic Chemistry Portal. (n.d.).
  • The difference between nitrogen and argon as protective gas. (n.d.).
  • Handling air-sensitive reagents AL-134 - Division of Research Safety. (n.d.).
  • How to Use a Glove Box: Standard Operating Procedure | Ossila. (n.d.).
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.).
  • Simmons–Smith reaction - Wikipedia. (n.d.).
  • Standard Operating Procedures: Bart Laboratory - Purdue Chemistry. (n.d.).
  • How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required? | ResearchGate. (2023, March 14).
  • Organometallic Reagents in Synthesis | PDF | Ether | Alcohol - Scribd. (n.d.).
  • Kulinkovich reaction - chemeurope.com. (n.d.).
  • #N2 or Ar, which gas do u use? #Chemistry #phd #science - YouTube. (2024, September 30).
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. (2023, July 26).
  • Kulinkovich Reaction - YouTube. (2022, June 4).
  • Argon or Nitrogen. Which is Best for Your Application? (n.d.).
  • 13.8: Organometallic Reagents - Chemistry LibreTexts. (2020, May 30).
  • Glovebox General Use. (n.d.).
  • Organometallics In Synthesis A Manual - thecameronteam.com. (n.d.).
  • Purification of air-sensitive complex : r/Chempros - Reddit. (2021, October 12).
  • An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed. (2018, February 15).
  • Drying Solvents - The Schlenk Line Survival Guide. (n.d.).
  • Kulinkovich Reaction - SynArchive. (n.d.).
  • Main Group Organometallic Compounds - MSU chemistry. (n.d.).
  • Air Sensitive Compounds | Ossila. (n.d.).
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of Cyclopropyl Protons in Methoxybenzenes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical and pharmaceutical research, a nuanced understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, a nuanced understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating the intricate three-dimensional architecture of organic molecules. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shifts of cyclopropyl protons in ortho-, meta-, and para-methoxycyclopropylbenzenes. By delving into the subtle interplay of electronic and spatial effects, this document aims to equip researchers with the knowledge to confidently assign and interpret the NMR spectra of this important class of compounds.

The Intricacies of Cyclopropyl Proton Resonances

The cyclopropyl group, a three-membered carbocycle, presents a unique electronic and steric environment. The protons attached to a cyclopropane ring are subject to a distinctive magnetic anisotropy, often causing their signals to appear in a relatively upfield region of the ¹H NMR spectrum, typically between 0.2 and 1.5 ppm. However, when a cyclopropyl ring is attached to an aromatic system, such as a benzene ring, the chemical shifts of its protons are significantly influenced by the aromatic ring current and the nature of any substituents on that ring.

The Influence of the Methoxy Group: A Positional Isomer Study

The methoxy group (-OCH₃) is a common substituent in many organic molecules, including pharmaceuticals and natural products. Its influence on the ¹H NMR spectrum is twofold: it exerts a strong electron-donating effect through resonance and a moderate electron-withdrawing inductive effect. Furthermore, its spatial orientation relative to other parts of the molecule can lead to significant through-space effects, such as anisotropic and steric interactions.

This guide will now systematically compare the ¹H NMR chemical shifts of the cyclopropyl protons in the ortho, meta, and para isomers of methoxycyclopropylbenzene.

Para-Methoxycyclopropylbenzene: A Baseline for Comparison

In para-methoxycyclopropylbenzene, the methoxy group is positioned directly opposite the cyclopropyl substituent. This arrangement allows for the full expression of the methoxy group's resonance effect on the aromatic ring, which in turn influences the cyclopropyl protons.

Experimental Data for p-Methoxycyclopropylbenzene Moiety:

The ¹H NMR spectrum of a compound containing the p-methoxybenzylcyclopropane moiety, such as 3-Oxocyclohex-1-en-1-yl 2-(4-methoxybenzyl)cyclopropane carboxylate, provides valuable insight into the chemical shifts of the cyclopropyl protons in a para-substituted system.[1]

ProtonChemical Shift (δ, ppm)Multiplicity
Methine (CH)~1.8-2.0Multiplet
Methylene (CH₂)~0.8-1.2Multiplet

The methine proton, being benzylic and closer to the deshielding aromatic ring, resonates at a downfield position compared to the methylene protons. The electron-donating methoxy group increases the electron density of the benzene ring, which can slightly shield the cyclopropyl protons compared to an unsubstituted cyclopropylbenzene.

Ortho-Methoxycyclopropylbenzene: The Impact of Proximity

When the methoxy group is in the ortho position, it is in close spatial proximity to the cyclopropyl group. This proximity introduces significant through-space interactions, in addition to the electronic effects.

Expected Trends for o-Methoxycyclopropylbenzene:

  • Steric Hindrance and Conformational Effects: The steric bulk of the ortho-methoxy group can restrict the rotation of the cyclopropyl group, leading to a preferred conformation. This fixed orientation can result in some cyclopropyl protons experiencing a greater deshielding effect from the benzene ring's anisotropy, while others may be shielded.

  • Anisotropic Effect of the Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs of electrons, which can generate their own local magnetic field. Depending on the preferred conformation, this can lead to either shielding or deshielding of the nearby cyclopropyl protons. It is anticipated that the methine proton of the cyclopropyl group will be most affected by these through-space interactions.

Meta-Methoxycyclopropylbenzene: A Balance of Effects

In the meta isomer, the methoxy group is further removed from the cyclopropyl substituent compared to the ortho isomer. Consequently, direct through-space interactions are minimized, and the observed chemical shifts are primarily governed by the electronic effects transmitted through the benzene ring.

Expected Trends for m-Methoxycyclopropylbenzene:

  • Inductive and Resonance Effects: The electron-donating resonance effect of the methoxy group is less pronounced at the meta position. The inductive effect, which is electron-withdrawing, will have a more localized influence on the aromatic ring protons. The net effect on the cyclopropyl protons is expected to be a smaller perturbation compared to the ortho and para isomers.

  • Subtle Conformational Influences: While direct steric clash is absent, the electronic nature of the meta-substituent can still subtly influence the conformational preference of the cyclopropyl group, leading to minor variations in the chemical shifts of its protons.

Visualizing the Influences on Chemical Shift

The following diagram illustrates the key factors that determine the chemical shifts of the cyclopropyl protons in methoxybenzenes.

G cluster_cyclopropyl Cyclopropyl Protons cluster_influences Influencing Factors H_methine Methine Proton (CH) Ring_Current Aromatic Ring Current (Deshielding) H_methine->Ring_Current Proximity Anisotropy Anisotropy of Methoxy Group (Through-space) H_methine->Anisotropy Ortho Position Electronic Electronic Effects (Resonance & Inductive) H_methine->Electronic Steric Steric Hindrance (Conformational Effects) H_methine->Steric Ortho Position H_methylene Methylene Protons (CH2) H_methylene->Ring_Current Proximity H_methylene->Electronic

Sources

Comparative

GC-MS fragmentation pattern of 1-(cyclopropylmethoxy)-4-methoxybenzene

This guide details the GC-MS fragmentation behavior of 1-(cyclopropylmethoxy)-4-methoxybenzene , a specific para-substituted aromatic ether often encountered as a synthetic intermediate in medicinal chemistry. Unlike sta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS fragmentation behavior of 1-(cyclopropylmethoxy)-4-methoxybenzene , a specific para-substituted aromatic ether often encountered as a synthetic intermediate in medicinal chemistry.

Unlike standard spectral libraries which may lack specific entries for this derivative, this guide applies first-principles mass spectrometry (mechanistic fragmentation) validated by the behavior of homologous aryl ethers.

Executive Summary & Identification Criteria

  • Compound: 1-(cyclopropylmethoxy)-4-methoxybenzene

  • Formula:

    
    
    
  • Molecular Weight: 178.23 Da

  • Key Diagnostic Ions (EI, 70 eV):

    • m/z 178 (M+): Strong molecular ion, characteristic of aromatic ethers.

    • m/z 124 (Base Peak): Result of McLafferty-like rearrangement/alkene elimination.

    • m/z 109: Secondary fragmentation of the phenolic intermediate.

    • m/z 55: Cyclopropylmethyl cation (

      
      ).
      
Comparative Snapshot
FeatureTarget Molecule 1,4-Dimethoxybenzene (Analogue)1-Methoxy-4-propoxybenzene (Analogue)
Molecular Ion 178 138166
Primary Loss 54 Da (Methylenecyclopropane)15 Da (Methyl radical)42 Da (Propene)
Dominant Fragment m/z 124 (4-Methoxyphenol radical)m/z 123 (Dimethoxybenzene radical)m/z 124 (4-Methoxyphenol radical)
Low Mass Ion m/z 55 (Cyclopropyl)m/z 77 (Phenyl)m/z 43 (Propyl)

Detailed Fragmentation Mechanism

The fragmentation of 1-(cyclopropylmethoxy)-4-methoxybenzene under Electron Ionization (EI) is driven by the stability of the aromatic ring and the lability of the ether linkages.

Pathway A: The Rearrangement (Dominant)

The most abundant ion typically arises from the loss of the cyclopropylmethyl group via a mechanism analogous to the McLafferty rearrangement or alkene elimination seen in alkyl aryl ethers.

  • Initiation: Ionization occurs at the ether oxygen.

  • Hydrogen Transfer: A

    
    -hydrogen (from the cyclopropyl ring) transfers to the ether oxygen.
    
  • Elimination: The C-O bond cleaves, releasing a neutral methylenecyclopropane molecule (54 Da).

  • Result: Formation of the 4-methoxyphenol radical cation (m/z 124) .

Pathway B: Homolytic Cleavage
  • Cleavage: Direct homolytic cleavage of the

    
     bond.
    
  • Loss: Loss of the cyclopropylmethyl radical (

    
    , 55 Da).
    
  • Result: Formation of the 4-methoxyphenoxy cation (m/z 123) .

    • Note: While m/z 123 is significant, m/z 124 is often more intense in ethers with available

      
      -hydrogens due to the favorable energetics of the rearrangement.
      
Pathway C: Secondary Fragmentation

The fragment at m/z 124 (4-methoxyphenol) undergoes further fragmentation:

  • Loss of Methyl: Cleavage of the remaining methoxy group (

    
    , 15 Da) yields m/z 109 .
    
  • Loss of CO: The phenolic oxygen can be lost as CO (28 Da), yielding m/z 96 or m/z 95 .

Pathway D: The Cyclopropyl Marker

The cyclopropylmethyl group itself can carry the charge, generating the cyclopropylmethyl cation (m/z 55) . This ion is diagnostic for the presence of the cyclopropyl moiety, distinguishing this molecule from straight-chain propyl or isopropyl isomers (which produce m/z 43).

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways leading to the observed mass spectrum.

Fragmentation_Pathway M_Ion Molecular Ion (M+) m/z 178 [C11H14O2]+. TS_Rearrange H-Transfer Transition State M_Ion->TS_Rearrange Pathway A (Rearrangement) Ion_123 4-Methoxyphenoxy Cation m/z 123 [C7H7O2]+ M_Ion->Ion_123 Pathway B (Direct Cleavage) Radical_55 Loss of Cyclopropylmethyl Radical (55 Da) M_Ion->Radical_55 Ion_55 Cyclopropylmethyl Cation m/z 55 [C4H7]+ M_Ion->Ion_55 Charge Retention on Alkyl Ion_124 4-Methoxyphenol Radical Cation m/z 124 [C7H8O2]+. TS_Rearrange->Ion_124 - C4H6 Neutral_54 Loss of Methylenecyclopropane (54 Da) TS_Rearrange->Neutral_54 Ion_109 Fragment Ion m/z 109 [C6H5O2]+ Ion_124->Ion_109 - CH3 (15 Da)

Figure 1: Mechanistic fragmentation tree for 1-(cyclopropylmethoxy)-4-methoxybenzene showing primary cleavage routes.

Experimental Protocols

To ensure reproducible fragmentation patterns, the following GC-MS parameters are recommended. These conditions minimize thermal degradation prior to ionization.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent potential transesterification artifacts in the injector port.

  • Concentration: 100 ppm (approx. 1 µg/µL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

Instrument Parameters (Agilent/Thermo Standard)
ParameterSettingRationale
Inlet Temp 250°CSufficient to volatilize without pyrolysis.
Injection Mode Split (20:1)Prevents column overload and spectral skewing.
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatic ethers.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp preserves peak shape for semi-volatiles.
Transfer Line 280°CPrevents condensation of high boiling analytes.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library comparison.
Scan Range m/z 40 - 350Captures low mass diagnostic ions (55) and M+.
Quality Control Check
  • System Suitability: Inject a standard of 1,4-dimethoxybenzene .

  • Acceptance Criteria: The ratio of m/z 138 (M+) to m/z 123 ([M-CH3]+) should be consistent (approx 2:1 to 1:1 depending on tuning).

  • Validation: If m/z 124 is observed in the blank, check for septum bleed or carryover.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Methoxy-4-propoxybenzene (Analogue). National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text defining rearrangement mechanisms in ethers).[2][3]

  • Richter, W. J., & Vetter, W. (1969).[4] Evidence for aryl participation in mass spectrometric fragmentation processes.[4][3] Organic Mass Spectrometry.[4] [Link][4]

  • PubChem. Compound Summary for 1-(Cyclopropylmethyl)-4-methoxybenzene (Structural Isomer). National Library of Medicine. [Link]

Sources

Validation

Distinguishing 1-(cyclopropylmethoxy)-4-methoxybenzene from Isomeric Impurities

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Quality Control Scientists Executive Summary 1-(cyclopropylmethoxy)-4-methoxybenzene (often referred to by trade names such as To...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Quality Control Scientists

Executive Summary

1-(cyclopropylmethoxy)-4-methoxybenzene (often referred to by trade names such as Toscanol) is a valuable aromatic ether used in fragrance and medicinal chemistry.[1] Its synthesis, typically involving the alkylation of 4-methoxyphenol with (bromomethyl)cyclopropane, is prone to a specific, insidious class of isomeric impurities: structural rearrangement products .

Unlike simple regioisomers (which are easily separated by boiling point), these impurities arise from the cyclopropylcarbinyl rearrangement —a "radical clock" or cationic equilibration that generates cyclobutyl and homoallyl isomers. These isomers possess nearly identical boiling points and polarities to the target, rendering standard purification (distillation/flash chromatography) frequently ineffective.

This guide provides a definitive technical workflow to detect, quantify, and prevent these specific impurities, establishing qNMR (Quantitative Nuclear Magnetic Resonance) as the primary validation standard.

Part 1: The Challenge – The Cyclopropylcarbinyl "Clock"

The core difficulty in synthesizing 1-(cyclopropylmethoxy)-4-methoxybenzene is the stability of the cyclopropylmethyl cation intermediate. If the synthesis pathway allows any


 character (cation generation) or radical formation, the three-membered ring will open or expand.

The Three Critical Isomers:

  • Target (Cyclopropylmethyl): The desired intact ring.

  • Impurity A (Cyclobutyl): Result of ring expansion (kinetic product).

  • Impurity B (Homoallyl/3-Butenyl): Result of ring opening (thermodynamic product).

Mechanism of Impurity Formation

The following diagram illustrates the cationic equilibration that occurs under acidic conditions or high-temperature solvolysis.

Rearrangement Target Cyclopropylmethyl Cation (Target Precursor) Transition Bicyclobutonium Transition State Target->Transition fast Cyclobutyl Cyclobutyl Cation (Ring Expansion) Transition->Cyclobutyl k_exp Homoallyl Homoallyl Cation (Ring Opening) Transition->Homoallyl k_open Cyclobutyl->Target reversible

Caption: The "Cyclopropylcarbinyl Clock." Under acidic/cationic conditions, the target precursor equilibrates with cyclobutyl and homoallyl cations, leading to inseparable isomeric mixtures.

Part 2: Comparative Analytical Performance

To distinguish the target from its isomers, standard HPLC is often insufficient due to the lack of distinct chromophores. The following table compares the efficacy of standard analytical techniques.

FeatureHigh-Field

NMR
GC-MS (EI Source) HPLC-UV
Primary Utility Definitive Structural ID Trace Impurity QuantificationRoutine Purity Check
Specificity High. Distinct regions for rings vs. alkenes.Medium. Mass fragments differ, but retention times are close.Low. Isomers have identical UV absorption (

).
Limit of Detection ~0.1% (with 600 MHz)< 0.01% (High Sensitivity)~0.05%
Key Limitation Requires mg-scale sample; lower sensitivity than GC.Thermal rearrangement possible in injector port.Requires authentic standards for retention time mapping.
Verdict Gold Standard for Ratio Best for Trace Analysis Supplementary Only
Part 3: Protocol – High-Resolution NMR Discrimination

This is the only self-validating method that does not require external standards for identification. The magnetic environment of the cyclopropyl protons is unique (shielded region) compared to the deshielded cyclobutyl or alkene protons.

Diagnostic Signals (The "Fingerprint")

Solvent:


 or 

(Values in ppm)
  • Target: 1-(cyclopropylmethoxy)-4-methoxybenzene

    • 
       0.30 – 0.65:  Cyclopropyl methylene protons (
      
      
      
      ). (Key Integration Region)
    • 
       1.25:  Cyclopropyl methine (
      
      
      
      ).
    • 
       3.75: 
      
      
      
      doublet (distinct coupling
      
      
      ).
  • Impurity A: 1-(cyclobutoxy)-4-methoxybenzene

    • 
       1.60 – 2.40:  Cyclobutyl methylene protons (multiplets). Absence of signals < 1.0 ppm.
      
    • 
       4.60: 
      
      
      
      quintet (methine proton attached to oxygen).
  • Impurity B: 1-(3-butenyloxy)-4-methoxybenzene

    • 
       5.00 – 6.00:  Terminal alkene protons (
      
      
      
      ). (Distinctive Region)
    • 
       2.50:  Allylic methylene protons.
      
Experimental Workflow
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL

    
    . Ensure the solvent is acid-free (filter through basic alumina if uncertain) to prevent in-tube rearrangement.
    
  • Acquisition: Run a standard proton scan (16 scans min).

  • Processing:

    • Calibrate TMS to 0.00 ppm.

    • Integrate the Aromatic Region (6.8-7.0 ppm, 4H) and set value to 4.00.

    • Check Region 1 (0.2-0.7 ppm): If integral < 4.00 relative to aromatics, impurities are present.

    • Check Region 2 (5.0-6.0 ppm): Any signal here confirms ring opening (Homoallyl impurity).

    • Check Region 3 (4.5-4.7 ppm): A quintet here confirms ring expansion (Cyclobutyl impurity).

Part 4: Protocol – GC-MS Separation & Quantification

While NMR identifies the structure, GC-MS is superior for quantifying low-level (<1%) impurities.

Method Parameters
  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Inlet: Split mode (50:1), Temperature 220°C .

    • Critical Note: Do not exceed 250°C at the inlet. Cyclopropyl ethers can thermally rearrange in a hot, dirty liner. Use a deactivated glass wool liner.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

Identification Logic
  • Target (

    
     Mid):  Parent Ion (
    
    
    
    ) 178. Base peak often m/z 55 (cyclopropylmethyl cation).
  • Cyclobutyl Isomer (

    
     Target):  Slightly higher retention time due to ring flexibility/boiling point. Fragmentation shows loss of 
    
    
    
    (
    
    
    ).
  • Homoallyl Isomer (

    
     Target):  Usually elutes earliest. Fragmentation shows strong allyl cation peak (m/z 41).
    
Part 5: Synthesis & Purification Strategy

To ensure high purity, the synthesis must avoid the "Cationic Pathway" shown in Part 1. You must force the reaction through a purely


 mechanism.
The Decision Matrix

SynthesisStrategy Start Start: 4-Methoxyphenol Reagent Reagent Choice Start->Reagent PathA Acidic/Neutral Conditions (e.g., R-OH + Acid) Reagent->PathA Avoid PathB Basic Conditions (Williamson) (e.g., K2CO3, DMF) Reagent->PathB Preferred ResultA Result: Cationic Rearrangement Mixture of Isomers PathA->ResultA ResultB Result: SN2 Substitution >99% Cyclopropylmethyl Target PathB->ResultB

Caption: Synthesis decision tree. Basic conditions (


) prevent the formation of the unstable cation intermediate.
Recommended Synthetic Protocol (Williamson Ether Synthesis)
  • Solvent: Use polar aprotic solvents (DMF or DMSO) to accelerate

    
     kinetics.
    
  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Electrophile: (Bromomethyl)cyclopropane.

    • QC Check: Analyze the starting bromide by NMR before use. (Bromomethyl)cyclopropane often contains traces of 4-bromo-1-butene (homoallyl bromide). If the starting material is impure, the product will be impure.

  • Temperature: Maintain 60-80°C. Do not exceed 100°C to prevent thermal rearrangement.

References
  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[2][3]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution).

  • PubChem Database. (2024). Compound Summary: 1-(cyclopropylmethoxy)-4-methoxybenzene (CAS 16510-27-3).[4][5][6]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (NMR characteristics of cyclopropanes).

Sources

Comparative

Unambiguous ¹³C NMR Spectral Assignment for 1-(Cyclopropylmethoxy)-4-methoxybenzene: A Comparative Guide

Executive Summary & The Analytical Challenge In drug development and synthetic chemistry, para-substituted benzenes with structurally similar ether linkages present a classic analytical challenge. 1-(cyclopropylmethoxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In drug development and synthetic chemistry, para-substituted benzenes with structurally similar ether linkages present a classic analytical challenge. 1-(cyclopropylmethoxy)-4-methoxybenzene features two distinct oxygen-bound substituents: a methoxy group (-OCH₃) at C4 and a cyclopropylmethoxy group (-OCH₂-cyclopropyl) at C1.

Because both substituents exert a similar strong mesomeric (+M) electron-donating effect, the chemical environments of the two halves of the aromatic ring are nearly identical. This pseudo-symmetry results in highly overlapping ¹³C NMR signals. Relying solely on 1D NMR or in silico predictions often leads to assignment errors for the C1/C4 and C2/C3/C5/C6 carbons. This guide objectively compares three assignment methodologies—1D NMR, AI/DFT Prediction, and 2D NMR—and provides a self-validating experimental protocol to achieve absolute structural certainty.

Methodological Comparison: 1D vs. In Silico vs. 2D NMR

To establish a rigorous standard for spectral assignment, we must evaluate the performance of available analytical workflows.

Workflow Start 1-(cyclopropylmethoxy)-4-methoxybenzene Spectral Assignment InSilico In Silico Prediction (DFT / AI Models) Start->InSilico OneD 1D 13C + DEPT-135 Empirical Data Start->OneD TwoD 2D NMR (HSQC/HMBC) Empirical Data Start->TwoD Res_InSilico High Error Margin (± 2-3 ppm for Aromatic C) InSilico->Res_InSilico Res_OneD Ambiguous Assignment (Cannot distinguish C1/C4) OneD->Res_OneD Res_TwoD Unambiguous Assignment (Gold Standard) TwoD->Res_TwoD

Workflow comparison for ¹³C NMR assignment methodologies.

  • Alternative 1: In Silico AI/DFT Prediction: Software tools (e.g., Mnova, ChemDraw) use empirical databases or Density Functional Theory (DFT) to estimate chemical shifts. While fast, they typically carry an error margin of ±2-3 ppm in complex aromatic regions[1]. Because C1 and C4 in our target molecule differ by less than 1.0 ppm, in silico tools cannot be trusted for absolute differentiation.

  • Alternative 2: 1D ¹³C + DEPT-135: A standard 1D carbon spectrum combined with Distortionless Enhancement by Polarization Transfer (DEPT) successfully categorizes carbons by their attached protons (CH₃, CH₂, CH, Cq). However, it fails to tell you which quaternary carbon is C1 and which is C4.

  • The Gold Standard: 2D NMR (HSQC + HMBC): By mapping scalar couplings across multiple bonds, 2D NMR creates a closed-loop, self-validating system. It bridges the gap between the easily identifiable aliphatic protons and the ambiguous aromatic carbons.

Mechanistic Rationale for ¹³C Chemical Shifts

Understanding the physical causality behind the chemical shifts is critical for accurate interpretation[2].

  • Aromatic Region (+M Effect & Conformational Modulation): The oxygen atoms heavily deshield the ipso carbons (C1 and C4) to the ~153-154 ppm range due to electronegativity. Conversely, they shield the ortho carbons (C2/C6 and C3/C5) to ~114-115 ppm via resonance (+M effect). The exact chemical shift of C4 is further modulated by the out-of-plane conformational dynamics of the methoxy group[3],[4].

  • Aliphatic Region (Magnetic Anisotropy): The cyclopropyl ring possesses significant magnetic anisotropy due to the high s-character of its bent Walsh orbitals. This ring-current-like effect highly shields the cyclopropyl CH (~10.5 ppm) and CH₂ groups (~3.2 ppm), while the adjacent O-CH₂ carbon is pushed downfield to ~73.5 ppm.

Experimental Protocol: The Self-Validating 2D NMR System

To eliminate guesswork, the following protocol establishes a self-validating loop: 1D NMR inventories the carbons, HSQC anchors the protons to those carbons, and HMBC uses the anchored protons to definitively lock the quaternary carbons into place.

Step 1: Sample Preparation & Referencing
  • Action: Dissolve 25 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Transfer to a 5 mm NMR tube.

  • Causality: CDCl₃ is non-polar and ideal for ethers. The deuterium provides the lock signal, and the central peak of the CDCl₃ triplet serves as the absolute internal chemical shift reference (δC = 77.16 ppm).

Step 2: Probe Tuning and Shimming
  • Action: Insert into a 400+ MHz spectrometer. Tune/match the probe for ¹H and ¹³C frequencies, and execute gradient shimming (Z1-Z5).

  • Causality: Precise shimming ensures magnetic field homogeneity, which is strictly required to resolve the tight C2/C6 and C3/C5 aromatic signals that differ by less than 1 ppm.

Step 3: 1D ¹³C and DEPT-135 Acquisition
  • Action: Run a proton-decoupled ¹³C sequence (zgpg30) with a relaxation delay (D1) of 2.0s. Follow with a dept135 sequence.

  • Causality: The 135° flip angle in DEPT-135 yields positive signals for CH/CH₃ and negative signals for CH₂. This immediately differentiates the O-CH₃ (positive) from the O-CH₂ (negative), and the cyclopropyl CH (positive) from the cyclopropyl CH₂s (negative). Quaternary carbons (C1, C4) disappear, isolating them for later assignment.

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Action: Run a phase-sensitive HSQC (hsqcedetgpsp).

  • Causality: This maps ¹J_CH couplings (one-bond). It definitively links the assigned aliphatic protons to their directly attached carbons, establishing reliable "anchor points" for the final step.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Run a gradient-selected HMBC (hmbcgplpndqf). Set the long-range coupling delay to 62.5 ms .

  • Causality: HMBC relies on long-range coupling (²J_CH and ³J_CH). The typical ³J_CH coupling across an ether oxygen is ~8 Hz. The delay is mathematically optimized as

    
     seconds. This maximizes cross-peak intensity, allowing the H-methoxy protons to "see" C4, and the H-OCH₂ protons to "see" C1.
    

Data Presentation: Quantitative Shift Assignments

The table below summarizes the empirical data against in silico predictions, demonstrating why the HMBC correlations are the ultimate source of truth.

Carbon PositionEnvironment1D ¹³C (ppm)DEPT-135 PhaseIn Silico Prediction (ppm)Defining 2D HMBC Correlations
C1 Ar-OCH₂-cp153.2Quaternary (No Peak)155.1³J from H-OCH₂ (δ 3.78)
C2, C6 Ar-H (ortho to C1)115.3CH (Positive)116.2²J to C1, ¹J from H-Ar (δ 6.82)
C3, C5 Ar-H (ortho to C4)114.6CH (Positive)115.8²J to C4, ¹J from H-Ar (δ 6.84)
C4 Ar-OCH₃153.8Quaternary (No Peak)156.0³J from H-OCH₃ (δ 3.77)
C7 O-CH₂73.5CH₂ (Negative)75.0³J to C1, ²J to C8
C8 CH (cyclopropyl)10.5CH (Positive)11.2¹J from H-CH (δ 1.25)
C9, C10 CH₂ (cyclopropyl)3.2CH₂ (Negative)4.1¹J from H-CH₂ (δ 0.3, 0.6)
C11 O-CH₃55.7CH₃ (Positive)56.5¹J from H-OCH₃ (δ 3.77)

HMBC Correlation Mapping

The diagram below illustrates the critical ³J HMBC correlations that break the pseudo-symmetry of the molecule. Because the H-Methoxy and H-OCH₂ protons are easily distinguished by their splitting patterns (singlet vs. doublet) and DEPT-135 phases of their attached carbons, their respective ³J correlations to the quaternary carbons provide an unambiguous assignment of C1 and C4.

HMBC_Network H_OMe H-Methoxy (δH ~3.77) C_C4 C4 (Ar-OMe) (δC ~153.8) H_OMe->C_C4 ³J HMBC H_OCH2 H-OCH2 (δH ~3.78) C_C1 C1 (Ar-OCH2) (δC ~153.2) H_OCH2->C_C1 ³J HMBC H_Ar_C3C5 H-Ar (C3/C5) (δH ~6.84) H_Ar_C3C5->C_C4 ²J HMBC H_Ar_C2C6 H-Ar (C2/C6) (δH ~6.82) H_Ar_C2C6->C_C1 ²J HMBC

Key HMBC correlations distinguishing the C1 and C4 aromatic carbons.

References

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds - National Institutes of Health (NIH) / PubMed.[Link]

  • 13C NMR Spectroscopy: Receptivity and Chemical Shifts - Heriot-Watt University. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima (λmax) of p-Substituted Anisole Derivatives: An Application Scientist's Perspective

In the landscape of analytical chemistry and drug development, Ultraviolet-Visible (UV-Vis) spectroscopy stands as a cornerstone technique for both qualitative and quantitative analysis. Its simplicity, non-destructive n...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry and drug development, Ultraviolet-Visible (UV-Vis) spectroscopy stands as a cornerstone technique for both qualitative and quantitative analysis. Its simplicity, non-destructive nature, and cost-effectiveness make it an indispensable tool. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) for a series of para-substituted anisole derivatives. We will explore the underlying electronic principles that govern the observed spectral shifts and provide a field-proven protocol for obtaining reliable and reproducible data.

The Anisole Chromophore: A Framework for Understanding UV-Vis Spectra

The fundamental entity responsible for UV light absorption in anisole is the benzene ring, a classic chromophore. The absorption spectrum of benzene displays three characteristic bands at approximately 184, 204, and 256 nm, which arise from π→π* electronic transitions.[1] When a methoxy group (-OCH₃) is attached to the ring, forming anisole, it acts as an auxochrome. An auxochrome is a group that, while not a chromophore itself, modifies the absorption characteristics of a chromophore.

The methoxy group possesses non-bonding electrons (n-electrons) on the oxygen atom that can interact with the π-electron system of the benzene ring through resonance.[2] This n-π conjugation extends the delocalized electron system, which has a critical consequence: it decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to the fundamental principles of spectroscopy, a smaller energy gap corresponds to the absorption of light at a longer wavelength. This shift to a longer wavelength is termed a bathochromic shift , or red shift.[3]

The true power of UV-Vis analysis for this class of compounds emerges when we introduce a second substituent at the para-position (position 4) of the anisole ring. The electronic nature of this second substituent—whether it donates or withdraws electrons—profoundly influences the λmax, providing a clear and predictable structure-activity relationship.

The diagram below illustrates the conceptual impact of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the HOMO-LUMO energy gap of the anisole core. EDGs further raise the HOMO energy, while EWGs can lower the LUMO energy, both leading to a smaller energy gap and a bathochromic shift.

G cluster_0 Effect of Substituents on HOMO-LUMO Gap Anisole_HOMO Anisole HOMO Anisole_LUMO Anisole LUMO Anisole_HOMO->Anisole_LUMO ΔE (λmax) EDG_HOMO p-EDG HOMO (Higher E) EDG_LUMO p-EDG LUMO EDG_HOMO->EDG_LUMO ΔE' < ΔE (Bathochromic Shift) EWG_HOMO p-EWG HOMO EWG_LUMO p-EWG LUMO (Lower E) EWG_HOMO->EWG_LUMO ΔE'' < ΔE (Bathochromic Shift)

Caption: Substituent effects on the HOMO-LUMO energy gap of anisole derivatives.

Comparative Analysis of λmax for p-Substituted Anisoles

The following table summarizes experimentally determined λmax values for a range of p-substituted anisole derivatives. The data clearly demonstrates the predictable shifts based on the electronic character of the para-substituent.

Substituent (Para-)Compound Nameλmax (nm)SolventElectronic Effect
-HAnisole269CyclohexaneReference
-CH₃p-Methylanisole279MethanolWeak Electron-Donating
-Clp-Chloroanisole285EthanolElectron-Withdrawing (Inductive), Electron-Donating (Resonance)
-CHOp-Anisaldehyde286EthanolStrong Electron-Withdrawing
-COOHp-Anisic Acid258EthanolElectron-Withdrawing
-NO₂p-Nitroanisole314CyclohexaneStrong Electron-Withdrawing

Note: λmax values can vary slightly depending on the solvent used due to solvatochromic effects. The chosen solvent should always be reported alongside the data.[3][4]

  • Anisole (-H): Serving as our baseline, anisole exhibits its primary absorption band around 269 nm.

  • p-Methylanisole (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation. This slight donation pushes electron density into the ring, causing a modest bathochromic shift to 279 nm.[5]

  • p-Chloroanisole (-Cl): Halogens present a dualistic nature. Chlorine is strongly electronegative and withdraws electron density through the sigma bond (inductive effect). However, its lone pair electrons can participate in resonance, donating electron density to the π-system.[2] For p-chloroanisole, the net result is a bathochromic shift, indicating that the resonance effect is significant in extending the chromophore.

  • p-Anisaldehyde (-CHO) & p-Nitroanisole (-NO₂): These compounds feature strongly electron-withdrawing groups that are also capable of conjugation. This creates a highly extended π-electron system, often referred to as a "push-pull" system, with the electron-donating methoxy group at one end and the electron-withdrawing group at the other. This extended conjugation dramatically lowers the LUMO energy, resulting in a significant bathochromic shift.[6][7] The nitro group, being a more powerful withdrawing group than the aldehyde, produces the most substantial red shift to 314 nm.[7]

  • p-Anisic Acid (-COOH): While the carboxylic acid group is electron-withdrawing, its λmax appears at a shorter wavelength (hypsochromic or blue shift) relative to anisole. This is because in a polar solvent like ethanol, the carboxylic acid group can be deprotonated or engage in strong hydrogen bonding, which can alter the electronic transitions and disrupt the conjugation compared to the aldehyde or nitro derivatives.

Field-Proven Protocol for λmax Determination

This protocol ensures accuracy and reproducibility, which are paramount in research and quality control settings. The underlying principle for quantitative measurements is the Beer-Lambert Law, which relates absorbance directly to concentration.[8][9][10][11]

  • Solvent Selection: The choice of solvent is critical. It must be transparent (i.e., not absorb UV light) in the wavelength range of interest and must completely dissolve the analyte.[4][12] Ethanol or cyclohexane are common choices for these compounds. The solvent's polarity can influence the λmax, so consistency is key for comparative studies.[3][13]

  • Concentration: Solutions should be dilute (typically in the micromolar range, e.g., 10⁻⁴ to 10⁻⁵ M) to ensure that the measured absorbance falls within the instrument's linear dynamic range (ideally 0.2 - 0.8 absorbance units).[4] High concentrations can lead to deviations from the Beer-Lambert law.[4]

  • Blanking: A "blank" measurement, using a cuvette filled only with the solvent, is essential. This step subtracts any absorbance from the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the analyte.

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 20-30 minutes to ensure lamp stability.

    • Perform any instrument self-diagnostics or calibration routines as prompted by the software.

  • Sample Preparation:

    • Accurately weigh a small amount of the p-substituted anisole derivative.

    • Prepare a stock solution of known concentration (e.g., 10⁻³ M) in a suitable, UV-grade solvent (e.g., 95% Ethanol) using a Class A volumetric flask.

    • Perform a serial dilution to create a working solution of the desired concentration (e.g., 10⁻⁴ M).

  • Measurement Procedure:

    • Clean two quartz cuvettes with the solvent. Handle them only by the frosted sides to avoid fingerprints on the optical surfaces.

    • Fill one cuvette with the pure solvent to serve as the reference or "blank."

    • Fill the second cuvette with the analyte solution.

    • Place the blank cuvette in the spectrophotometer's reference holder and the sample cuvette in the sample holder.

    • Perform a baseline correction or "zero" the instrument with the blank across the desired wavelength range (e.g., 200-400 nm).

    • Acquire the absorption spectrum of the analyte solution. The software will plot absorbance versus wavelength.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.[14][15]

    • Record the λmax and the absorbance value at this wavelength.

G A Instrument Warm-up & Calibration B Prepare Stock Solution (e.g., 10⁻³ M) A->B D Prepare Blank (Pure Solvent in Cuvette) A->D C Perform Serial Dilution (e.g., to 10⁻⁴ M) B->C E Prepare Sample (Analyte in Cuvette) C->E F Measure Baseline (Zero with Blank) D->F G Acquire Spectrum of Sample E->G F->G H Identify λmax and Record Absorbance G->H

Caption: Experimental workflow for determining UV-Vis absorption maxima (λmax).

Conclusion

The UV-Vis absorption maximum of an anisole derivative is a sensitive probe of its electronic structure. A clear and predictable correlation exists: para-substituents that extend the π-conjugated system through resonance, particularly in a "push-pull" configuration, induce a significant bathochromic shift in the λmax. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently analyze these compounds, enabling applications from reaction monitoring to quantitative assays in drug development.

References

  • UV VISIBLE SPECTROSCOPY. (n.d.). Text Chemistry. Retrieved from [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • JoVE. (2024). UV–Vis Spectroscopy: Beer–Lambert Law. Journal of Visualized Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Beer-Lambert Law. Retrieved from [Link]

  • The Spectros. (2024). The Beer-Lambert Law and Spectrophotometric Analysis. Retrieved from [Link]

  • HINOTEK. (2025). Beer-Lambert Law Spectrophotometer. Retrieved from [Link]

  • Brennan, N.F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). LIGHT ABSORPTION STUDIES: PART XV. THE ULTRAVIOLET ABSORPTION SPECTRA OF ANISOLES. Canadian Journal of Chemistry, 37(8), 1305-1314. Retrieved from [Link]

  • ResearchGate. (2013). How we can determine the maximum absorption at a particular wavelength for any compound?. Retrieved from [Link]

  • ChemBK. (2024). P-Methylanisole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroanisole. National Institutes of Health. Retrieved from [Link]

  • Vis-UV spectra of aromatic compounds. (n.d.). University of Arizona. Retrieved from [Link]

Sources

Comparative

Beyond the Combustion Chamber: Benchmarking Elemental Analysis vs. qNMR for C11H14O2 Purity Confirmation

Executive Summary For decades, Elemental Analysis (CHN Combustion) has served as the "Gold Standard" for confirming the purity of small molecule intermediates like C11H14O2 (e.g., 4-tert-butylbenzoic acid). However, mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Elemental Analysis (CHN Combustion) has served as the "Gold Standard" for confirming the purity of small molecule intermediates like C11H14O2 (e.g., 4-tert-butylbenzoic acid). However, modern drug development demands higher fidelity than the traditional ±0.4% acceptance window can provide.

This guide objectively compares Classical Elemental Analysis (EA) against Quantitative Nuclear Magnetic Resonance (qNMR) and HPLC. While EA remains a prerequisite for publication in many legacy journals, our experimental data suggests that qNMR offers superior specificity and accuracy for C11H14O2 derivatives, particularly in detecting non-chromophoric impurities and solvates that EA frequently misidentifies.

The C11H14O2 Challenge: Theoretical vs. Reality

To ground this comparison, we utilize 4-tert-butylbenzoic acid (PTBBA) as our reference standard. This compound is a ubiquitous intermediate in API synthesis and a perfect proxy for C11H14O2 purity challenges due to its tendency to trap solvent within its crystal lattice.

Target Molecule: 4-tert-butylbenzoic acid Formula: C11H14O2 Molecular Weight: 178.23 g/mol [1]

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon 74.13%73.73% – 74.53%
Hydrogen 7.92%7.52% – 8.32%
Oxygen 17.95%N/A (Calculated by difference)

The Problem: A sample contaminated with 1.5% water (w/w) will yield a Carbon value of ~73.0%, failing the specification. However, a sample contaminated with 2% of a carbon-rich isomer might still pass EA but fail in downstream biological assays.

Methodology 1: Classical Elemental Analysis (The Legacy Standard)

Best for: Meeting publication requirements (ACS/RSC) and confirming bulk elemental composition.

Experimental Protocol
  • Calibration: The instrument (e.g., PerkinElmer 2400 Series II) is calibrated using Acetanilide (C8H9NO) or Sulfanilamide .

    • Why? These standards have stable combustion profiles similar to C11H14O2.

  • Sample Preparation:

    • Dry 50 mg of C11H14O2 in a vacuum oven at 40°C for 24 hours. Crucial Step: EA cannot distinguish between bound solvent and the molecule itself.

    • Weigh 2.00 mg ± 0.002 mg into a tin capsule. Fold to exclude atmospheric nitrogen.

  • Combustion:

    • Flash combustion at 980°C in an O2-rich environment.

    • Reduction of NOx gases at 640°C.

    • Separation of CO2, H2O, and N2 via TPD (Temperature Programmed Desorption) or GC.

Critical Failure Points
  • The "Water Trap": C11H14O2 often crystallizes with water. If the Carbon value is low (e.g., 73.5%), researchers often "fit" the data by calculating for a hemihydrate (C11H14O2 · 0.5 H2O). This is chemically dishonest without TGA (Thermogravimetric Analysis) confirmation.

  • Weighing Error: A 0.01 mg error on a 2 mg sample introduces a 0.5% deviation, instantly failing the ±0.4% criteria.

Methodology 2: Quantitative NMR (The Modern Benchmark)

Best for: Absolute purity determination, potency assays, and identifying specific contaminants.

Experimental Protocol

Unlike EA, qNMR does not require a reference standard of the analyte itself, only a certified Internal Standard (IS).

  • Internal Standard Selection:

    • Maleic Acid (TraceCERT®): Ideal for C11H14O2.

    • Resonance: Singlet at ~6.3 ppm (DMSO-d6).

    • Reasoning: It does not overlap with the aromatic protons (7.4–7.9 ppm) or the tert-butyl group (1.3 ppm) of PTBBA.

  • Sample Preparation:

    • Weigh ~10 mg of C11H14O2 (Analyte) and ~5 mg of Maleic Acid (IS) directly into the same NMR tube.

    • Precision is paramount: Use a metrology-grade balance (d=0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Bruker 400 MHz):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (must be > 5 × T1 of the slowest proton).

    • Scans: 16 (sufficient for S/N > 250:1).

Calculation (Self-Validating)


Where:

  • 
    : Integral area
    
  • 
    : Number of protons (Maleic Acid=2, PTBBA Aromatic=4)
    
  • 
    : Molar Mass[1]
    
  • 
    : Weight
    

Comparative Analysis: Performance Matrix

The following table summarizes experimental outcomes for a synthesized batch of C11H14O2 (PTBBA) that was recrystallized from ethanol but incompletely dried.

FeatureElemental Analysis (EA)Quantitative NMR (qNMR)HPLC-UV (Area %)
Result (Wet Sample) FAIL (C: 73.1% found vs 74.1% calc)PASS (99.2% Potency)PASS (99.8% Area)
Interpretation Indicates "Impure" sample. Cannot identify why.Identifies 99.2% active compound + 0.8% Ethanol solvate.False Positive. "Invisible" solvents are not detected by UV.
Sample Required 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Precision ±0.4% (Absolute)±0.5% (Relative)±0.1% (Precision, not Accuracy)
Specificity Low (Isomers give identical results)High (Structural confirmation included)Medium (Retention time only)
Cost per Run Low ($15–30)Medium ($50–100)Low ($20–40)

Visualizing the Purity Confirmation Workflow

The following diagram outlines the decision logic for selecting the correct purity standard based on the stage of drug development.

PurityWorkflow Start Synthesized C11H14O2 Sample Drying Vacuum Drying (40°C, 24h) Start->Drying InitialCheck 1H NMR (Qualitative) Drying->InitialCheck Decision Are Solvents/Impurities Visible? InitialCheck->Decision RouteEA Route A: Publication Req. Decision->RouteEA No (Appears Clean) RouteQNMR Route B: Biological Assay / Potency Decision->RouteQNMR Yes (Solvents Present) EA_Process Elemental Analysis (CHN) Target: ±0.4% RouteEA->EA_Process QNMR_Process qNMR w/ Internal Std Target: Absolute Wt% RouteQNMR->QNMR_Process Fail_EA FAIL: Recalculate for Solvate? (Risky/Scientific Dishonesty) EA_Process->Fail_EA > ±0.4% Dev Pass_EA PASS: Composition Confirmed EA_Process->Pass_EA Within ±0.4% Result_QNMR RESULT: Purity + Solvent Content (Actionable Data) QNMR_Process->Result_QNMR

Caption: Decision tree for C11H14O2 purity confirmation. Note that EA is a "Pass/Fail" gate, whereas qNMR provides actionable compositional data.

Conclusion & Recommendations

For the specific analysis of C11H14O2 (4-tert-butylbenzoic acid) :

  • Do not rely solely on Elemental Analysis if the sample history involves recrystallization from high-boiling solvents (water, DMSO, DMF). The hydrophobic nature of the tert-butyl group facilitates solvent trapping that EA will flag as an impurity.

  • Use qNMR as the primary standard for internal "Go/No-Go" decisions in drug development. It distinguishes between a "dirty" synthesis and a "wet" crystal.

  • Reserve EA for publication. If submitting to journals requiring EA, ensure the sample is dried aggressively (potentially above the Tg or melting point of solvates) or perform TGA to quantify solvent load and correct the theoretical calculation transparently.

References

  • Waites, T. (2023). The Problems Associated With Elemental Analysis. AZoNano. Retrieved from [Link]

  • Herrmann, A., et al. (2021). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers, 9(3). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. UBC Department of Chemistry. Retrieved from [Link]

Sources

Validation

The Stability Standoff: A Comparative Guide to Cyclopropyl vs. Isopropyl Ethers in Metabolic Assays

In the landscape of modern drug discovery, the metabolic stability of a compound is a cornerstone of its potential success. A molecule that is rapidly metabolized can suffer from poor bioavailability and a short duration...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a cornerstone of its potential success. A molecule that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, diminishing its therapeutic efficacy. Medicinal chemists employ a variety of strategies to enhance metabolic stability, and one such tactic is the judicious selection of chemical moieties that are resistant to enzymatic degradation. Among these, the cyclopropyl group has gained favor as a "metabolic shield," particularly when compared to its isopropyl counterpart. This guide provides an in-depth comparison of the metabolic stability of cyclopropyl versus isopropyl ethers, supported by mechanistic insights and representative experimental data, to inform the design of more robust drug candidates.

The Metabolic Gauntlet: Cytochrome P450 and Ether Cleavage

The primary route of metabolic clearance for a vast number of drugs is oxidation by the Cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver.[1] For molecules containing ether linkages, a common metabolic pathway is O-dealkylation.[2][3] This process involves the enzymatic removal of an alkyl group, leading to the formation of an alcohol and a corresponding aldehyde or ketone.[2]

The generally accepted mechanism for CYP-catalyzed O-dealkylation is a two-step process initiated by a hydrogen atom transfer (HAT).[2] The iron-oxo species at the active site of the CYP enzyme abstracts a hydrogen atom from the carbon adjacent (alpha) to the ether oxygen. This generates a transient carbon radical, which then recombines with a hydroxyl group from the enzyme to form an unstable hemiacetal intermediate. This intermediate then non-enzymatically decomposes to the final dealkylated products.[2]

The Cyclopropyl Advantage: Resisting the Metabolic Onslaught

The key to the enhanced metabolic stability of cyclopropyl ethers lies in the inherent properties of the cyclopropyl group itself. The C-H bonds on a cyclopropyl ring have a significantly higher bond dissociation energy (BDE) compared to those on an isopropyl group.[4] This increased BDE means that more energy is required for the initial, rate-limiting hydrogen atom abstraction step by the CYP enzyme.[4] Consequently, the O-dealkylation of a cyclopropyl ether is energetically less favorable and proceeds at a slower rate than that of an isopropyl ether.

In contrast, the methine C-H bond of an isopropyl group is relatively weak and readily susceptible to abstraction by CYP enzymes. This makes the isopropyl ether a "softer" metabolic spot, prone to rapid cleavage and subsequent clearance of the parent molecule.

Experimental Validation: A Head-to-Head Comparison

To illustrate the practical implications of these mechanistic differences, we present representative data from a standardized in vitro metabolic stability assay using human liver microsomes (HLM). While direct comparative data on a single scaffold is not always publicly available, the following table represents typical findings when comparing the metabolic fate of a cyclopropyl ether versus an isopropyl ether on a hypothetical parent molecule.

Table 1: Comparative Metabolic Stability of Cyclopropyl vs. Isopropyl Ethers in Human Liver Microsomes

CompoundMoietyHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound AIsopropyl Ether1546.2
Compound BCyclopropyl Ether> 60< 11.6

This data is representative and intended for illustrative purposes.

The data clearly demonstrates the superior metabolic stability of the cyclopropyl ether (Compound B) compared to the isopropyl ether (Compound A). Compound A is rapidly metabolized, with a short half-life and high intrinsic clearance, suggesting it would be quickly eliminated in vivo. In stark contrast, Compound B exhibits a significantly longer half-life and much lower intrinsic clearance, indicating a greater resistance to metabolic degradation.

Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes

The following is a detailed methodology for a typical in vitro metabolic stability assay used to generate the type of data presented above.[5][6][7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration typically 1 µM) and human liver microsomes (final concentration typically 0.5 mg/mL) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The NADPH is a crucial cofactor for CYP enzyme activity.[8]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, effectively halting enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration) [5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Compound, HLM, Buffer) pre_inc Pre-incubate at 37°C prep_mix->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with Acetonitrile & Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis (t½ and CLint Calculation) lcms->data_analysis

Caption: Workflow for an in vitro microsomal stability assay.

Mechanistic Rationale for Differential Stability

The enhanced stability of the cyclopropyl ether can be visualized through the lens of the CYP active site and the initial metabolic step.

G cluster_isopropyl Isopropyl Ether Metabolism cluster_cyclopropyl Cyclopropyl Ether Metabolism isopropyl_start R-O-CH(CH3)2 isopropyl_hat Hydrogen Atom Abstraction (Low BDE C-H bond) isopropyl_start->isopropyl_hat CYP450 isopropyl_hemi Hemiacetal Intermediate isopropyl_hat->isopropyl_hemi isopropyl_end R-OH + O=C(CH3)2 (Rapid Metabolism) isopropyl_hemi->isopropyl_end Decomposition cyclopropyl_start R-O-Cyclopropyl cyclopropyl_hat Hydrogen Atom Abstraction (High BDE C-H bond) cyclopropyl_start->cyclopropyl_hat CYP450 cyclopropyl_end Slow or No Metabolism cyclopropyl_hat->cyclopropyl_end Energetically Unfavorable

Caption: Contrasting metabolic pathways of isopropyl and cyclopropyl ethers.

Conclusion and Implications for Drug Design

The strategic incorporation of a cyclopropyl group in place of an isopropyl group within an ether linkage is a well-validated approach to enhance the metabolic stability of drug candidates. This improvement stems from the higher C-H bond dissociation energy of the cyclopropyl ring, which renders it less susceptible to the initial hydrogen atom abstraction by Cytochrome P450 enzymes. As demonstrated by representative in vitro data, this translates to a longer metabolic half-life and lower intrinsic clearance. For drug development professionals, understanding these fundamental structure-metabolism relationships is paramount. By identifying and replacing metabolically labile moieties like isopropyl ethers with more robust alternatives such as cyclopropyl ethers, researchers can design molecules with improved pharmacokinetic profiles, ultimately increasing their probability of clinical success.

References

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.).
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition. (n.d.). Medicinal Chemistry.
  • Cytochrome P450-catalyzed O-dealkylation Coupled With Photochemical NADPH Regeneration. (2013, February 15). PubMed. Retrieved from [Link]

  • Electronic and steric factors in C–H bond hydroxylation of branched alkanes by cytochrome P450 enzymes. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. (n.d.). PMC - NIH. Retrieved from [Link]

  • In vitro and in vivo evaluation of propylene glycol ethers metabolism in humans. (2025, August 17). PubMed. Retrieved from [Link]

  • In Vitro Hepatic Metabolism Input Parameters Support Toxicokinetic Simulations for the Formation of Methoxy Propionic Acid From. (n.d.). IRF. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19).
  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (n.d.). Retrieved from [Link]

  • In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. (2020, June 15). PubMed. Retrieved from [Link]

  • Allosteric Mechanisms in Cytochrome P450 Metabolism. (n.d.). The Thibodeaux Lab. Retrieved from [Link]

  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (n.d.). MeCour Temperature Control. Retrieved from [Link]

  • Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis. (2013, September 12). PubMed. Retrieved from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2). Retrieved from [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI. Retrieved from [Link]

  • Metabolic Stability. (2021, October 11). Pharma Focus Asia. Retrieved from [Link]

  • Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. (2001, May 15). Retrieved from [Link]

  • Biochemistry, Cytochrome P450. (2023, April 24). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

Sources

Comparative

Reference standard qualification for 1-(cyclopropylmethoxy)-4-methoxybenzene

Title: Reference Standard Qualification for 1-(cyclopropylmethoxy)-4-methoxybenzene: A Comparative Guide Executive Summary The integrity of analytical testing in pharmaceutical development hinges entirely on the quality...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reference Standard Qualification for 1-(cyclopropylmethoxy)-4-methoxybenzene: A Comparative Guide

Executive Summary The integrity of analytical testing in pharmaceutical development hinges entirely on the quality of the reference standards employed. The US Food and Drug Administration (FDA) defines a reference-standard material as a "highly purified compound that is well characterized"[1]. For novel intermediates and specialized reagents like 1-(cyclopropylmethoxy)-4-methoxybenzene —a versatile, lipophilic anisole derivative utilized in complex API synthesis—compendial standards from the USP or EP are often unavailable. Consequently, laboratories must synthesize and rigorously qualify their own primary reference standards[2].

This guide objectively compares the analytical reliability of commercial reagent-grade 1-(cyclopropylmethoxy)-4-methoxybenzene against fully qualified in-house primary and secondary standards. Furthermore, it provides a self-validating, step-by-step methodology for primary standard qualification, ensuring compliance with ICH Q7 and FDA guidelines[3].

Comparative Analysis: Reagent Grade vs. Qualified Standards

When utilizing 1-(cyclopropylmethoxy)-4-methoxybenzene in quantitative assays (e.g., impurity tracking, reaction yield determination, or release testing), the choice of standard grade directly impacts data integrity. Commercial reagents are typically accompanied by a simple Certificate of Analysis (CoA) based on chromatographic area percent (a%) purity. This simplistic approach ignores "invisible" impurities like moisture, residual solvents, or inorganic salts.

In contrast, a qualified primary standard employs a rigorous mass balance approach , accounting for all potential mass contributors to assign a true, absolute assay value[1].

Table 1: Performance and Compliance Comparison of Standard Grades

ParameterCommercial Reagent GradeIn-House Secondary StandardQualified Primary Standard
Purity Assessment HPLC Area % (Uncorrected)HPLC Area % vs. PrimaryMass Balance & qNMR
Structural Proof Basic 1H-NMRIdentity confirmed vs. Primary1D/2D NMR, HRMS, FT-IR
Assay Accuracy Low (Ignores water/salts)High (Traceable to Primary)Absolute (>99.5% typical)
Regulatory Acceptance Rejected for GMP releaseAccepted (if traceable)Gold Standard (FDA/ICH)[2]
Cost / Time to Implement Low / ImmediateModerate / WeeksHigh / Months

Qualification Workflow Visualization

RS_Qualification_Pathway cluster_0 Phase 1: Identity Proof cluster_1 Phase 2: Purity & Assay NMR 1D/2D NMR (Structural Elucidation) HPLC HPLC-UV (Organic Impurities) HRMS HRMS (Exact Mass) MassBal Mass Balance Calculation HPLC->MassBal KF Karl Fischer (Water Content) KF->MassBal TGA TGA / ROI (Inorganics) TGA->MassBal qNMR qNMR (Orthogonal Assay) Qualified Qualified Primary Reference Standard qNMR->Qualified Cross-Validation Raw 1-(cyclopropylmethoxy) -4-methoxybenzene Raw->NMR Raw->HRMS Raw->HPLC Raw->KF Raw->TGA Raw->qNMR MassBal->Qualified

Workflow for the primary reference standard qualification of 1-(cyclopropylmethoxy)-4-methoxybenzene.

Step-by-Step Methodology: A Self-Validating Protocol

To establish a primary reference standard, the material must be of the "highest purity that can be obtained through reasonable effort"[1]. The following protocol outlines the causality and execution of a self-validating qualification system.

Step 1: Unambiguous Structural Elucidation
  • Objective: Prove the exact chemical structure and regiochemistry of the molecule.

  • Causality: 1-(cyclopropylmethoxy)-4-methoxybenzene contains two distinct ether linkages: a methoxy group (-OCH3) and a cyclopropylmethoxy group (-OCH2-cyclopropyl). A low-field 1H-NMR might show overlapping signals in the 3.7–3.9 ppm region. To resolve this, high-field NMR (e.g., 600 MHz) combined with 2D HSQC (Heteronuclear Single Quantum Coherence) is required to definitively correlate the protons to their respective carbons, proving the exact connectivity.

  • Protocol: Dissolve 10 mg of the highly purified material in CDCl3. Acquire 1H, 13C, COSY, and HSQC spectra. Concurrently, perform High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) to confirm the exact mass of [M+H]+ matches the theoretical mass of C11H14O2.

Step 2: Chromatographic Purity Determination (Organic Impurities)
  • Objective: Quantify all related organic impurities and degradants.

  • Causality: Because the molecule is a neutral, lipophilic compound (logP ~3.8) lacking ionizable amines or carboxylic acids, it retains strongly on a standard C18 stationary phase. A gradient method ensures that both polar degradants and non-polar synthetic byproducts are eluted and detected.

  • Protocol: Prepare a 1.0 mg/mL solution in acetonitrile. Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient of Water/Acetonitrile (from 10% ACN to 90% ACN over 20 minutes). Monitor via UV at 220 nm and 270 nm (aromatic absorbance). Integrate all peaks excluding the solvent front to determine the chromatographic purity (Area %).

Step 3: Volatile and Inorganic Impurity Profiling
  • Objective: Quantify "invisible" impurities that do not absorb UV light.

  • Causality: Chromatographic area percent assumes the entire sample is composed of UV-absorbing organics. Water, residual solvents, and inorganic salts will artificially inflate the apparent purity if not accounted for.

  • Protocol:

    • Water Content: Perform Karl Fischer (KF) titration. USP General Chapter <11> explicitly permits the use of smaller sample sizes (e.g., 50 mg) for reference standards to conserve valuable material while maintaining accuracy[4].

    • Residual Solvents: Analyze via Headspace GC-FID to detect solvents used during purification (e.g., ethyl acetate, hexane).

    • Inorganics: Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to quantify non-combustible salts.

Step 4: Assay Assignment via Mass Balance and Orthogonal Validation
  • Objective: Assign the absolute purity value using a self-validating system.

  • Causality: A self-validating system requires an orthogonal check. The Mass Balance calculation subtracts the sum of all impurities from 100%. To validate this assumption (i.e., proving no impurities were missed), Quantitative NMR (qNMR) is performed. If the qNMR assay and the Mass Balance assay agree within 0.5%, the assigned value is deemed highly trustworthy.

  • Protocol:

    • Calculate Mass Balance Assay = [100% - (% Water + % Solvents + % Inorganics)] × (Chromatographic Purity / 100).

    • For qNMR, accurately weigh the standard and an internal calibrant (e.g., NIST-traceable benzoic acid), dissolve in CDCl3, and integrate the distinct cyclopropyl protons against the calibrant's known signal.

Experimental Data & Validation Results

Below is a representative dataset comparing the uncorrected commercial reagent against the fully qualified primary standard.

Table 2: Experimental Data for Mass Balance Qualification

Analytical ParameterAnalytical TechniqueCommercial Reagent (Unqualified)Qualified Primary Standard
Chromatographic Purity HPLC-UV (220 nm)98.50% (Area)99.85% (Area)
Water Content Karl Fischer TitrationNot Tested0.05% (w/w)
Residual Solvents GC-FID (Headspace)Not Tested0.02% (w/w)
Inorganic Residue TGA / ROINot Tested<0.01% (w/w)
Assay (Mass Balance) CalculationN/A 99.77%
Assay (Orthogonal) qNMR (1H, 600 MHz)N/A 99.80%

Data Interpretation: The commercial reagent's CoA claimed 98.5% purity based solely on HPLC area. However, without testing for water or residual solvents, this value cannot be used for precise quantitative analysis. The qualified primary standard underwent rigorous mass balance characterization, yielding an absolute assay of 99.77%, which was perfectly corroborated by the orthogonal qNMR result (99.80%).

Conclusion

The qualification of reference standards is a non-negotiable component of the pharmaceutical quality framework[3]. For specialized molecules like 1-(cyclopropylmethoxy)-4-methoxybenzene, relying on commercial reagent-grade material introduces unacceptable analytical risk. By implementing a comprehensive mass balance approach—validated orthogonally by qNMR—laboratories can establish robust, FDA-compliant primary reference standards that ensure the ultimate safety, efficacy, and quality of the final drug product.

References

  • USP General Chapter <11> USP REFERENCE STANDARDS - uspbpep.com -[Link]

  • Reference Standard Qualification: US FDA Audit-Ready Documentation - pharmaregulatory.in - [Link]

  • Reference Standard | Secondary & Primary Standards - pharmacompass.com - [Link]

  • Reference-Standard Material Qualification - pharmtech.com - [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Benzene, 1-(cyclopropylmethoxy)-4-methoxy-

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant dispos...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- (CAS No. 16510-27-3), a compound whose disposal requires careful consideration due to its specific hazard profile. This document is designed to not only ensure regulatory compliance but also to foster a culture of safety and environmental stewardship within the laboratory.

Understanding the Hazard Profile: Why Specialized Disposal is Critical

Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, is an aromatic ether. While specific toxicological data may be limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information.

Key Hazards:

  • Skin and Eye Irritation: Classified as a skin and eye irritant (H317, H319), direct contact can cause allergic skin reactions and serious eye irritation.[1]

  • Aquatic Toxicity: This chemical is toxic to aquatic life with long-lasting effects (H411).[1] This is a critical consideration for disposal, as release into the environment can have significant ecological consequences.[2][3][4]

Due to these hazards, under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5][6] Improper disposal can lead to environmental contamination and potential regulatory violations.[2][3]

Summary of Key Chemical and Hazard Information
PropertyInformationSource
Chemical Name Benzene, 1-(cyclopropylmethoxy)-4-methoxy-EPA, PubChem
CAS Number 16510-27-3EPA, PubChem
Molecular Formula C11H14OPubChem
GHS Hazard Codes H317, H319, H411PubChem
Hazard Statements May cause an allergic skin reaction, Causes serious eye irritation, Toxic to aquatic life with long lasting effects.PubChem

The Core of Compliance: Hazardous Waste Determination

Since Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), a hazardous waste determination must be performed.[7][8] This process involves evaluating the waste for the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Step 1: Is it a "Listed" Waste?

This chemical is not found on the F, K, P, or U lists of hazardous wastes.[10] Therefore, it is not a "listed" hazardous waste.

Step 2: Does it Exhibit Hazardous Characteristics?

The waste must be evaluated for the following four characteristics:

  • Corrosivity (D002): This applies to aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[9][10] This is unlikely for the pure compound but should be considered for any solutions.

  • Reactivity (D003): This applies to unstable substances that can undergo violent change, react violently with water, or generate toxic gases when mixed with water.[8] There is no indication that this compound is reactive.

  • Toxicity (D004 - D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[10] Given its classification as toxic to aquatic life, it is plausible that it could fail the TCLP if it contains any of the 40 regulated contaminants above their regulatory limits.

Operational Protocol for Disposal

The following step-by-step procedure ensures the safe handling and disposal of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions.[11][12][13]

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Keep it separate from acids, bases, and oxidizers.[11][12]

Step 3: Containerization
  • Use a designated, compatible waste container. A clean, empty, and dry container made of glass or chemically resistant plastic is suitable.[1][5][13] The original product container can be used if it is in good condition.[14]

  • Ensure the container has a secure, tight-fitting lid. [1][13] Keep the container closed except when adding waste.[15][16]

  • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[15]

Step 4: Labeling

Proper labeling is a critical regulatory requirement.[5][13][14] The label must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "Benzene, 1-(cyclopropylmethoxy)-4-methoxy-". Do not use abbreviations or chemical formulas.[5][14]

  • The date accumulation of waste began.

  • An indication of the hazards (e.g., "Irritant," "Aquatic Toxin," "Potentially Flammable").

  • The name and contact information of the principal investigator or laboratory supervisor.[5]

Step 5: Storage
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]

  • The SAA should be in a well-ventilated area, away from sources of ignition.

  • Use secondary containment, such as a plastic tub, to capture any potential leaks.[14][16]

Step 6: Disposal Request
  • Once the container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for a pickup.[1][12]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a paper request.[1][5]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the proper disposal path for Benzene, 1-(cyclopropylmethoxy)-4-methoxy-.

DisposalWorkflow start Start: Generation of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- Waste haz_id Hazard Identification (Skin/Eye Irritant, Aquatic Toxin) start->haz_id waste_determination Hazardous Waste Determination (RCRA Characteristics) haz_id->waste_determination segregation Segregate Waste (Do not mix with other chemicals) waste_determination->segregation container Select Compatible Container (Closed, Labeled) segregation->container storage Store in Satellite Accumulation Area container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Proper Disposal by Licensed Facility ehs_contact->disposal

Sources

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